Cyclizine
Description
Properties
IUPAC Name |
1-benzhydryl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKZSORBKUEBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022864 | |
| Record name | Cyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
INSOL IN ETHER 1 G IN ABOUT 115 ML ALC /HYDROCHLORIDE/, SOL IN ALCOHOL & CHLOROFORM; SLIGHTLY SOL IN WATER, FREELY SOL IN ETHER, 7.52e-02 g/L | |
| Record name | Cyclizine | |
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| URL | https://www.drugbank.ca/drugs/DB01176 | |
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| Record name | CYCLIZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM PETROLEUM ETHER, WHITE OR CREAMY WHITE CRYSTALLINE POWDER | |
CAS No. |
82-92-8 | |
| Record name | Cyclizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclizine [USP:INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082928 | |
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| Record name | Cyclizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLIZINE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756710 | |
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| Record name | CYCLIZINE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Cyclizine | |
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| Record name | Cyclizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRW9FCR9P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLIZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105.5-107.5, 105.5 TO 107.5 °C | |
| Record name | Cyclizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLIZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cyclizine's Dual Antagonism at Histamine H1 and Muscarinic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclizine, a first-generation piperazine (B1678402) derivative antihistamine, exerts its therapeutic effects, particularly in the management of nausea, vomiting, and vertigo, through a dual mechanism of action involving the antagonism of both histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive analysis of the molecular interactions of this compound with these two critical G-protein coupled receptors (GPCRs). We will delve into the quantitative binding affinities, the downstream signaling pathways affected, and the detailed experimental methodologies used to characterize these interactions. This document is intended to serve as a detailed resource for researchers and professionals involved in pharmacology and drug development, offering a granular understanding of this compound's pharmacodynamics.
Introduction
This compound is a well-established compound, primarily recognized for its antiemetic and antivertigo properties.[1] Its clinical efficacy is attributed to its ability to competitively block the action of two key neurotransmitters: histamine and acetylcholine, at their respective H1 and muscarinic receptors within the central and peripheral nervous systems.[1][2] As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, which is crucial for its centrally mediated antiemetic effects.[3] Understanding the precise mechanism of action at a molecular level is paramount for the development of new chemical entities with improved selectivity and reduced side-effect profiles. This guide will provide a detailed examination of this compound's interaction with H1 and muscarinic receptors, supported by quantitative data and established experimental protocols.
Quantitative Analysis of Receptor Binding Affinities
The affinity of this compound and other first-generation antihistamines for histamine H1 and muscarinic receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a compound to a receptor, with a lower Ki value indicating a higher affinity.
Table 1: Comparative Binding Affinities (Ki in nM) of First-Generation Antihistamines for the Histamine H1 Receptor
| Antihistamine | Chemical Class | H1 Receptor Ki (nM) |
| Doxepin | Tricyclic | 0.06 |
| Mepyramine | Ethylenediamine | 0.28 |
| Diphenhydramine | Ethanolamine | 1.1 |
| Clemastine | Ethanolamine | 1.3 |
| Promethazine | Phenothiazine | 2.2 |
| Triprolidine | Alkylamine | 2.6 |
| Chlorpheniramine | Alkylamine | 3.2 |
| Cyproheptadine | Piperidine | 3.8 |
| This compound | Piperazine | ~21 |
| Hydroxyzine | Piperazine | 21 |
Data compiled from multiple sources for comparative purposes.[4] Actual values may vary based on experimental conditions.
Table 2: Comparative Binding Affinities (Ki in nM) of First-Generation Antihistamines for Muscarinic Receptors
| Antihistamine | Muscarinic Receptor Ki (nM) | Receptor Subtype (if specified) |
| Cyproheptadine | 5.0 | Bovine Cerebral Cortex |
| Promethazine | 23 | Bovine Cerebral Cortex |
| Diphenhydramine | 280 | M3 |
| Chlorpheniramine | 1,800 | Bovine Cerebral Cortex |
| Hydroxyzine | 15,000 | Bovine Cerebral Cortex |
| This compound | Data not readily available for M1-M5 subtypes | - |
Data compiled from multiple sources.[5][6][7] A comprehensive profile of this compound's binding affinity across all five muscarinic receptor subtypes (M1-M5) is not consistently reported in publicly available literature.
Signaling Pathways
Both histamine H1 and a subset of muscarinic receptors (M1, M3, M5) are coupled to the Gq/11 family of G-proteins.[8][9] Their activation initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium. This compound, by acting as an antagonist at these receptors, effectively blocks these downstream signaling events.
Histamine H1 Receptor Signaling Pathway
Upon binding of histamine to the H1 receptor, the associated Gq protein is activated. The Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium ions into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), leading to various cellular responses.[3]
Muscarinic M1, M3, and M5 Receptor Signaling Pathway
The M1, M3, and M5 subtypes of muscarinic acetylcholine receptors also couple to Gq/11 proteins and activate a signaling cascade that is analogous to that of the H1 receptor.[8][9] The binding of acetylcholine to these receptors leads to the activation of PLC, generation of IP3 and DAG, and a subsequent increase in intracellular calcium, which mediates various physiological responses including smooth muscle contraction and glandular secretion.
Experimental Protocols
The characterization of this compound's interaction with H1 and muscarinic receptors involves a combination of radioligand binding assays to determine affinity and functional assays to assess antagonist activity.
Radioligand Binding Assay for H1 Receptor Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the Ki of this compound for the human H1 receptor.
-
Objective: To quantify the binding affinity of this compound for the H1 receptor.
-
Materials:
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells transiently transfected with a plasmid encoding the human H1 receptor.
-
Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).[10]
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled H1 antagonist such as mianserin.[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well filter plates (e.g., Whatman GF/C), cell harvester.
-
-
Methodology:
-
Membrane Preparation:
-
Culture and harvest transfected HEK293T cells.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[11]
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add cell membranes, a fixed concentration of [³H]-mepyramine (typically near its Kd value, e.g., 1-5 nM), and assay buffer.
-
Non-specific Binding: Add cell membranes, [³H]-mepyramine, and a high concentration of mianserin.
-
Competition Binding: Add cell membranes, [³H]-mepyramine, and varying concentrations of this compound.
-
Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).[12]
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI).
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
-
-
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki) Determination
This protocol is analogous to the H1 receptor binding assay but utilizes reagents specific for muscarinic receptors.
-
Objective: To quantify the binding affinity of this compound for muscarinic receptors.
-
Materials:
-
Receptor Source: Membranes from cells expressing specific human muscarinic receptor subtypes (M1-M5) or from tissues rich in muscarinic receptors (e.g., rat cerebral cortex).
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS), both are high-affinity muscarinic antagonists.[13]
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of an unlabeled muscarinic antagonist such as atropine (B194438) (e.g., 1 µM).[13]
-
-
Methodology: The procedure for membrane preparation, binding assay, filtration, quantification, and data analysis is the same as described for the H1 receptor binding assay, with the substitution of the muscarinic receptor-specific reagents.
Functional Antagonism Assessment using Calcium Imaging
This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by H1 or muscarinic receptor agonists.
-
Objective: To determine the functional potency of this compound as an antagonist at H1 and muscarinic receptors.
-
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293 cells expressing human H1 or M1/M3 receptors).
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.
-
Agonists: Histamine (for H1 receptors) or Carbachol/Acetylcholine (for muscarinic receptors).
-
Test Compound: this compound hydrochloride.
-
Instrumentation: A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
-
-
Methodology:
-
Cell Preparation and Dye Loading:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate to allow for de-esterification of the dye.
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a fixed concentration of the agonist (e.g., histamine or carbachol, typically at an EC₈₀ concentration) to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the percentage inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for this compound's inhibition of the agonist response.
-
Optionally, perform a Schild analysis by generating agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the pA₂ value, a measure of antagonist potency.[13]
-
-
Conclusion
This compound's therapeutic utility as an antiemetic is firmly rooted in its dual antagonism of histamine H1 and muscarinic receptors. This guide has provided a detailed overview of the molecular mechanisms underlying this dual action, including a comparative analysis of binding affinities and a description of the key signaling pathways that are inhibited. The experimental protocols outlined herein represent standard methodologies for the in-vitro characterization of compounds like this compound. A comprehensive understanding of these interactions at a quantitative and mechanistic level is essential for the rational design and development of future therapeutic agents with enhanced efficacy and improved safety profiles. Further research to fully elucidate the binding affinities of this compound across all muscarinic receptor subtypes would provide a more complete picture of its pharmacological profile.
References
- 1. Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anti-inflammatory Performance of Newly this compound Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine release in vitro: inhibition by catecholamines and methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization and recovery of muscarinic and histaminergic Ca2+ mobilization in 1321N1 astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms involved in carbachol-induced Ca2+ sensitization of contractile elements in rat proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ics.org [ics.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cyclizine signaling pathway in the chemoreceptor trigger zone
An In-Depth Technical Guide to the Cyclizine Signaling Pathway in the Chemoreceptor Trigger Zone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a first-generation piperazine-derivative antihistamine with significant antiemetic properties. Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors within the chemoreceptor trigger zone (CTZ) of the brainstem. This guide provides a detailed examination of the molecular signaling pathways modulated by this compound in the CTZ, presents quantitative data on its receptor binding affinities, outlines key experimental protocols for studying these interactions, and uses visualizations to clarify complex biological processes.
Introduction: The Chemoreceptor Trigger Zone and Emetic Signaling
The chemoreceptor trigger zone (CTZ) is a critical brainstem structure located in the area postrema on the floor of the fourth ventricle.[1] Unlike most of the brain, the CTZ is not protected by the blood-brain barrier, which allows it to directly detect emetogenic (vomiting-inducing) substances circulating in the blood and cerebrospinal fluid.[2][3]
The CTZ is rich in a variety of neurotransmitter receptors, including histamine H1, muscarinic (M1), dopamine (B1211576) D2, and serotonin (B10506) 5-HT3 receptors.[1][3] When these receptors are stimulated by their respective ligands (e.g., toxins, drugs, hormones), a signaling cascade is initiated that projects to the nucleus tractus solitarius (NTS), a key coordinator of the vomiting reflex.[3] this compound exerts its antiemetic effects by primarily targeting and inhibiting the histamine H1 and muscarinic signaling pathways within this zone.[4][5]
Core Signaling Pathways Modulated by this compound
This compound's efficacy as an antiemetic stems from its dual antagonism of two major G-protein coupled receptor (GPCR) pathways in the CTZ.
Antagonism of the Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a Gq-protein coupled receptor.[6] In its native state, binding of histamine to the H1 receptor initiates a conformational change, leading to the activation of the Gαq subunit. This, in turn, activates the enzyme phospholipase C (PLC).[7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8]
-
DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[7]
The subsequent rise in intracellular calcium and activation of PKC leads to neuronal depolarization and increased excitability, propagating the emetic signal. This compound, by acting as a competitive antagonist, binds to the H1 receptor but does not activate it. This blockade prevents histamine from binding and initiating the Gq/PLC cascade, thereby suppressing the downstream release of intracellular calcium and subsequent neuronal signaling that contributes to nausea and vomiting.[8][9]
References
- 1. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. bapen.org.uk [bapen.org.uk]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. How do histamine receptors affect neuronal physiology? — Brain Stuff [brainstuff.org]
- 8. SMPDB [smpdb.ca]
- 9. Role of the chemoreceptor trigger zone in histamine-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclizine's Molecular Landscape Beyond Histamine: A Technical Guide to Off-Target Interactions
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Cyclizine, a first-generation antihistamine of the piperazine (B1678402) class, is well-established in clinical practice for its potent antiemetic and antivertigo effects. Its primary mechanism of action is widely recognized as the antagonism of the histamine (B1213489) H1 receptor. However, a comprehensive understanding of its pharmacological profile reveals a broader spectrum of molecular interactions that contribute to its therapeutic effects and side-effect profile. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond histamine receptors, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the polypharmacology of this compound and similar compounds.
Non-Histaminergic Molecular Targets of this compound
This compound exhibits significant affinity for several other G-protein coupled receptors (GPCRs), most notably muscarinic acetylcholine (B1216132) receptors and serotonin (B10506) receptors. There is also evidence, albeit less quantified, of its interaction with dopamine (B1211576) receptors. These off-target interactions are crucial for a complete understanding of its mechanism of action and potential for drug repositioning or the development of analogues with improved selectivity.
Quantitative Pharmacological Data
The binding affinities of this compound for its non-histaminergic targets have been characterized in various in vitro studies. The following tables summarize the available quantitative data, providing a comparative overview of this compound's potency at these receptors.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | pKi | Ki (nM) | Assay Type | Radioligand |
| Muscarinic M1 | 7.8 | 15.8 | Radioligand Binding | [3H]-N-methylscopolamine |
| Muscarinic M2 | 7.5 | 31.6 | Radioligand Binding | [3H]-N-methylscopolamine |
| Muscarinic M3 | 7.6 | 25.1 | Radioligand Binding | [3H]-N-methylscopolamine |
| Muscarinic M4 | 7.9 | 12.6 | Radioligand Binding | [3H]-N-methylscopolamine |
| Muscarinic M5 | 7.5 | 31.6 | Radioligand Binding | [3H]-N-methylscopolamine |
Table 2: Serotonin Receptor Binding Affinity of this compound
| Receptor Subtype | pIC50 | IC50 (nM) | Assay Type | Radioligand |
| Serotonin 5-HT2A | 6.7 | 200 | Radioligand Binding | [3H]-Ketanserin |
| Serotonin 5-HT2B | 6.5 | 316 | Radioligand Binding | [3H]-Serotonin |
| Serotonin 5-HT2C | 5.5 | 3162 | Radioligand Binding | [3H]-Serotonin |
Table 3: Dopamine Receptor Interaction of this compound
| Receptor Subtype | Binding Affinity Data | Notes |
| Dopamine D2 | No quantitative Ki or IC50 data available in the reviewed literature. | Qualitative reports suggest some antagonist activity. Further investigation is required to quantify this interaction. |
Signaling Pathways
The interaction of this compound with its non-histaminergic targets leads to the modulation of distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors are categorized into two main signaling pathways based on their G-protein coupling. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, resulting in the inhibition of adenylyl cyclase.
Investigating the anticholinergic properties of Cyclizine at a molecular level
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anticholinergic properties of the first-generation antihistamine, Cyclizine, at a molecular level. While primarily known for its H1 receptor antagonism, this compound's centrally-acting antimuscarinic effects are significant contributors to both its therapeutic efficacy in motion sickness and its side-effect profile.[1][2][3] This document provides a comprehensive overview of this compound's interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows.
Quantitative Analysis of this compound's Muscarinic Receptor Affinity
This compound's anticholinergic activity stems from its ability to act as an antagonist at muscarinic acetylcholine receptors.[1][2][3] Quantitative data on its binding affinity for various muscarinic receptor subtypes is crucial for understanding its pharmacological profile. The following table summarizes the available data from radioligand binding assays.
| Receptor Subtype | Ligand | Assay Type | Parameter | Value (pKi) | Value (nM) | Reference |
| Muscarinic M1 | [3H] N-Methylscopolamine | Radioligand Binding | pIC50 | 6.17 | 675 | DrugMatrix in vitro pharmacology data |
| Muscarinic M2 | [3H] N-Methylscopolamine | Radioligand Binding | pKi | 6.39 | 412 | DrugMatrix in vitro pharmacology data |
| Muscarinic M4 | [3H] N-Methylscopolamine | Radioligand Binding | - | - | - | IUPHAR/BPS Guide to PHARMACOLOGY[4] |
Signaling Pathways of Muscarinic Acetylcholine Receptors
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system.[5] They are classified into five subtypes (M1-M5), which couple to different G proteins to initiate distinct intracellular signaling cascades. Understanding these pathways is fundamental to comprehending the molecular consequences of this compound's antagonist activity.
The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Conversely, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Experimental Protocols for Assessing Anticholinergic Properties
The anticholinergic activity of a compound like this compound is typically determined through in vitro radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a drug for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)).
-
Unlabeled this compound hydrochloride.
-
Non-specific binding control (e.g., Atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of atropine).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Functional Assay (Schild Analysis)
Functional assays measure the effect of a drug on receptor-mediated cellular responses. A Schild analysis can be used to determine the dissociation constant (pA₂) of a competitive antagonist like this compound.
Objective: To determine the pA₂ value of this compound at each of the five human muscarinic receptor subtypes.
Materials:
-
Cell lines stably expressing one of the human muscarinic receptor subtypes and a suitable reporter system (e.g., calcium-sensitive fluorescent dye for M1, M3, M5; cAMP assay for M2, M4).
-
A muscarinic agonist (e.g., carbachol).
-
This compound hydrochloride.
-
Appropriate assay buffers and reagents.
Procedure:
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist in the absence of this compound.
-
Antagonist Incubation: Pre-incubate the cells with a fixed concentration of this compound for a period sufficient to reach equilibrium.
-
Agonist Dose-Response with Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat: Repeat steps 2 and 3 with several different concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, determine the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).
-
Create a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Structure-Activity Relationship (SAR) of this compound
The anticholinergic activity of this compound, a piperazine (B1678402) derivative, is intrinsically linked to its chemical structure. Key features contributing to its interaction with muscarinic receptors include:
-
The Diphenylmethyl Moiety: The two phenyl rings provide a bulky, lipophilic region that likely engages with hydrophobic pockets within the muscarinic receptor binding site.
-
The Piperazine Ring: This core structure acts as a scaffold. The distance and orientation between the diphenylmethyl group and the N-methyl group are critical for receptor binding.
-
The N-Methyl Group: The tertiary amine is typically protonated at physiological pH, forming a cationic head that is thought to interact with a conserved aspartate residue in the third transmembrane domain of the muscarinic receptors.
Conclusion
This compound exhibits clear anticholinergic properties through its antagonism at muscarinic acetylcholine receptors, particularly the M1 and M2 subtypes for which quantitative binding data is available. Its chemical structure, featuring a diphenylmethyl group and a piperazine core with a cationic N-methyl group, is well-suited for interaction with the muscarinic receptor binding site. The provided experimental protocols for radioligand binding and functional assays offer robust methods for further elucidating the complete molecular profile of this compound's anticholinergic activity. Further research is warranted to determine its binding affinities and functional potencies at the M3, M4, and M5 receptor subtypes to provide a more comprehensive understanding of its pharmacological effects and to potentially inform the development of future drugs with more selective anticholinergic profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cyclizine's Impact on Neurotransmitter Release in the Brainstem
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclizine, a first-generation piperazine (B1678402) antihistamine, is clinically utilized for its antiemetic properties. Its mechanism of action is primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors and its significant anticholinergic (muscarinic receptor antagonist) activity.[1][2][3] While its effects on the vestibular system are well-documented, a comprehensive understanding of its direct impact on neurotransmitter release within the brainstem—a critical region for regulating nausea, vomiting, and arousal—remains an area of active investigation. This technical guide synthesizes the current understanding of this compound's pharmacological profile, details its putative effects on key neurotransmitter systems in the brainstem, provides established experimental protocols for further research, and presents the available, albeit limited, quantitative data.
Core Pharmacological Profile of this compound
This compound's primary pharmacological actions stem from its ability to act as an inverse agonist at histamine H1 receptors and as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[4][5] Unlike second-generation antihistamines, this compound readily crosses the blood-brain barrier, leading to central nervous system effects.[6] Its anticholinergic properties are comparable to those of other first-generation antihistamines and contribute significantly to its overall clinical and side-effect profile.[1][3]
Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) / Activity | Species | Source |
| Histamine H1 | High Affinity (Inverse Agonist) | Human | [4][5] |
| Muscarinic Acetylcholine (M1-M5) | Antagonist Activity | N/A | [1][3] |
| Alpha-1B Adrenergic | pIC50: 5.81 | Human | [7] |
| Serotonin (B10506) 2A (5-HT2A) | Moderate Affinity | N/A | [8] |
| Dopamine (B1211576) (General) | Low Affinity / Weak Antagonist | N/A | [9] |
Note: Specific Ki values for all receptor subtypes are not consistently reported. The table reflects the current understanding of this compound's primary and secondary receptor interactions.
Impact on Neurotransmitter Release in the Brainstem: A Mechanistic Overview
Direct quantitative studies on this compound's effect on neurotransmitter release specifically within the brainstem are limited. Therefore, the following sections synthesize findings from studies on related compounds (first-generation antihistamines and muscarinic antagonists) and the known distribution of relevant receptors in the brainstem to infer the likely impacts of this compound.
Acetylcholine (ACh)
-
Putative Mechanism: this compound's anticholinergic action is central to its effects. The brainstem contains a heterogeneous distribution of muscarinic receptor subtypes, including M2 autoreceptors on cholinergic neurons which inhibit ACh release.[10][11] By acting as an antagonist at these M2 autoreceptors, this compound is expected to disinhibit acetylcholine release.
-
Inferred Effect: Increased acetylcholine release in specific brainstem nuclei. Studies on other muscarinic antagonists have demonstrated a potent, dose-dependent increase in cortical acetylcholine release, a principle that is likely to extend to cholinergic systems within the brainstem.[10][11]
Dopamine (DA)
-
Putative Mechanism: The interaction between histamine, acetylcholine, and dopamine systems is complex. Histamine H1 receptors are expressed in various brainstem regions. Some first-generation antihistamines have been shown to increase dopamine levels in the nucleus accumbens, potentially through inhibition of the dopamine transporter.[12] Furthermore, cholinergic signaling can modulate dopamine release.
-
Inferred Effect: The net effect of this compound on dopamine release in the brainstem is difficult to predict without direct experimental evidence. While some reports suggest that certain H1 antagonists can inhibit dopamine turnover, others indicate an increase in dopamine release.[12][13] The anticholinergic component of this compound could also contribute to alterations in dopaminergic neurotransmission.
Serotonin (5-HT)
-
Putative Mechanism: Histaminergic neurons are known to modulate the activity of serotonergic neurons in the brainstem's raphe nuclei.[14] Studies on first-generation H1 antagonists have shown an inhibition of serotonin turnover, possibly by blocking neuronal uptake.[13]
-
Inferred Effect: A potential decrease in the turnover of serotonin in the brainstem. However, the direct effect on synaptic serotonin release remains to be quantified.
Norepinephrine (B1679862) (NE)
-
Putative Mechanism: Both histaminergic and cholinergic systems influence the locus coeruleus, the principal site of noradrenergic neurons in the brainstem. Muscarinic receptor activation on adrenergic nerve terminals can inhibit norepinephrine release.[15]
-
Inferred Effect: As a muscarinic antagonist, this compound could potentially lead to an increase in norepinephrine release by blocking this inhibitory cholinergic influence. However, some first-generation antihistamines have been shown to have complex effects on norepinephrine metabolism.[13]
Signaling Pathways and Experimental Workflows
To elucidate the precise mechanisms of this compound's action, specific experimental approaches are necessary. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Experimental Protocols
In Vivo Microdialysis in the Rodent Brainstem
This protocol allows for the sampling of extracellular neurotransmitters in awake, freely moving animals.
4.1.1. Materials
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system
4.1.2. Procedure
-
Surgical Implantation: Anesthetize the rodent and place it in the stereotaxic frame. Following a midline scalp incision, drill a small hole in the skull above the target brainstem nucleus (e.g., nucleus of the solitary tract, vestibular nuclei). Implant a guide cannula and secure it with dental cement. Allow the animal to recover for at least 48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brainstem. Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Baseline Collection: Allow for a stabilization period of at least 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection for systemic effects, or through the microdialysis probe for local effects).
-
Post-Administration Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysates using HPLC-ECD or LC-MS/MS to quantify the concentrations of acetylcholine, dopamine, serotonin, and norepinephrine and their metabolites.[16][17]
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Fast-Scan Cyclic Voltammetry (FSCV) in Brainstem Slices
FSCV is an electrochemical technique with high temporal and spatial resolution, suitable for measuring real-time changes in monoamine (dopamine, serotonin, norepinephrine) release.[18][19][20]
4.2.1. Materials
-
Vibratome
-
Carbon-fiber microelectrodes
-
Ag/AgCl reference electrode
-
Stimulating electrode
-
FSCV system (e.g., TarHeel CV)
-
Recording chamber
-
aCSF
4.2.2. Procedure
-
Brain Slice Preparation: Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold, oxygenated aCSF. Use a vibratome to prepare acute coronal or sagittal brainstem slices (e.g., 300-400 µm thick).
-
Slice Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Position a carbon-fiber microelectrode in the brainstem region of interest.
-
Baseline Recording: Apply a triangular voltage waveform to the microelectrode and record the background current.
-
Stimulated Release: Use a bipolar stimulating electrode to evoke neurotransmitter release. The resulting change in current at the carbon-fiber microelectrode is proportional to the concentration of the released monoamine.
-
This compound Application: After establishing a stable baseline of stimulated release, perfuse the slice with aCSF containing this compound at the desired concentration.
-
Post-Drug Recording: Record the stimulated release in the presence of this compound to determine its effect on neurotransmitter release and uptake kinetics.
-
Data Analysis: Analyze the FSCV data to quantify changes in the peak concentration, rate of release, and rate of uptake of the monoamines.[18][19][20]
Summary of Quantitative Data
As previously stated, direct quantitative data on the effects of this compound on neurotransmitter release in the brainstem is scarce. The following table summarizes relevant findings from studies on first-generation antihistamines and muscarinic antagonists in various brain regions, which may provide an inferential basis for this compound's potential effects.
| Drug Class/Compound | Brain Region | Neurotransmitter | Observed Effect | Method | Source |
| First-generation H1 Antagonists (e.g., Diphenylpyraline) | Nucleus Accumbens | Dopamine | Increased extracellular levels | In vivo microdialysis | [12] |
| First-generation H1 Antagonists (e.g., Diphenhydramine, Chlorpheniramine) | Whole Brain (Mouse) | Dopamine & Serotonin Metabolites (DOPAC, HVA, 5-HIAA) | Decreased levels, suggesting reduced turnover | Post-mortem tissue analysis | [13] |
| H1 Receptor Antagonist (Triprolidine) | Ventral Striatum | Acetylcholine | Reduced outflow | Push-pull superfusion | [21] |
| H1 Receptor Agonist (2-Thiazolylethylamine) | Ventral Striatum | Acetylcholine | Enhanced release | Push-pull superfusion | [21] |
| Muscarinic M2 Antagonists (e.g., AF-DX 116, Atropine) | Cortex | Acetylcholine | Potent, dose-dependent increase in release | In vivo microdialysis | [10] |
| Muscarinic Antagonists (General) | Cardiovascular System (Peripheral) | Norepinephrine | Enhanced release | N/A | [15] |
Conclusion and Future Directions
Future research should prioritize the use of in vivo microdialysis and fast-scan cyclic voltammetry to directly measure the effects of systemic and local administration of this compound on the release of acetylcholine, dopamine, serotonin, and norepinephrine in specific brainstem nuclei. Such studies will be invaluable for a more complete understanding of this compound's central mechanisms of action and for the development of novel antiemetic and other centrally-acting drugs with improved efficacy and side-effect profiles.
References
- 1. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo effects of some histamine H1-receptor antagonists on monoamine metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction Between Brain Histamine and Serotonin, Norepinephrine, and Dopamine Systems: In Vivo Microdialysis and Electrophysiology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peripheral muscarinic control of norepinephrine release in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Histaminergic neurons modulate acetylcholine release in the ventral striatum: role of H1 and H2 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of Cyclizine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine is a first-generation piperazine (B1678402) H1-antihistamine widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] As a lipophilic molecule, it readily crosses the blood-brain barrier, which is crucial for its central antiemetic effects.[2] Understanding the mechanisms of its cellular uptake, distribution, and potential off-target effects at the subcellular level is critical for a comprehensive pharmacological profile and for identifying new therapeutic applications or potential toxicities.
This technical guide provides an overview of the known cellular mechanisms of action for this compound and presents a series of detailed experimental protocols for researchers to investigate its cellular uptake and distribution in vitro. Given the limited published data on these specific aspects of this compound, this guide synthesizes its known physicochemical properties with established methodologies for studying the cell biology of similar drug compounds.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of key properties of this compound is presented in Table 1. Its lipophilic nature and basic pKa are critical determinants of its likely cellular transport and accumulation mechanisms.
Table 1: Physicochemical and Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₂ | [1] |
| Molecular Weight | 266.38 g/mol | [1] |
| pKa | 8.5 | [3] |
| LogP | >1 (Lipophilic) | [4] |
| Water Solubility | Soluble | [3] |
| Primary Metabolism | Hepatic N-demethylation (CYP2D6 involved) | [2][5] |
| Primary Metabolite | Northis compound | [2] |
| Protein Binding | 59-76% | [3] |
| Volume of Distribution (Vd) | 16-20 L/kg | [3] |
Known and Postulated Cellular Mechanisms and Signaling
H1 Receptor Antagonism and Calcium Signaling
The primary mechanism of action for this compound is the competitive antagonism of the histamine (B1213489) H1 receptor.[6] This G-protein coupled receptor (GPCR) signals through the Gq/11 protein, activating Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC).[6] By blocking this pathway, this compound attenuates the cellular responses to histamine, including neuronal excitation.[2] This signaling cascade is a key area of investigation for the on-target effects of this compound.
Lysosomal Sequestration (Trapping)
This compound is a cationic amphiphilic drug, meaning it is a lipophilic weak base.[4] Compounds with these properties readily diffuse across cellular membranes in their neutral state.[4] Once inside the acidic environment of lysosomes (pH 4.5-5.0), the molecule becomes protonated (charged).[4] This charge prevents it from diffusing back across the lysosomal membrane, leading to its accumulation or "trapping" within this organelle.[4][7] This is a critical, yet often overlooked, aspect of the drug's disposition that can influence its effective intracellular concentration and may lead to off-target effects such as drug-induced phospholipidosis.[4]
Induction of Apoptosis
In vitro studies have shown that this compound can induce cytotoxicity and apoptosis in RAW264.7 macrophages in a concentration-dependent manner.[8] This process involves both the intrinsic pathway (mitochondrial dysfunction, cytochrome c release) and the extrinsic pathway (upregulation of death receptors), leading to the activation of caspases 3, 8, and 9.[8]
Experimental Protocols for In Vitro Analysis
The following section details protocols to quantitatively assess the cellular uptake and distribution of this compound. These protocols are based on established methods and can be adapted for various cell lines.
Protocol 1: Quantification of Total Cellular Uptake
This protocol determines the total intracellular concentration of this compound over time.
Objective: To measure the concentration of this compound in cultured cells after exposure.
Materials:
-
Selected cell line (e.g., Caco-2, HepG2, or a cell line relevant to the research question)
-
Cell culture medium and supplements
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach ~90% confluency on the day of the experiment.
-
Drug Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., water). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 10, 50 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Washing: At each time point, rapidly aspirate the drug-containing medium. Wash the cell monolayer three times with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Add 200 µL of ice-cold cell lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Processing: Vortex the lysate and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Quantification:
-
Data Analysis: Normalize the amount of this compound (in ng or pmol) to the total protein content (in mg) for each sample. Plot the intracellular concentration (e.g., pmol/mg protein) against time.
Table 2: Hypothetical Data for Total Cellular Uptake of this compound in Caco-2 Cells
| Time (min) | Intracellular this compound (pmol/mg protein) at 10 µM | Intracellular this compound (pmol/mg protein) at 50 µM |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 15 | 150.2 ± 12.5 | 780.4 ± 55.1 |
| 30 | 285.6 ± 20.1 | 1450.9 ± 98.7 |
| 60 | 450.8 ± 35.4 | 2300.1 ± 150.3 |
| 120 | 510.3 ± 40.2 | 2650.5 ± 180.6 |
Protocol 2: Subcellular Fractionation
This protocol determines the distribution of this compound among different cellular compartments.
Objective: To quantify the concentration of this compound in the cytoplasmic, nuclear, and membrane/organellar fractions.
Materials:
-
Cells treated with this compound (as in Protocol 4.1)
-
Subcellular Fractionation Kit (e.g., Thermo Fisher Scientific, Abcam)[11]
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
LC-MS/MS system
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for a time point determined from Protocol 4.1 (e.g., 60 minutes). Harvest cells by scraping into ice-cold PBS and pellet by centrifugation.
-
Fractionation: Perform subcellular fractionation according to the manufacturer's protocol. A general workflow is as follows:
-
Lyse the plasma membrane using a hypotonic buffer with a mild detergent, followed by gentle homogenization.
-
Centrifuge at low speed (~700 x g) to pellet the nuclei. The supernatant contains the cytoplasm and membrane/organelles.
-
Wash the nuclear pellet.
-
Centrifuge the supernatant at a higher speed (~10,000 x g) to pellet mitochondria and other heavy organelles.
-
Perform ultracentrifugation (~100,000 x g) on the resulting supernatant to pellet the microsomal (ER and plasma membrane) fraction, leaving the cytosol as the final supernatant.
-
-
Quantification:
-
Determine the protein concentration of each fraction.
-
Analyze each fraction for this compound content using LC-MS/MS.
-
Perform Western blotting for compartment-specific markers (e.g., Histone H3 for nucleus, Tubulin for cytoplasm, Calnexin for ER) to assess the purity of the fractions.
-
-
Data Analysis: Express the amount of this compound in each fraction as a percentage of the total intracellular drug content.
Table 3: Hypothetical Subcellular Distribution of this compound
| Cellular Fraction | This compound Distribution (%) | Purity Marker |
| Cytosol | 35 ± 4% | α-Tubulin |
| Nucleus | 10 ± 2% | Histone H3 |
| Mitochondria | 5 ± 1% | COX IV |
| Membranes (ER/Plasma) | 50 ± 5% | Calnexin |
Protocol 3: Assessing Lysosomal Trapping
This protocol uses an inhibitor of lysosomal acidification to determine the extent of this compound accumulation in lysosomes.
Objective: To determine if this compound undergoes lysosomal trapping.
Materials:
-
All materials from Protocol 4.1
-
Ammonium chloride (NH₄Cl) or Bafilomycin A1
-
LysoTracker Red DND-99 (for visualization, optional)
Methodology:
-
Cell Seeding: Plate cells in 6-well plates as described previously.
-
Inhibitor Pre-treatment: Pre-treat one set of cells with a lysosomotropic agent that neutralizes the lysosomal pH, such as 20 mM NH₄Cl or 100 nM Bafilomycin A1, for 30-60 minutes.
-
Drug Treatment: Treat both the pre-treated and untreated cells with this compound (e.g., 10 µM) for 60 minutes.
-
Analysis: Wash, lyse, and quantify the intracellular this compound concentration for both conditions as described in Protocol 4.1.
-
Data Analysis: Compare the intracellular concentration of this compound in the inhibitor-treated cells versus the untreated cells. A significant decrease in this compound accumulation in the presence of the inhibitor indicates lysosomal trapping.[4] The result can be expressed as a percentage of control (untreated) accumulation.
Table 4: Hypothetical Data for Lysosomal Trapping Assay
| Treatment Condition | Intracellular this compound (pmol/mg protein) | Accumulation (% of Control) |
| This compound (10 µM) | 450.8 ± 35.4 | 100% |
| This compound + NH₄Cl (20 mM) | 180.3 ± 21.8 | 40% |
Conclusion
The provided protocols offer a robust framework for a comprehensive in vitro investigation into the cellular uptake and distribution of this compound. By combining quantitative analysis of total uptake, subcellular fractionation, and specific mechanism-based assays, researchers can elucidate the pathways by which this compound enters and localizes within cells. This knowledge is fundamental to understanding its full spectrum of pharmacological activity, predicting potential drug-drug interactions at the transporter level, and explaining off-target effects. The expected findings—namely, rapid cellular entry likely mediated by passive diffusion and significant accumulation in acidic organelles like lysosomes—will provide a much-needed foundation for future studies on this widely used therapeutic agent.
References
- 1. Extractive spectrophotometric assay of this compound in a pharmaceutical formulation and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-cycloserine uses an active transport mechanism in the human intestinal cell line Caco 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Designing in-vitro systems to simulate the in-vivo permeability of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. Lysosomal accumulation of anticancer drugs triggers lysosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An LC-MS-MS method for the determination of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
Induction of extrinsic and intrinsic apoptotic pathways by Cyclizine in cancer cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine, a first-generation antihistamine commonly used for the treatment of nausea and vomiting, has demonstrated cytotoxic effects on cancer cells through the induction of both extrinsic and intrinsic apoptotic pathways.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms and cellular consequences of this compound treatment in a cancer cell model, based on available preclinical research. The primary focus of this document is the comprehensive analysis of data from a pivotal study on the murine macrophage cell line RAW264.7, a cell line derived from a tumor induced by the Abelson murine leukemia virus.[3] While this provides crucial insights into this compound's pro-apoptotic potential, it is important to note that further research is required to elucidate its efficacy across a broader range of human cancer cell types.
This guide will detail the dose-dependent effects of this compound on cell viability, apoptosis, and necrosis, and delve into the specific molecular pathways it activates. Experimental protocols from the foundational study are provided to enable replication and further investigation. All quantitative data is presented in standardized tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on RAW264.7 macrophage cells after 24 hours of treatment.
Table 1: Cytotoxicity of this compound on RAW264.7 Macrophages
| This compound Concentration (µM) | Cytotoxic Rate (%) (Mean ± SD) |
| 0 | 0.0 ± 0.0 |
| 100 | 10.2 ± 2.1 |
| 200 | 25.6 ± 3.5 |
| 300 | 48.7 ± 5.2 |
| 500 | 75.3 ± 6.8 |
| *p < 0.05 compared to the vehicle group (0 µM). Data is derived from lactate (B86563) dehydrogenase (LDH) assay results.[2] |
Table 2: Effect of this compound on Cell Viability, Apoptosis, and Necrosis in RAW264.7 Macrophages
| This compound Concentration (µM) | Viable Cells (%) (Mean ± SD) | Apoptotic Cells (%) (Mean ± SD) | Necrotic Cells (%) (Mean ± SD) |
| 0 | 98.1 ± 1.5 | 1.2 ± 0.3 | 0.7 ± 0.2 |
| 100 | 85.3 ± 4.1 | 8.9 ± 1.8 | 5.8 ± 1.1 |
| 200 | 68.2 ± 5.5 | 19.4 ± 3.2 | 12.4 ± 2.5 |
| 300 | 45.1 ± 6.2 | 35.8 ± 4.7 | 19.1 ± 3.1 |
| 500 | 20.7 ± 4.8 | 51.6 ± 5.9 | 27.7 ± 4.3 |
| *p < 0.05 compared to the vehicle group (0 µM). Data is derived from Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.[2] |
Table 3: Activation of Caspases in RAW264.7 Macrophages by this compound
| This compound Concentration (µM) | Caspase-3 Activity (Fold Change) (Mean ± SD) | Caspase-8 Activity (Fold Change) (Mean ± SD) | Caspase-9 Activity (Fold Change) (Mean ± SD) |
| 0 | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| 100 | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.6 ± 0.2 |
| 200 | 3.2 ± 0.4 | 2.4 ± 0.3 | 2.8 ± 0.3 |
| 300 | 5.1 ± 0.6 | 3.8 ± 0.5 | 4.5 ± 0.5 |
| 500 | 7.8 ± 0.9 | 5.5 ± 0.7 | 6.9 ± 0.8 |
| *p < 0.05 compared to the vehicle group (0 µM). Data is derived from fluorogenic substrate assays.[2] |
Signaling Pathways
This compound induces apoptosis through two distinct but interconnected signaling cascades: the extrinsic and intrinsic pathways.
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. Research indicates that this compound treatment leads to an upregulation of death receptors, such as Tumor Necrosis Factor Receptor (TNFR) and Fas receptor.[1][2] This upregulation sensitizes the cells to apoptotic signals. The subsequent signaling cascade involves the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Caption: Extrinsic apoptotic pathway induced by this compound.
Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway is triggered by intracellular stress. This compound has been shown to induce mitochondrial dysfunction.[1][2] This involves changes in the expression of the Bcl-2 family of proteins, specifically a shift in the Bcl-2/Bad ratio, favoring the pro-apoptotic Bad.[1][2] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, converging with the extrinsic pathway to execute apoptosis.
Caption: Intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on the study of this compound's effects on RAW264.7 macrophages.
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the final desired concentrations (0, 100, 200, 300, or 500 µM) for treatment. The final concentration of the solvent should be kept constant across all conditions and should not exceed a level that affects cell viability (typically <0.1%). Cells are incubated with this compound for 24 hours before analysis.
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
Cytotoxicity is quantified by measuring the activity of LDH released from damaged cells into the culture medium.
-
After the 24-hour treatment with this compound, the culture plate is centrifuged to pellet any detached cells.
-
A specific volume of the supernatant from each well is carefully transferred to a new 96-well plate.
-
The LDH reaction mixture, containing diaphorase and a tetrazolium salt (e.g., INT), is added to each well.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at an appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).
Caption: LDH cytotoxicity assay workflow.
Apoptosis and Necrosis Assay (Annexin V-FITC and Propidium Iodide - PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Following this compound treatment, both adherent and floating cells are collected.
-
Cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay
The activity of specific caspases (e.g., caspase-3, -8, and -9) is measured using fluorogenic substrates.
-
After treatment, cells are lysed to release cellular contents.
-
The cell lysate is incubated with a specific fluorogenic substrate for the caspase of interest (e.g., DEVD for caspase-3).
-
Upon cleavage by the active caspase, the substrate releases a fluorescent molecule.
-
The fluorescence intensity is measured over time using a fluorometer.
-
The rate of fluorescence increase is proportional to the caspase activity in the lysate.
Analysis of Mitochondrial Membrane Potential (MMP)
Mitochondrial dysfunction is assessed using a lipophilic cationic dye such as JC-1.
-
Cells are treated with this compound as described.
-
In the final hour of incubation, JC-1 dye is added to the culture medium.
-
In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
The shift from red to green fluorescence is quantified by flow cytometry or fluorescence microscopy.
Western Blotting for Apoptotic Proteins
The expression levels of key apoptotic regulatory proteins, such as Bcl-2 and Bad, are determined by Western blotting.
-
Total protein is extracted from this compound-treated and control cells.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bad) and a loading control (e.g., anti-β-actin).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified and normalized to the loading control.
Conclusion and Future Directions
The available evidence robustly demonstrates that this compound can induce apoptosis in RAW264.7 macrophage-derived cancer cells in a concentration-dependent manner. This is achieved through the dual activation of both the extrinsic and intrinsic apoptotic pathways, involving the upregulation of death receptors, activation of caspases-8, -9, and -3, mitochondrial dysfunction, and a shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state.
For drug development professionals and researchers, these findings present this compound as a potential scaffold for the development of novel anticancer agents. However, the current data is limited to a single murine cell line. Therefore, future research should prioritize:
-
Screening in diverse cancer cell lines: Evaluating the apoptotic effects of this compound in a wide panel of human cancer cell lines, including those from major cancer types such as breast, lung, colon, and prostate cancer, is crucial to determine the breadth of its potential anticancer activity.
-
In vivo studies: Preclinical animal models are necessary to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound in a whole-organism context.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs could lead to the identification of more potent and selective pro-apoptotic compounds with improved therapeutic indices.
References
An In-depth Technical Guide to the Off-Target Binding Profile of Cyclizine in Human Cell Lines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclizine is a first-generation H1 receptor antagonist from the piperazine (B1678402) class, primarily used for the management of nausea, vomiting, and vertigo.[1][2] As with many first-generation antihistamines, its clinical utility is accompanied by a distinct side-effect profile, largely attributable to its activity at receptors other than the intended histamine (B1213489) H1 target.[3][4] This technical guide provides a detailed overview of the known off-target binding profile of this compound, summarizing available quantitative data, outlining the signaling pathways involved, and detailing the experimental protocols used to characterize such interactions. The primary off-target activity of this compound is significant antagonism of muscarinic acetylcholine (B1216132) receptors, which underlies its characteristic anticholinergic effects.[5][6]
On-Target and Off-Target Binding Affinity of this compound
The therapeutic effect of this compound is mediated by its high affinity for the Histamine H1 (H₁) receptor. However, safety pharmacology data reveal that this compound also binds with notable affinity to several other receptors, particularly muscarinic and dopaminergic targets. This lack of selectivity is a hallmark of first-generation antihistamines.[3]
Quantitative binding data, expressed as inhibition constants (Ki), are crucial for understanding the potential for off-target effects. A lower Ki value indicates higher binding affinity. The following table summarizes the known binding affinities of this compound for its primary on-target receptor and key off-target receptors, as determined by in vitro radioligand binding assays.
Table 1: Quantitative Binding Profile of this compound for On-Target and Off-Target Receptors
| Target Receptor Family | Specific Target | Species | Binding Affinity (Ki) [nm] | Reference |
|---|---|---|---|---|
| Histamine (On-Target) | H₁ Receptor | Human | 4.44 | [7] |
| Muscarinic (Off-Target) | M₁ Receptor | Human | 151 | [7] |
| M₂ Receptor | Human | 243 | [7] | |
| M₃ Receptor | Human | 509 | [7] | |
| M₄ Receptor | Human | 206 | [7] | |
| M₅ Receptor | Human | 496 | [7] | |
| Dopaminergic (Off-Target) | D₃ Receptor | Human | 1016 | [7] |
| | Dopamine Transporter (DAT) | Human | 606 |[7] |
Data sourced from the DrugMatrix in vitro pharmacology dataset, available via the IUPHAR/BPS Guide to PHARMACOLOGY.[7]
Comparative Analysis with Other First-Generation Antihistamines
To contextualize the off-target profile of this compound, it is useful to compare its antimuscarinic activity with that of other first-generation antihistamines. The affinity for muscarinic receptors varies widely among these agents and is a primary determinant of their anticholinergic side-effect intensity.[8]
Table 2: Comparative Muscarinic Receptor Affinity of Select First-Generation Antihistamines
| Antihistamine | Class | Muscarinic Receptor Affinity (Ki) [nm] | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Piperazine | 151 (M₁) | Moderate to high affinity | [7] |
| Diphenhydramine | Ethanolamine | 130 (M₁), 220 (M₂), 190 (M₃) | Potent muscarinic antagonist | [9] |
| Hydroxyzine | Piperazine | 3,600 - 15,000 | Lower affinity than other first-generation agents | [8][10] |
| Promethazine | Phenothiazine | 38 | High affinity for muscarinic receptors |[8] |
This comparison highlights that this compound possesses significant, though not the most potent, antimuscarinic activity within its drug class. This affinity is sufficient to elicit clinical anticholinergic effects such as dry mouth, blurred vision, and sedation.[1][3]
Signaling Pathways
Understanding the signaling pathways associated with both on-target and off-target receptors is essential for predicting the physiological consequences of this compound administration.
On-Target: Histamine H₁ Receptor Signaling
This compound acts as an inverse agonist at the H₁ receptor, which is a Gq/11-protein coupled receptor (GPCR). Its binding prevents the downstream signaling cascade typically initiated by histamine.
Off-Target: Muscarinic M₁ Receptor Signaling
This compound's binding to the M₁ muscarinic acetylcholine receptor, another Gq/11-coupled GPCR, blocks the physiological actions of acetylcholine. This antagonism is responsible for many of its side effects.
Experimental Protocols
The identification and characterization of off-target binding rely on a suite of established in vitro techniques.
Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[9]
Objective: To quantify the affinity of this compound for a specific off-target receptor (e.g., Muscarinic M₁).
Methodology:
-
Membrane Preparation:
-
Culture human cell lines engineered to express a high density of the target receptor (e.g., HEK293 cells expressing human M₁ receptors).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the total protein concentration of the membrane preparation using a BCA or Bradford assay.
-
-
Competitive Binding Incubation:
-
In a 96-well plate, combine:
-
A fixed concentration of a specific radioligand known to bind the target receptor (e.g., [³H]-pirenzepine for M₁ receptors).
-
The cell membrane preparation (a specific amount of total protein).
-
A range of concentrations of the unlabeled test compound (this compound), typically spanning several orders of magnitude.
-
-
Incubate the plate at a controlled temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific radioligand binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
-
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 1st Generation Antihistamines Mnemonic for USMLE [pixorize.com]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. This compound | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Cyclizine Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of cyclizine hydrochloride, a piperazine-derivative antihistamine widely used for the prevention and treatment of nausea, vomiting, and dizziness. The information presented herein is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.
Chemical and Physical Properties
This compound hydrochloride is the hydrochloride salt of this compound, consisting of equimolar amounts of this compound and hydrogen chloride.[1][2] It presents as a white, odorless, crystalline powder with a bitter taste.[3][4]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | References |
| Molecular Formula | C₁₈H₂₃ClN₂ | [2][3][5] |
| Molecular Weight | 302.85 g/mol | [1][3] |
| CAS Number | 303-25-3 | [2][3][6] |
| Appearance | White crystalline powder | [3][5] |
| Taste | Bitter | [3][4] |
| Odor | Odorless | [3] |
| Melting Point | 195-209°C (with decomposition) | [3][7][8] |
| pH (1% solution) | 4.5 - 7.5 | [3][7] |
| pKa (50% methanol) | pKₐ₁ = 2.54, pKₐ₂ = 7.92 | [9] |
| Purity | ≥98% - 99% | [3][6][7] |
| Loss on Drying | ≤0.5% - 1.0% | [3][7][10] |
| Heavy Metals | ≤10 ppm | [3] |
Table 2: Solubility Profile of this compound Hydrochloride
| Solvent | Solubility | References |
| Water | Soluble (1 in 115) | [3][4][9] |
| Alcohol (Ethanol) | Soluble (1 in 115) | [4][5][9] |
| Chloroform | Slightly Soluble (1 in 75) | [4][9] |
| Ether | Insoluble | [3][4][9] |
| Methanol | Soluble (1 mg/mL) | [6][10][11] |
| DMSO | Soluble (7 mg/mL) | [10][12] |
Stability Profile
The stability of this compound hydrochloride is a critical parameter for ensuring its therapeutic efficacy and safety. It is known to be sensitive to light.[4][13]
Storage and Shelf Life:
-
Recommended Storage: Store in a cool, dry place, protected from light.[3][7]
-
Shelf Life: When stored under recommended conditions, the product has a shelf life of 2 to 3 years.[3][7]
Stability in Solution: A stock solution of this compound (1 mg/mL in water) is reported to be stable for up to 5 days at ambient temperature when protected from light and stored at 4°C.[14]
Degradation Pathways: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This compound hydrochloride is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[15] A stability-indicating HPLC method has been developed to separate the parent drug from its degradation products formed under these conditions.[15] The primary metabolite in vivo is northis compound, its N-demethylated derivative, which exhibits minimal antihistaminic activity.[12][16]
Mechanism of Action: Signaling Pathway
This compound hydrochloride's primary mechanism of action is as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[6][17] By blocking the action of endogenous histamine on H1 receptors, it exerts its antiemetic and central nervous system depressant effects.[1] It also possesses cholinergic antagonist properties.[1][2]
Figure 1. Antagonistic action of this compound HCl on the Histamine H1 receptor pathway.
Experimental Protocols
This section details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound Hydrochloride, capable of separating the active ingredient from its degradation products.[15]
Table 3: Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with UV detector |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | 10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20.0 µL |
| Detector Wavelength | 254 nm |
| Column Temperature | Ambient |
| Retention Time | Approx. 2.1 minutes |
4.1.1 Standard Solution Preparation
-
Accurately weigh ~25 mg of this compound Hydrochloride Reference Standard into a 25 mL volumetric flask.
-
Add ~15 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to achieve a final concentration of 100 µg/mL.
4.1.2 Forced Degradation Study Protocol
The following protocol is used to assess the stability-indicating properties of the analytical method. A stock solution of this compound Hydrochloride (typically 1 mg/mL) is subjected to the following stress conditions:[15]
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M Hydrochloric Acid.
-
Heat at 60°C for 2 hours.
-
Cool to room temperature and neutralize with 0.1 M Sodium Hydroxide.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M Sodium Hydroxide.
-
Heat at 60°C for 2 hours.
-
Cool to room temperature and neutralize with 0.1 M Hydrochloric Acid.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
After cooling, prepare a solution in the mobile phase at a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and fluorescent light for 7 days.
-
After exposure, prepare a solution in the mobile phase for analysis.
-
Figure 2. Experimental workflow for forced degradation studies of this compound HCl.
References
- 1. This compound Hydrochloride | C18H23ClN2 | CID 6420019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | 303-25-3 [chemicalbook.com]
- 3. This compound Hydrochloride CAS 303-25-3, Pharmaceutical Grade API, Best Price Guaranteed [jigspharma.com]
- 4. This compound | 82-92-8 [chemicalbook.com]
- 5. CAS 303-25-3: this compound hydrochloride | CymitQuimica [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound Hydrochloride: USP/BP/EP Standard at Affordable Price [anglebiopharma.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. usbio.net [usbio.net]
- 11. This compound Hydrochloride CAS#: 303-25-3 [m.chemicalbook.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Extractive spectrophotometric assay of this compound in a pharmaceutical formulation and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Unraveling the Neurochemical Basis of Cyclizine's Sedative Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the neurochemical mechanisms underlying the sedative effects of the first-generation antihistamine, Cyclizine. By delving into its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties, this document serves as a critical resource for researchers in neuropharmacology and drug development.
Executive Summary
This compound, a piperazine (B1678402) derivative, exerts its sedative effects primarily through its potent antagonism of central histamine (B1213489) H1 and muscarinic M1 receptors.[1][2][3] This dual mechanism disrupts the wakefulness-promoting pathways regulated by histamine and acetylcholine (B1216132) in the central nervous system (CNS).[4][5] Quantitative analysis of its receptor binding affinities reveals a high affinity for H1 receptors and a moderate affinity for M1 receptors, with significantly lower affinity for other CNS receptors, indicating a targeted, yet not entirely specific, neurochemical interaction. This guide summarizes the available quantitative data, details the experimental protocols for assessing these interactions, and provides visual representations of the involved signaling cascades and experimental workflows.
Quantitative Receptor Binding Profile of this compound
The sedative properties of this compound are a direct consequence of its affinity for and antagonism of specific neurotransmitter receptors in the CNS. The following table summarizes the in vitro binding affinities (Ki) of this compound for key central receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand Used in Assay | Species | Ki (nM) | Reference |
| Histamine H1 | [3H]Pyrilamine | Human | 4.44 | [6] |
| Muscarinic M1 | [3H]N-Methylscopolamine | Human | 163 | [6] |
| Muscarinic M2 | [3H]N-Methylscopolamine | Human | 2992 | [6] |
| Dopamine D2 | [3H]Spiperone | Human | 1016 | [6] |
| Dopamine D3 | [3H]Spiperone | Human | 606 | [6] |
| Dopamine Transporter (DAT) | [125I]RTI-55 | Human | 763 | [6] |
Neurochemical Mechanisms of Sedation
This compound's sedative action is predominantly mediated by its inverse agonism at histamine H1 receptors and antagonism at muscarinic M1 receptors.
Histamine H1 Receptor Inverse Agonism
Histaminergic neurons in the tuberomammillary nucleus of the hypothalamus are crucial for maintaining wakefulness. Histamine release in the cortex leads to neuronal depolarization by reducing a background "leakage" potassium current, thus increasing neuronal excitability.[7] this compound, as an H1 receptor inverse agonist, not only blocks the binding of histamine but also reduces the receptor's basal activity.[8] This action stabilizes the H1 receptor in an inactive state, preventing the reduction of the potassium current and leading to a hyperpolarized state of cortical neurons, which manifests as sedation.[5][7]
Muscarinic M1 Receptor Antagonism
Cholinergic signaling, particularly through the M1 muscarinic receptor, plays a significant role in arousal and cognitive function.[9][10] Activation of M1 receptors in the CNS typically leads to increased neuronal excitability. By antagonizing these receptors, this compound inhibits acetylcholine-mediated neuronal depolarization, contributing to its sedative and potential cognitive-impairing effects.[1][2]
Signaling Pathways
The sedative effects of this compound are initiated by its interaction with H1 and M1 receptors, leading to the modulation of intracellular signaling cascades that ultimately decrease neuronal excitability.
Experimental Protocols
The following protocols are foundational for the in vitro and in vivo characterization of this compound's sedative properties.
Protocol for Radioligand Binding Assay (Histamine H1 Receptor)
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Membrane preparation from cells expressing the human H1 receptor.
-
Radioligand: [3H]-pyrilamine.
-
Test compound: this compound.
-
Non-specific binding control: 10 µM Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, [3H]-pyrilamine (at a concentration near its Kd), and the membrane preparation to wells for total binding.
-
For non-specific binding, add the non-specific binding control, [3H]-pyrilamine, and membrane preparation.
-
For competition binding, add the various concentrations of this compound, [3H]-pyrilamine, and membrane preparation.
-
Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer.
-
Place filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Calculate the specific binding and determine the IC50 of this compound.
-
Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for In Vivo Assessment of Sedation in Rodents (Open Field Test)
Objective: To assess the effect of this compound on locomotor activity and exploratory behavior as an index of sedation.
Materials:
-
Open field apparatus (e.g., 40x40x30 cm arena).
-
Video tracking software.
-
This compound solution for injection (e.g., intraperitoneal).
-
Vehicle control (e.g., saline).
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (at various doses) or vehicle control to the mice.
-
After a predetermined pre-treatment time (e.g., 30 minutes), place a mouse in the center of the open field arena.
-
Record the mouse's activity for 10 minutes using the video tracking software.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each trial.
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center zone, and rearing frequency. A significant decrease in these parameters in the this compound-treated group compared to the vehicle group is indicative of sedation.
Experimental and Logical Workflows
Visualizing the workflow of a typical study and the logical progression from molecular action to behavioral outcome is crucial for experimental design and interpretation.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. bapen.org.uk [bapen.org.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decoding this compound hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 9. M1 Receptors Mediate Cholinergic Modulation of Excitability in Neocortical Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholine muscarinic M1 receptors in the rodent prefrontal cortex modulate cognitive abilities to establish social hierarchy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclizine's Interaction with Dopamine D2 Receptors: A Technical Analysis
For Immediate Release
Presents an in-depth technical guide on the potential interactions of the first-generation antihistamine, cyclizine, with dopamine (B1211576) D2 receptors. This document is intended for researchers, scientists, and drug development professionals.
This compound, a piperazine (B1678402) derivative, is a first-generation antihistamine primarily recognized for its potent antiemetic, and antivertigo properties. Its therapeutic effects are largely attributed to its antagonism of histamine (B1213489) H1 and muscarinic cholinergic receptors.[1] However, emerging evidence and clinical observations, such as the occurrence of extrapyramidal side effects, suggest a potential interaction with dopamine D2 receptors. This guide provides a comprehensive analysis of the existing data on this interaction, detailed experimental protocols for its investigation, and a visual representation of the associated signaling pathways.
Quantitative Analysis of this compound's Receptor Binding Profile
While direct, high-affinity binding of this compound to the dopamine D2 receptor has not been extensively quantified in publicly available literature, data from broader screening panels provide insights into its receptor interaction profile. The following tables summarize the available quantitative data for this compound and its interactions with various receptors, including the closely related dopamine D3 receptor.
Table 1: Binding Affinity of this compound at Various Neurotransmitter Receptors
| Receptor | Species | Assay Type | Ligand | Kᵢ (nM) | pKᵢ | IC₅₀ (nM) | pIC₅₀ | Reference |
| Dopamine D₃ | Human | Radioligand Binding | [³H]Spiperone | 1016 | 5.99 | 3020 | 5.52 | [2] |
| Histamine H₁ | Human | Radioligand Binding | [³H]Mepyramine | 14.1 | 7.85 | - | - | [2] |
| Adrenergic α₁ₐ | Human | Radioligand Binding | [³H]Prazosin | 147 | 6.83 | - | - | [2] |
| Adrenergic α₁ᵦ | Rat | Radioligand Binding | Prazosin | 1379 | 5.86 | 2492 | 5.6 | [2] |
| Adrenergic α₁Ꮷ | Human | Radioligand Binding | Prazosin | 597 | 6.22 | 1215 | 5.92 | [2] |
| Adrenergic α₂ₐ | Human | Radioligand Binding | MK-912 | 582 | 6.24 | 1551 | 5.81 | [2] |
| Muscarinic M₁ | Human | Radioligand Binding | [³H]Telenzepine | 204 | 6.69 | - | - | [2] |
| Muscarinic M₂ | Human | Radioligand Binding | [³H]AF-DX 384 | 229 | 6.64 | - | - | [2] |
| Muscarinic M₃ | Human | Radioligand Binding | [³H]4-DAMP | 263 | 6.58 | - | - | [2] |
| Muscarinic M₄ | Human | Radioligand Binding | [³H]4-DAMP | 117 | 6.93 | - | - | [2] |
| Muscarinic M₅ | Human | Radioligand Binding | [³H]4-DAMP | 501 | 6.3 | - | - | [2] |
Note: A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. The data for the dopamine D3 receptor, a member of the D2-like family, suggests a micromolar affinity for this compound.
Dopamine D2 Receptor Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by an agonist like dopamine, the receptor promotes the dissociation of the G protein heterotrimer, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate various downstream effectors, including ion channels.
Beyond the canonical G protein-dependent signaling, D2 receptors can also signal through a G protein-independent pathway involving β-arrestin recruitment. This pathway can mediate distinct cellular responses. Antagonists at the D2 receptor can block one or both of these signaling cascades.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Cyclizine in Human Plasma
Introduction
Cyclizine is a piperazine (B1678402) derivative with antihistaminic and anti-emetic properties, widely used for the prevention and treatment of nausea and vomiting associated with motion sickness. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection. The methodologies outlined are based on established and validated bioanalytical procedures.
Data Presentation
The following tables summarize typical experimental conditions and validation parameters for the HPLC quantification of this compound in plasma, compiled from various published methods.
Table 1: Chromatographic Conditions
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV) | Method 3 (LC-MS/MS) |
| Column | C8, 50 mm x 2.0 mm | C18 (10 µm) | Luna C18 |
| Mobile Phase | Linear gradient of methanol (B129727) and 0.05% formic acid | Acetonitrile (B52724) — 0.05 M (pH=3) phosphate (B84403) buffer (40:60) | Not specified |
| Flow Rate | Not specified | Not specified | Not specified |
| Injection Volume | Not specified | Not specified | Not specified |
| Detector | Tandem Mass Spectrometer (MS/MS) | UV Detector | Ion-trap Mass Spectrometer |
| Detection Wavelength | MRM: 267.2/167.2 (this compound) | 200 nm | Not applicable |
| Internal Standard | Cinnarizine | Protryptiline hydrochloride | Not specified |
| Total Analysis Time | 4 minutes | Not specified | Not specified |
Table 2: Sample Preparation Protocols
| Parameter | Method 1 (Protein Precipitation) | Method 2 (Solid-Phase Extraction) | Method 3 (Liquid-Liquid Extraction) |
| Plasma Volume | 50 µL | Not specified | 200 µL |
| Procedure | Addition of acetonitrile (with internal standard) followed by centrifugation. | Extraction using a C18 SPE column followed by a phase separation step. | Addition of ammonium (B1175870) hydroxide (B78521) and internal standard, followed by extraction with dichloromethane.[1][2] |
| Recovery | >87%[1][3] | Not specified | 43-113% for basic drugs[1] |
Table 3: Method Validation Parameters
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (Spectrofluorimetric) |
| Linearity Range | 2-200 ng/mL[1][3] | 2.5-100 ng/ml[1][2] | 10–1000 ng/mL[4][5][6] |
| Correlation Coefficient (r²) | ≥0.996[1][3] | Not specified | 0.9999[4][5][6] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1][3] | Not specified | 9.41 ng/mL[4][5][6] |
| Limit of Detection (LOD) | Not specified | 1 ng/ml[1][2] | 3.10 ng/mL[4][5][6] |
| Precision (RSD%) | <14% (intra- and inter-day)[1][3] | Not specified | Not specified |
| Accuracy | within ±8%[1][3] | Not specified | Not specified |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in human plasma using an HPLC-UV system. This protocol is a representative example based on common practices.
1. Materials and Reagents
-
This compound hydrochloride reference standard
-
Protryptiline hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Human plasma (drug-free)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
3. Preparation of Solutions
-
Mobile Phase (Acetonitrile/Phosphate Buffer 40:60, v/v):
-
Prepare a 0.05 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in deionized water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Mix 400 mL of acetonitrile with 600 mL of the pH 3.0 phosphate buffer.
-
Degas the mobile phase before use.
-
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of this compound hydrochloride and protryptiline hydrochloride into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of this compound by diluting the stock solution with mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the protryptiline hydrochloride stock solution with mobile phase.
-
4. Sample Preparation (Solid-Phase Extraction)
Caption: Solid-Phase Extraction Workflow for this compound.
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution (10 µg/mL protryptiline hydrochloride).
-
Vortex the sample for 30 seconds.
-
Condition a C18 solid-phase extraction (SPE) cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove interferences.
-
Elute the this compound and internal standard with 1 mL of methanol into a clean tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
5. Chromatographic Analysis
-
Set the HPLC system with the C18 column and the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 200 nm.[1]
-
Inject 20 µL of the prepared sample.
-
Record the chromatogram for a sufficient time to allow for the elution of both this compound and the internal standard.
6. Data Analysis
-
Identify and integrate the peaks corresponding to this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the this compound working standard solutions.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Overall HPLC Analysis Workflow
Caption: General Workflow for HPLC Analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS-MS method for the determination of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of this compound and northis compound in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectrofluorimetric Approach for Quantification of this compound in the Presence of its Toxic Impurities in Human Plasma; in silico Study and ADMET Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for Testing Cyclizine's Antiemetic Efficacy in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine is a first-generation antihistamine of the piperazine (B1678402) class with well-established antiemetic properties.[1] It is commonly used to prevent and treat nausea and vomiting associated with motion sickness, vertigo, and postoperative recovery.[2][3] Its primary mechanism of action involves the antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) and the vestibular system.[2][4] These application notes provide an overview of the in vivo animal models and experimental protocols used to evaluate the antiemetic efficacy of this compound.
While this compound has a long history of clinical use, direct head-to-head preclinical studies comparing its efficacy against other antiemetics in the same animal model are limited in publicly available literature.[4][5] Therefore, this document also presents data from studies on other antiemetic agents within relevant animal models to provide a comparative context for experimental design.
Signaling Pathways in Emesis and the Role of this compound
The vomiting reflex is a complex process coordinated by the brainstem, integrating inputs from both central and peripheral pathways. The following diagram illustrates the simplified signaling pathways involved in emesis and highlights the primary targets of this compound and other antiemetic drugs.
Caption: Simplified signaling pathways of emesis and the primary targets of this compound.
Recommended In Vivo Animal Models
The selection of an appropriate animal model is critical for evaluating the antiemetic potential of a compound. The most commonly used and validated animal models for emesis research include the ferret, dog, and the house musk shrew, as rodents lack a vomiting reflex.[6]
| Animal Model | Emetic Stimulus | Relevance | Key Considerations |
| Ferret | Chemotherapy (Cisplatin), Morphine | "Gold standard" for chemotherapy-induced emesis (CIE).[7] Exhibits a robust and quantifiable emetic response. | The biphasic nature of cisplatin-induced emesis (acute and delayed) can be modeled.[8] |
| House Musk Shrew | Motion | Valuable for studying motion sickness due to its sensitivity to motion stimuli.[4] | Smaller size allows for higher throughput screening compared to larger animals. |
| Dog | Motion (Coriolis stimulation), Apomorphine | Historically used for motion sickness studies and is sensitive to various emetogens.[9][10] | Larger animal model, may be more resource-intensive. A study noted this compound's effectiveness in a dog model of motion sickness, though quantitative data was not provided.[5][9] |
Experimental Protocols
Below are detailed protocols for inducing emesis in various animal models to test the efficacy of this compound.
Protocol 1: Cisplatin-Induced Emesis in Ferrets
This model is used to evaluate the efficacy of antiemetics against chemotherapy-induced emesis.
Materials:
-
Male ferrets (1-2 kg)
-
Cisplatin (B142131) solution (e.g., 5 mg/kg in sterile saline)
-
This compound solution (at desired doses)
-
Vehicle control (e.g., sterile saline)
-
Intravenous or subcutaneous injection supplies
-
Observation cages with a transparent floor for clear monitoring
Procedure:
-
Acclimatization: Acclimate ferrets to the laboratory environment and handling for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water to ensure an empty stomach.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenously or subcutaneously) at a predetermined time before the cisplatin challenge (e.g., 30 minutes prior).
-
Emetic Challenge: Administer cisplatin (e.g., 5 mg/kg) intravenously.
-
Observation: Immediately place the animals in individual observation cages and record the number of retches and vomits for a defined period (e.g., 4-24 hours). A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
Data Analysis: Compare the mean number of emetic episodes (retches + vomits) in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of emesis.
Protocol 2: Motion-Induced Emesis in the House Musk Shrew
This model is suitable for assessing the efficacy of antiemetics against motion sickness.
Materials:
-
Male or female house musk shrews (Suncus murinus)
-
A rotational device capable of inducing motion sickness (e.g., a horizontal shaker or a device providing off-vertical axis rotation)
-
This compound solution (at desired doses)
-
Vehicle control
-
Intraperitoneal or oral administration supplies
-
Observation chambers
Procedure:
-
Acclimatization: House shrews in a controlled environment and acclimate them to handling.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally or orally) at a specified time before motion stimulation (e.g., 30 minutes prior).
-
Motion Challenge: Place the shrews in the rotational device and subject them to motion for a set duration (e.g., 10-15 minutes).
-
Observation: Observe the animals during and immediately after the motion challenge for the number of vomiting episodes.
-
Data Analysis: Compare the number of vomiting episodes in the this compound-treated groups with the vehicle-treated control group.
Protocol 3: Motion-Induced Emesis in Dogs
This model utilizes Coriolis stimulation to induce motion sickness.
Materials:
-
Beagle dogs or other suitable breed
-
A device capable of simultaneous vertical and rotatory movement to generate Coriolis acceleration.[9]
-
This compound (at desired doses)
-
Vehicle control
-
Oral or parenteral administration supplies
-
Observation area
Procedure:
-
Acclimatization and Training: Acclimate dogs to the experimental setup and handling.
-
Drug Administration: Administer this compound or vehicle control orally or parenterally at a defined time before the motion challenge.
-
Motion Challenge: Expose the dogs to the Coriolis stimulation for a predetermined period or until emesis is observed in control animals.[9]
-
Observation: Monitor the animals for signs of motion sickness, including salivation, restlessness, and the number of emetic episodes.
-
Data Analysis: Compare the incidence and frequency of emesis in the this compound-treated group to the control group.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the antiemetic efficacy of a test compound like this compound in an in vivo model.
Caption: General experimental workflow for evaluating antiemetic drug efficacy.
Quantitative Data Summary
As previously mentioned, direct comparative preclinical data for this compound is limited. The following tables summarize available quantitative data for other commonly used antiemetics in established animal models to provide a reference for expected outcomes and aid in experimental design.
Table 1: Antiemetic Effects on Chemotherapy-Induced Emesis in Ferrets
| Compound | Emetogen (Dose) | Antiemetic Dose | Route | % Inhibition of Emesis (Retching + Vomiting) | Reference |
| Ondansetron | Cisplatin (5 mg/kg) | 0.1 - 1 mg/kg | IV/SC | ~68% (acute phase) | [8] |
| Metoclopramide | Morphine (0.3 mg/kg) | 1 mg/kg | IV | Significant reduction (specific % not stated) | [4] |
| Aprepitant | Cisplatin (8 mg/kg) | 1 mg/kg | PO | Significant reduction over 72h | [10] |
Note: No direct quantitative data for this compound in a ferret model of chemotherapy-induced emesis was identified in the reviewed literature.[4]
Table 2: Antiemetic Effects on Motion-Induced Emesis in House Musk Shrews
| Compound | Motion Stimulus | Antiemetic Dose | Route | % Inhibition of Emesis | Reference |
| Promethazine | Hypergravity (2G for 10 min) | 25 mg/kg | IP | Significant reduction (specific % not stated) | [4] |
Note: No direct quantitative data for this compound in a shrew model of motion sickness was identified in the reviewed literature.[4]
Conclusion
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. medicines.org.uk [medicines.org.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A New Vestibular Stimulation Mode for Motion Sickness With Emphatic Analysis of Pica [frontiersin.org]
- 7. Predicting the emetic liability of novel chemical entities: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Model of motion sickness in dogs for assessing the effectiveness of pharmacological substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating Cyclizine's Effect on Emesis Using the Ferret Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ferret (Mustela putorius furo) is a well-established and highly valued animal model for the study of emesis (vomiting) and the evaluation of anti-emetic drugs.[1][2][3] Its robust and human-like vomiting reflex makes it particularly suitable for investigating the mechanisms of nausea and vomiting and for screening potential therapeutic agents.[1][4] Cyclizine, a histamine (B1213489) H1 receptor antagonist with anticholinergic properties, is clinically used to prevent and treat nausea and vomiting associated with motion sickness, vertigo, and post-operative states.[5][6][7] These application notes provide detailed protocols for utilizing the ferret model to validate the anti-emetic efficacy of this compound.
While direct, head-to-head preclinical studies comparing this compound with other anti-emetics in the ferret model are limited in published literature, the following protocols are based on established methodologies for evaluating anti-emetic agents in this species.[1]
Signaling Pathways
This compound exerts its anti-emetic effects primarily through two mechanisms: antagonism of histamine H1 receptors and blockade of muscarinic acetylcholine (B1216132) receptors. These actions occur in key areas of the brain that control the emetic reflex, namely the vomiting center in the brainstem and the vestibular system.[6][8]
Histamine H1 Receptor Antagonism
Histamine, by acting on H1 receptors in the vomiting center, can trigger emesis. This compound competitively blocks these receptors, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.
Anticholinergic Effect in the Vestibular System
The vestibular system, responsible for balance and spatial orientation, plays a crucial role in motion sickness. Overstimulation of this system can lead to nausea and vomiting. Acetylcholine is a key neurotransmitter in the vestibular pathway. By blocking muscarinic receptors, this compound interferes with this signaling, thereby reducing motion-induced emesis.
Experimental Protocols
The following protocols describe the validation of this compound's anti-emetic effect against both chemotherapy-induced and motion-induced emesis in the ferret model.
General Experimental Workflow
A standardized workflow is essential for obtaining reliable and reproducible data.
References
- 1. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 2. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 3. Histamine receptor - Wikipedia [en.wikipedia.org]
- 4. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 5. Emetic liability testing in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ndineuroscience.com [ndineuroscience.com]
Application Notes and Protocols: Establishing a Cyclizine Dose-Response Curve in Rodent Models of Nausea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine is a first-generation antihistamine of the piperazine (B1678402) class, exhibiting anti-emetic properties through its antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1] It is clinically used to prevent and treat nausea and vomiting associated with motion sickness, vertigo, and post-operative states.[2][3] Establishing a preclinical dose-response relationship is a critical step in the development of novel anti-nausea therapeutics and for the comparative analysis of existing compounds.
Rodents, such as rats and mice, do not possess a vomiting reflex.[4][5] Consequently, the most widely accepted proxy for nausea and emesis in these species is the "pica" model, which involves the ingestion of non-nutritive substances like kaolin (B608303) clay.[6][7] Various stimuli, including chemotherapeutic agents like cisplatin (B142131) and motion, can induce pica, providing robust models for assessing anti-nausea drug efficacy.[6][8][9]
Mechanism of Action of this compound in Nausea
This compound's anti-emetic effects are primarily mediated through the blockade of histamine H1 and muscarinic M1 receptors in key areas of the brain involved in the emetic reflex.[1] These include the chemoreceptor trigger zone (CTZ) in the area postrema and the vestibular system.[1] By inhibiting these pathways, this compound reduces the impact of emetic stimuli.
Signaling Pathway of Nausea and Vomiting
References
- 1. benchchem.com [benchchem.com]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Pharmacological characterization of cyclosporine A-induced kaolin intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapy-induced kaolin intake is increased by lesion of the lateral parabrachial nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pica as an index of motion sickness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motion sickness-induced pica in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assays to Quantify the Anti-Nausea Properties of Cyclizine
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of anti-emetic compounds.
Introduction: Nausea and vomiting are complex physiological responses mediated by multiple signaling pathways in the central and peripheral nervous systems.[1][2] Developing effective anti-emetic drugs requires robust screening methods that can accurately model the underlying pharmacology. Cyclizine is a first-generation antihistamine of the piperazine (B1678402) class used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and other conditions.[3][4] Its primary mechanism of action involves the antagonism of the histamine (B1213489) H1 receptor (H1R).[4][5] Additionally, this compound exhibits anticholinergic (antimuscarinic) properties, which contribute to its anti-emetic effects by blocking muscarinic acetylcholine (B1216132) receptors (mAChRs) in the brain's vomiting center.[6][7][8] This application note provides detailed protocols for cell-based functional assays designed to quantify the antagonist activity of this compound at H1 and M1 receptors, serving as a reliable in vitro method for screening its anti-nausea properties.
Mechanism of Action: Receptor Antagonism
This compound's therapeutic effects are primarily attributed to its ability to block G-protein coupled receptors (GPCRs), specifically the histamine H1 and muscarinic M1 receptors. Both of these receptors, upon activation by their respective endogenous ligands (histamine and acetylcholine), couple to the Gαq subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). By competitively binding to these receptors, this compound prevents this signaling cascade and the subsequent physiological responses that can lead to nausea and vomiting.[9][10]
References
- 1. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing animal use in complex systems: using nausea and vomiting as a test case | NC3Rs [nc3rs.org.uk]
- 3. About this compound - NHS [nhs.uk]
- 4. Decoding this compound hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. innoprot.com [innoprot.com]
- 10. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Investigating the in vivo Effect of Cyclizine on Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine is a first-generation antihistamine of the piperazine (B1678402) class, possessing prominent antiemetic and anticholinergic properties.[1][2] Its mechanism of action involves the antagonism of histamine (B1213489) H1 and muscarinic M1 receptors.[2] These anticholinergic effects are known to influence gastrointestinal motility, and there is a growing interest in quantifying the specific impact of this compound on gastric emptying.[3][4] Delayed gastric emptying can be a therapeutic goal in some contexts or an undesirable side effect in others. Understanding and quantifying this effect is crucial for drug development, optimizing therapeutic regimens, and ensuring patient safety.
These application notes provide detailed protocols for three common in vivo methods to study the effect of this compound on gastric emptying: Gastric Scintigraphy, the ¹³C-Spirulina Breath Test, and Magnetic Resonance Imaging (MRI).
Mechanism of Action: How this compound Influences Gastric Motility
This compound's effect on gastric emptying is primarily attributed to its anticholinergic (antimuscarinic) properties.[1] Gastric motility is, in part, regulated by the parasympathetic nervous system, with acetylcholine (B1216132) acting on muscarinic receptors on gastric smooth muscle cells to stimulate contractions. This compound acts as a competitive antagonist at these muscarinic receptors, thereby reducing the contractile force and frequency of the gastric antrum and delaying the emptying of stomach contents into the duodenum.[5]
Additionally, as a histamine H1 receptor antagonist, this compound may have secondary effects on gastric motility, although this mechanism is less direct. Histamine can modulate gastrointestinal function, and by blocking H1 receptors, this compound may further contribute to altered gut motility.[3]
Data Presentation: Expected Quantitative Effects on Gastric Emptying
| Drug | Administration Route | T₅₀ (Solid Meal) - Placebo | T₅₀ (Solid Meal) - Drug | Percent Change in T₅₀ | Reference |
| Atropine (B194438) | Intravenous | 43.1 min | 111.4 min | +158% | [6] |
| Propantheline (B1209224) | Oral | 68 min | 135 min | +98.5% | [7] |
| Drug | Administration Route | Gastric Retention at 1 hr - Placebo | Gastric Retention at 1 hr - Drug | Percent Change in Retention | Reference |
| Scopolamine + Amphetamine | Intramuscular | Not Reported | 14% | - | [8] |
Experimental Protocols
The following are detailed protocols for three established methods to assess the in vivo effect of this compound on gastric emptying.
Gastric Scintigraphy (Gold Standard)
Gastric emptying scintigraphy is a nuclear medicine imaging procedure that provides a quantitative measure of the rate at which food empties from the stomach.
Experimental Workflow
Methodology
-
Subject Selection and Preparation:
-
Recruit healthy volunteers or a specific patient population.
-
Obtain informed consent.
-
Subjects should fast overnight (at least 8 hours).
-
Discontinue any medications known to affect gastric motility for at least 48-72 hours prior to the study, with physician approval.[9]
-
-
Drug Administration:
-
Administer a standardized dose of this compound (e.g., 50 mg intravenously) or a matching placebo in a double-blind, randomized fashion.[3]
-
The drug should be administered a set time before the meal ingestion to allow for peak plasma concentration to be reached (e.g., 30 minutes for IV administration).
-
-
Radiolabeled Meal Preparation and Ingestion:
-
Prepare a standardized solid meal, such as the consensus standard low-fat, egg-white meal.[4]
-
The meal consists of 120g of liquid egg whites labeled with 0.5-1.0 mCi of ⁹⁹mTc-sulfur colloid, two slices of white toast with 30g of strawberry jam, and 120 mL of water.[4]
-
The subject should consume the meal within 10 minutes.[4]
-
-
Scintigraphic Imaging:
-
Acquire images using a large-field-of-view gamma camera with a low-energy, all-purpose collimator.
-
Obtain simultaneous anterior and posterior 1-minute static images immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[5]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach on both anterior and posterior images for each time point.
-
Calculate the geometric mean of the counts within the stomach ROI for each time point to correct for tissue attenuation.
-
Correct for radioactive decay.
-
Calculate the percentage of gastric retention at each time point relative to the initial counts at time 0.
-
Determine the gastric emptying half-time (T₅₀) by fitting the data to a mathematical model (e.g., a power exponential function).
-
Normal values for gastric retention are typically <90% at 1 hour, <60% at 2 hours, and <10% at 4 hours.[10]
-
¹³C-Spirulina Breath Test
This non-radioactive, non-invasive test measures the rate of gastric emptying by detecting the appearance of ¹³CO₂ in the breath after ingestion of a meal containing ¹³C-labeled Spirulina.
Experimental Workflow
Methodology
-
Subject Selection and Preparation:
-
Follow the same screening and preparation guidelines as for gastric scintigraphy.
-
Ensure subjects have not had another ¹³C-based breath test within the last 24 hours.[11]
-
-
Baseline Breath Sample Collection:
-
Before drug administration and meal ingestion, collect two baseline breath samples by having the subject exhale through a straw into a collection tube.[12]
-
-
Drug Administration:
-
Administer this compound or placebo as described in the scintigraphy protocol.
-
-
¹³C-Spirulina Meal Ingestion:
-
Prepare the standardized ¹³C-Spirulina meal, which typically consists of a scrambled egg patty containing the ¹³C-Spirulina, six saltine crackers, and 180 mL (6 ounces) of water.[12]
-
The subject should consume the meal within a specified timeframe (e.g., 10-15 minutes).
-
-
Post-Meal Breath Sample Collection:
-
Collect single breath samples at specified time points after the meal is finished, for example, at 45, 90, 120, 150, 180, and 240 minutes.[13]
-
-
Sample Analysis and Data Interpretation:
-
Analyze the breath samples using a gas isotope ratio mass spectrometer to determine the ¹³CO₂ to ¹²CO₂ ratio.[13]
-
The rate of ¹³CO₂ excretion over time is proportional to the rate of gastric emptying.[14]
-
The data can be used to calculate a gastric emptying profile and T₅₀. A delay in the appearance and peak of ¹³CO₂ in the breath would indicate delayed gastric emptying.
-
Magnetic Resonance Imaging (MRI)
MRI offers a radiation-free method to visualize and quantify gastric volume and motility.
Experimental Workflow
Methodology
-
Subject Selection and Preparation:
-
Follow the same screening and preparation guidelines as for the other methods.
-
Ensure subjects have no contraindications for MRI (e.g., pacemakers, metallic implants).
-
-
Drug Administration:
-
Administer this compound or placebo as previously described.
-
-
MRI-Visible Meal:
-
Provide a standardized liquid or semi-solid meal that is visible on MRI scans. This can be a simple nutrient drink or a meal mixed with a contrast agent like gadolinium.
-
-
MRI Acquisition:
-
Position the subject in the MRI scanner (often in a supine or right lateral decubitus position).
-
Acquire a baseline scan before meal ingestion.
-
After meal ingestion, perform serial, rapid three-dimensional (3D) volume scans of the entire stomach at regular intervals (e.g., every 5-15 minutes) for up to 2-3 hours.[15]
-
-
Image and Data Analysis:
-
Use image analysis software to segment the stomach from the surrounding tissues on each 3D scan.
-
Calculate the total volume of the gastric contents at each time point.
-
Plot the gastric volume over time to generate a gastric emptying curve.
-
From this curve, calculate the T₅₀ and other emptying parameters.
-
Conclusion
The protocols outlined provide robust and validated methods for investigating the in vivo effects of this compound on gastric emptying. Given its anticholinergic properties, it is expected that this compound will cause a dose-dependent delay in gastric emptying. The choice of methodology will depend on the specific research question, available resources, and the desired balance between quantitative accuracy (scintigraphy), non-invasiveness (breath test), and the ability to assess both motility and volume (MRI). Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data essential for understanding the full pharmacological profile of this compound.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. bapen.org.uk [bapen.org.uk]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Oral anticholinergics and gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atropine inhibits the increase in gastric emptying during hypoglycemia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolongation of gastric emptying by oral propantheline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear medicine evaluation of motion sickness and medications on gastric emptying time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastric Emptying Scintigraphy | Temple Health [templehealth.org]
- 10. Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of tricyclamol on gastric emptying and intestinal transit; comparative studies with placebos, single dose, and optimal effective dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastric emptying following premedication with glycopyrrolate or atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastric emptying in patients with gastric ulcers--effects of oral and intramuscular administration of anticholinergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. This compound for nausea | IMPACCT news [uts.edu.au]
Application of Cyclizine in Organoid Models of Intestinal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal organoids have emerged as a powerful in vitro tool, recapitulating the complex cellular architecture and physiological functions of the native intestinal epithelium.[1][2] These three-dimensional, self-organizing structures, derived from adult stem cells or pluripotent stem cells, contain a diverse array of intestinal cell types, including enterocytes, goblet cells, Paneth cells, and enteroendocrine cells.[3][4] This cellular complexity makes them an invaluable model for studying intestinal development, disease pathogenesis, and for preclinical drug screening and toxicology studies.[1][2][5]
Cyclizine, a first-generation antihistamine, is a potent antagonist of the histamine (B1213489) H1 receptor with additional anticholinergic (muscarinic receptor antagonist) properties. It is clinically utilized for the prevention and treatment of nausea and vomiting. Given the expression and functional roles of both histamine and acetylcholine (B1216132) receptors in the gastrointestinal tract, intestinal organoids present a unique platform to investigate the direct effects of this compound on intestinal epithelial function. This document provides detailed application notes and protocols for studying the effects of this compound in intestinal organoid models.
Potential Applications of this compound in Intestinal Organoid Models
Based on the known pharmacological profile of this compound and the roles of its target receptors in the gut, several key applications can be explored using intestinal organoid models.
Investigation of Intestinal Epithelial Barrier Function
Histamine is known to increase intestinal vascular permeability.[6] The histamine H1 receptor is expressed in human intestinal tissue and organoids.[7] Therefore, this compound, as an H1 receptor antagonist, may modulate intestinal epithelial barrier integrity, particularly in inflammatory conditions where histamine levels are elevated.
Modulation of Intestinal Cell Proliferation and Differentiation
Both histamine and acetylcholine signaling pathways have been implicated in the regulation of intestinal epithelial homeostasis. Muscarinic acetylcholine receptors are involved in maintaining the balance of intestinal stem cell proliferation and differentiation.[8] Histamine has been shown to have dual roles in tumorigenesis, with H1 receptor signaling being pro-tumorigenic.[9] As an antagonist of both these pathways, this compound could influence the cellular composition and growth dynamics of intestinal organoids.
Elucidation of Mechanisms in Inflammatory Bowel Disease (IBD)
Given the inflammatory component of IBD and the role of histamine in inflammation, this compound's effects on intestinal organoids derived from IBD patients could provide insights into its potential therapeutic or modulatory role in the disease. Studies have shown that histamine H1 receptor antagonists can alleviate clinical symptoms in IBD.[9]
Data Presentation
The following tables provide a structured format for presenting quantitative data that could be generated from the described experimental protocols.
Table 1: Effect of this compound on Intestinal Organoid Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 5.2 |
| This compound | 1 | 98.7 ± 4.8 |
| This compound | 10 | 95.3 ± 6.1 |
| This compound | 50 | 89.1 ± 7.3 |
| This compound | 100 | 82.5 ± 8.9 |
Table 2: Assessment of Intestinal Barrier Function via TEER
| Treatment Group | Time (hours) | Transepithelial Electrical Resistance (TEER) (Ω·cm²) (Mean ± SD) |
| Vehicle Control | 0 | 350 ± 25 |
| 24 | 345 ± 28 | |
| 48 | 355 ± 30 | |
| Histamine (100 µM) | 24 | 210 ± 20 |
| Histamine + this compound (10 µM) | 24 | 310 ± 22 |
Table 3: Gene Expression Analysis of Differentiation Markers
| Treatment Group | Gene | Fold Change (vs. Vehicle) (Mean ± SD) |
| This compound (10 µM) | MUC2 (Goblet cell) | 1.2 ± 0.3 |
| LYZ (Paneth cell) | 0.9 ± 0.2 | |
| CHGA (Enteroendocrine cell) | 1.1 ± 0.4 |
Experimental Protocols
Protocol 1: Culture and Maintenance of Human Intestinal Organoids
This protocol is adapted from established methods for the culture of human intestinal organoids from adult stem cells.[10][11][12]
Materials:
-
Human intestinal crypts (isolated from biopsy tissue)
-
Matrigel® Matrix
-
IntestiCult™ Organoid Growth Medium (Human)
-
DMEM/F-12 medium
-
Gentle Cell Dissociation Reagent
-
24-well tissue culture plates
Procedure:
-
Thaw isolated human intestinal crypts.
-
Centrifuge the crypt suspension at 200 x g for 5 minutes.
-
Resuspend the crypt pellet in 50 µL of Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel-crypt suspension into the center of pre-warmed 24-well plate wells.
-
Incubate at 37°C for 10-15 minutes to solidify the Matrigel®.
-
Gently add 500 µL of IntestiCult™ Organoid Growth Medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by dissociating them with Gentle Cell Dissociation Reagent and re-plating in fresh Matrigel®.
Protocol 2: Assessment of this compound's Effect on Organoid Viability
Materials:
-
Mature intestinal organoids (cultured for 7-10 days)
-
This compound stock solution (in DMSO or water)
-
CellTiter-Glo® 3D Cell Viability Assay
-
96-well opaque-walled plates
Procedure:
-
Plate intestinal organoids in 96-well plates as described in Protocol 1.
-
After 24 hours of stabilization, treat the organoids with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.
-
Incubate for 48 hours.
-
Perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 3: Evaluation of Intestinal Barrier Function
This protocol utilizes a 2D monolayer system derived from intestinal organoids to measure transepithelial electrical resistance (TEER).[13]
Materials:
-
Mature intestinal organoids
-
Transwell® inserts (0.4 µm pore size)
-
Collagen IV-coated Transwell® inserts
-
Intestinal organoid differentiation medium
-
Epithelial Volt/Ohm Meter (EVOM)
-
Histamine solution
-
This compound solution
Procedure:
-
Dissociate mature intestinal organoids into single cells.
-
Seed the single cells onto the apical side of Collagen IV-coated Transwell® inserts at a high density.
-
Culture the cells in intestinal organoid differentiation medium until a confluent monolayer is formed (typically 5-7 days), as confirmed by TEER measurements reaching a stable plateau.
-
To assess the effect of this compound, pre-treat the apical side of the monolayer with this compound (e.g., 10 µM) for 1 hour.
-
Add histamine (e.g., 100 µM) to the apical chamber to induce barrier disruption.
-
Measure TEER at various time points (e.g., 0, 4, 8, 24 hours) after histamine addition.
-
Include vehicle controls and histamine-only controls for comparison.
Visualizations
Caption: Proposed mechanism of this compound in modulating histamine-induced intestinal permeability.
Caption: General experimental workflow for testing this compound in intestinal organoid models.
Caption: Logical relationship between this compound's mechanisms and its potential applications.
References
- 1. Gastrointestinal tract organoids as novel tools in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal organoid modeling: bridging the gap from experimental model to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal Organoids Generated from Human Pluripotent Stem Cells | JMA Journal [jmaj.jp]
- 4. Intestinal organoid as an in vitro model in studying host-microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoid-derived intestinal epithelial cells are a suitable model for preclinical toxicology and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of histamine and histamine antagonists on intestinal capillary permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - A xenogeneic-free system generating functional human gut organoids from pluripotent stem cells [insight.jci.org]
- 8. Role of Muscarinic Acetylcholine Receptors in Intestinal Epithelial Homeostasis: Insights for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. stemcell.com [stemcell.com]
- 12. stemcell.com [stemcell.com]
- 13. youtube.com [youtube.com]
Spectrophotometric Assay for Cyclizine Detection in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine is a piperazine (B1678402) derivative with antihistaminic and antiemetic properties, commonly used in the management of nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for quality control and to ensure therapeutic efficacy and safety. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose.
This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in pharmaceutical preparations. Two primary methods are described: an ion-pair formation method using azo dyes and a charge-transfer complexation method. These methods are robust, sensitive, and have been validated for the analysis of this compound in commercial tablet formulations.
Method 1: Ion-Pair Spectrophotometry with Azo Dyes
This method is based on the reaction of this compound with an azo dye in an acidic medium to form a colored ion-pair complex, which is then extracted into an organic solvent and quantified spectrophotometrically.[1][2]
Quantitative Data Summary
| Parameter | Sudan I | Sudan II | Sudan III | Sudan IV | Sudan Red 7B |
| λmax (nm) | 480 | 550 | 500 | 530 | 570 |
| Linearity Range (µg/mL) | 4.2–52.0 | 5.4–96.0 | 3.5–43.0 | 4.4–80.0 | 0.6–18.0 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 2.2 × 10⁴ | 4.1 × 10⁴ | 3.6 × 10⁴ | 2.5 × 10⁴ | 1.3 × 10⁴ |
| Limit of Detection (LOD) (µg/mL) | 0.81 | 0.93 | 1.07 | 1.19 | 0.4 |
| Limit of Quantitation (LOQ) (µg/mL) | 2.43 | 2.87 | 3.12 | 3.37 | 1.03 |
| Recovery (%) | 99.60 ± 0.54 | - | - | - | 100.12 ± 0.18 |
Data compiled from Al-shaalan NH, 2012.[1][2]
Experimental Protocol
1. Materials and Reagents:
-
This compound Hydrochloride (reference standard)
-
Azo Dyes (Sudan I, Sudan II, Sudan III, Sudan IV, Sudan Red 7B)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Pharmaceutical-grade this compound tablets (e.g., Valoid® 50 mg)
-
Distilled or deionized water
2. Equipment:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
-
Volumetric flasks
-
Pipettes
-
Separatory funnels
-
Analytical balance
-
Mortar and pestle
3. Preparation of Solutions:
-
Standard this compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound hydrochloride and dissolve it in 100 mL of 0.1 N HCl.
-
Working Standard this compound Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with 0.1 N HCl.
-
Azo Dye Solutions (3 x 10⁻³ M): Prepare stock solutions of each azo dye by dissolving an accurately weighed amount in ethanol.
-
Sample Solution (from tablets): Weigh and finely powder 20 tablets. Take a portion of the powder equivalent to 100 mg of this compound hydrochloride and dissolve it in 100 mL of 0.1 N HCl. Filter the solution to remove any insoluble excipients.
4. Assay Procedure:
-
Transfer a known volume of the standard or sample solution into a separatory funnel.
-
Add 2 mL of 0.5 N HCl.
-
Add a specified volume of the selected azo dye solution (e.g., 2-3 mL of 3 x 10⁻³ M solution).
-
Add 10 mL of chloroform and shake the funnel for 2 minutes to extract the ion-pair complex.
-
Allow the layers to separate and collect the organic (chloroform) layer.
-
Repeat the extraction with another 5 mL of chloroform and combine the organic extracts.
-
Adjust the final volume of the combined extracts to a known volume with chloroform.
-
Measure the absorbance of the solution at the corresponding λmax against a reagent blank prepared in the same manner without the this compound solution.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Caption: Experimental workflow for the ion-pair spectrophotometric assay of this compound.
Caption: Schematic of ion-pair formation between protonated this compound and an anionic azo dye.
Method 2: Charge-Transfer Complexation Spectrophotometry
This method involves the formation of a colored charge-transfer complex between this compound as an electron donor and m-dinitrobenzene as a π-acceptor in a basic medium. The intensity of the colored complex is proportional to the concentration of this compound.[3]
Quantitative Data Summary
| Parameter | Value |
| λmax (nm) | 540 |
| Linearity Range | Data not explicitly provided in the abstract, but the method is stated to be suitable for routine analysis. |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Not specified. |
| Limit of Detection (LOD) | Not specified. |
| Limit of Quantitation (LOQ) | Not specified. |
| Recovery (%) | Not specified, but the method is reported to be successful for dosage forms. |
Data summarized from a study by Evaluation of Antihistamine in Pure and in Dosage forms by Least Square Regression Method.[3]
Experimental Protocol
1. Materials and Reagents:
-
This compound Hydrochloride (reference standard)
-
m-Dinitrobenzene
-
Suitable basic medium (e.g., sodium hydroxide (B78521) solution)
-
Appropriate solvent (e.g., methanol (B129727) or ethanol)
-
Pharmaceutical-grade this compound tablets
2. Equipment:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Mortar and pestle
3. Preparation of Solutions:
-
Standard this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in the chosen solvent.
-
Working Standard this compound Solutions: Prepare a series of working standards by diluting the stock solution.
-
m-Dinitrobenzene Solution: Prepare a solution of m-dinitrobenzene in the same solvent.
-
Sample Solution (from tablets): Prepare the sample solution from tablets as described in Method 1, using the appropriate solvent.
4. Assay Procedure:
-
To a series of volumetric flasks, add increasing volumes of the standard this compound solution.
-
To a separate flask, add a known volume of the sample solution.
-
Add a fixed volume of the m-dinitrobenzene solution to each flask.
-
Add the basic medium to initiate the charge-transfer complex formation, resulting in a purple color.
-
Dilute to the mark with the solvent and mix well.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Measure the absorbance of the purple complex at 540 nm against a reagent blank.
-
Construct a calibration curve and determine the concentration of this compound in the sample.
Visualizations
Caption: Experimental workflow for the charge-transfer complexation assay of this compound.
Caption: Schematic of charge-transfer complex formation between this compound and m-dinitrobenzene.
Conclusion
The described spectrophotometric methods provide simple, accurate, and precise means for the determination of this compound in pharmaceutical formulations. The ion-pair formation method with azo dyes offers high sensitivity and has been extensively validated. The charge-transfer complexation method presents a viable alternative. The choice of method may depend on the available reagents, instrumentation, and the specific requirements of the analysis. These protocols can be readily implemented in a quality control laboratory for routine analysis of this compound-containing drug products.
References
Methodology for Assessing Cyclizine's Impact on Cell Viability Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclizine, a first-generation histamine (B1213489) H1 receptor antagonist, is widely used for the treatment of nausea, vomiting, and dizziness.[1][2][3] As with any compound under investigation for therapeutic purposes, accurate assessment of its cytotoxic potential is crucial. Standard cell viability assays are routinely employed for this purpose; however, the physicochemical properties and mechanism of action of the compound can interfere with the assay chemistry, leading to erroneous results. This document provides a detailed methodology for assessing the impact of this compound on commonly used cell viability assays and offers guidance on selecting the most appropriate methods for accurate cytotoxicity determination.
This compound is a piperazine (B1678402) derivative and is classified as a cationic amphiphilic drug (CAD).[1] CADs are known to accumulate in acidic organelles such as lysosomes, which can affect their function.[4][5][6][7] Furthermore, evidence suggests that some antihistamines can impact mitochondrial function.[8] These cellular effects can potentially interfere with the readouts of common colorimetric and fluorometric cell viability assays.
This application note details protocols for four common cell viability assays—MTT, Neutral Red, Trypan Blue Exclusion, and Lactate Dehydrogenase (LDH) release—and provides a framework for evaluating potential interference from this compound.
Data Presentation
Table 1: Overview of Cell Viability Assays and Potential for this compound Interference
| Assay | Principle | Potential for this compound Interference | Rationale for Potential Interference | Recommended Use |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. | High | This compound and similar antihistamines may inhibit mitochondrial respiration, independent of cell death, leading to an underestimation of viability.[8][9][10] | Use with caution. Requires validation with a non-metabolic assay. |
| Neutral Red Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. | High | As a cationic amphiphilic drug, this compound accumulates in lysosomes and can neutralize their pH, potentially inhibiting neutral red uptake and leading to an underestimation of viability.[4][5][7][11] | Not recommended for initial screening of this compound cytotoxicity. |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up. | Low | Measures plasma membrane integrity, a direct indicator of cell death. No known direct chemical interaction between this compound and trypan blue has been reported.[12] | Recommended as a primary or confirmatory assay. |
| Lactate Dehydrogenase (LDH) Assay | Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis (membrane damage). | Low | Directly quantifies cell membrane damage. Less likely to be affected by this compound's known intracellular targets.[13][14][15][16] | Recommended as a primary or confirmatory assay. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing and Dissolution: Accurately weigh a precise amount of this compound hydrochloride powder. Dissolve the powder in an appropriate solvent, such as sterile dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS), to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working concentrations by diluting it with sterile, serum-free cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is non-toxic to the cells (typically ≤ 0.5%).
Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to the research question. For general cytotoxicity screening, commonly used cell lines such as HeLa, A549, or HepG2 can be utilized.
-
Cell Maintenance: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Once the cells reach 70-80% confluency, detach them using trypsin-EDTA, neutralize the trypsin, and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells into 96-well plates at a predetermined optimal density for the chosen assay duration. Allow the cells to adhere and recover for 24 hours before treatment.
This compound Treatment
-
Aspirate Medium: After the 24-hour incubation period, carefully aspirate the culture medium from the wells.
-
Add Treatment: Add 100 µL of the prepared this compound working solutions (in serum-free medium) to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells (medium only).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assays
-
Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add MTT: Following the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize Formazan: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Prepare Neutral Red Solution: Prepare a 50 µg/mL solution of Neutral Red in sterile, serum-free medium and incubate overnight at 37°C. Centrifuge to remove any undissolved crystals before use.
-
Add Neutral Red: After the this compound treatment, remove the treatment medium and add 100 µL of the Neutral Red solution to each well.
-
Incubate: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.
-
Wash: Aspirate the Neutral Red solution and wash the cells with PBS.
-
Destain: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Read Absorbance: Gently shake the plate and measure the absorbance at 540 nm.
-
Harvest Cells: Following this compound treatment, collect the cells from each well. For adherent cells, use trypsin to detach them and then collect the cell suspension.
-
Stain with Trypan Blue: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Count Cells: Load the mixture onto a hemocytometer and, using a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate Viability: Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Collect Supernatant: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Prepare Controls: Prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 30 minutes before collecting the supernatant. A "spontaneous LDH release" control from untreated cells should also be included.
-
Perform Assay: Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. This typically involves adding a reaction mixture containing a substrate and a tetrazolium salt to the collected supernatant.
-
Incubate and Read: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which generally compares the LDH release in treated wells to the spontaneous and maximum release controls.
Mandatory Visualization
Caption: Workflow for assessing this compound's impact on cell viability.
Caption: this compound's potential interference with MTT and Neutral Red assays.
Conclusion and Recommendations
When assessing the cytotoxicity of this compound, it is crucial to consider its potential to interfere with the underlying mechanisms of the chosen cell viability assay. As a cationic amphiphilic drug, this compound is likely to interfere with the Neutral Red assay due to its accumulation in lysosomes. Furthermore, evidence suggesting that related antihistamines can affect mitochondrial respiration raises concerns about the reliability of the MTT assay for this compound.
Therefore, it is strongly recommended to use assays that are less susceptible to these specific interferences. The Trypan Blue Exclusion Assay and the Lactate Dehydrogenase (LDH) Assay are recommended as more robust methods for determining the cytotoxic effects of this compound, as they provide a more direct measure of cell membrane integrity. For a comprehensive assessment, it is advisable to use at least two different viability assays based on distinct principles and compare the results. This approach will help to distinguish true cytotoxicity from assay-specific artifacts, ensuring the generation of accurate and reliable data in the evaluation of this compound's biological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. bapen.org.uk [bapen.org.uk]
- 4. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meclizine inhibits mitochondrial respiration through direct targeting of cytosolic phosphoethanolamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of trypan blue on the action of acetylcholine, histamine and salbutamol in the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
In Vitro Drug Interaction Studies with Cyclizine Using Liver Microsomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine, a first-generation piperazine (B1678402) antihistamine, is widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. As with any drug candidate, a thorough understanding of its potential for drug-drug interactions (DDIs) is critical for safe and effective clinical use. The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all clinically used drugs. Inhibition or induction of these enzymes by co-administered drugs can lead to significant alterations in drug exposure and response, potentially resulting in adverse events or therapeutic failure.
This document provides detailed application notes and protocols for conducting in vitro drug interaction studies with this compound using human liver microsomes. These studies are essential for characterizing the inhibitory and inductive potential of this compound on major CYP isoforms, thereby providing valuable data to inform clinical DDI studies and guide safe prescribing practices. The primary focus of these protocols is on the assessment of direct inhibition of CYP2D6 and CYP2C9, for which there is existing in vitro evidence of interaction with this compound. Additionally, a general protocol for assessing the CYP induction potential of this compound is provided, as this is a critical aspect of DDI liability for which specific data on this compound is currently limited.
Data Presentation: this compound Inhibition of Cytochrome P450 Enzymes
Quantitative data from in vitro studies on the inhibitory effects of this compound on key cytochrome P450 enzymes are summarized below. These values are crucial for predicting the likelihood of clinically significant drug-drug interactions.
| CYP Isoform | Probe Substrate | Metabolic Reaction | Inhibitory Value | Reference |
| CYP2D6 | Bufuralol (B1668043) | 1'-Hydroxylation | IC50: 32-109 µM | [1] |
| CYP2C9 | Tolbutamide (B1681337) | 4-Methylhydroxylation | IC20: 85 µM | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of a specific enzyme's activity. IC20: The concentration of an inhibitor that causes 20% inhibition of a specific enzyme's activity.
Experimental Protocols
The following are detailed protocols for assessing the in vitro drug interaction potential of this compound. These protocols are based on established methodologies for CYP inhibition and induction studies and have been adapted for the specific investigation of this compound.
Protocol 1: CYP2D6 Inhibition Assay – Bufuralol 1'-Hydroxylation
This protocol determines the IC50 value of this compound for the inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation in human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
This compound hydrochloride
-
Bufuralol hydrochloride (CYP2D6 probe substrate)
-
1'-Hydroxybufuralol (B194460) (metabolite standard)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Quinidine (B1679956) (positive control inhibitor for CYP2D6)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
96-well microtiter plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Serially dilute the stock to obtain a range of working concentrations (e.g., 0.1 µM to 500 µM).
-
Prepare a stock solution of bufuralol in methanol.
-
Prepare a stock solution of quinidine in methanol.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (to make up the final volume to 200 µL)
-
Human liver microsomes (final concentration, e.g., 0.2 mg/mL)
-
This compound solution at various concentrations (or quinidine for positive control, or vehicle for no-inhibitor control).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding bufuralol (final concentration, e.g., 5 µM, which should be near the Km for bufuralol 1'-hydroxylation).
-
Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of 1'-hydroxybufuralol using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2D6 activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Protocol 2: CYP2C9 Inhibition Assay – Tolbutamide 4-Methylhydroxylation
This protocol is designed to determine the inhibitory potential of this compound on CYP2C9 activity by measuring the formation of 4-hydroxytolbutamide (B1666332) from tolbutamide.
Materials:
-
Human Liver Microsomes (pooled)
-
This compound hydrochloride
-
Tolbutamide (CYP2C9 probe substrate)
-
4-Hydroxytolbutamide (metabolite standard)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Sulfaphenazole (B1682705) (positive control inhibitor for CYP2C9)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
96-well microtiter plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of this compound as described in Protocol 1.
-
Prepare a stock solution of tolbutamide in methanol.
-
Prepare a stock solution of sulfaphenazole in methanol.
-
-
Incubation:
-
Follow the incubation setup as described in Protocol 1, substituting bufuralol with tolbutamide (final concentration, e.g., 100 µM, near its Km) and quinidine with sulfaphenazole.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction and process the samples as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of 4-hydroxytolbutamide using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC20 and/or IC50 value for this compound's effect on CYP2C9.
-
Protocol 3: Cytochrome P450 Induction Assay in Cultured Human Hepatocytes
As there is no available data on the CYP induction potential of this compound, this general protocol provides a framework for investigating its effects on the expression of key CYP enzymes (e.g., CYP1A2, CYP2B6, and CYP3A4) in primary human hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
This compound hydrochloride
-
Positive control inducers:
-
Omeprazole (for CYP1A2)
-
Phenobarbital or CITCO (for CYP2B6)
-
Rifampicin (for CYP3A4)
-
-
Vehicle control (e.g., DMSO)
-
Collagen-coated culture plates
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP-specific probe substrates for activity assays (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam or testosterone (B1683101) for CYP3A4)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture and Treatment:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to acclimate for 24-48 hours.
-
Treat the hepatocytes with various concentrations of this compound, positive control inducers, or vehicle control for 48-72 hours. Replenish the medium with fresh compound daily.
-
-
Assessment of CYP Induction (mRNA Level):
-
At the end of the treatment period, lyse the cells and isolate total RNA using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of CYP1A2, CYP2B6, and CYP3A4. Normalize the data to a stable housekeeping gene.
-
-
Assessment of CYP Induction (Enzyme Activity):
-
In parallel plates, after the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates.
-
Collect the supernatant at appropriate time points and analyze the formation of metabolites by LC-MS/MS.
-
-
Data Analysis:
-
For mRNA analysis, calculate the fold induction of each CYP gene relative to the vehicle control.
-
For activity analysis, calculate the fold increase in metabolite formation for each CYP isoform relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) for this compound if a dose-response relationship is observed.
-
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the in vitro CYP inhibition assay.
Caption: Workflow for the in vitro CYP induction assay.
Caption: this compound metabolism and CYP inhibition pathways.
References
Application Notes and Protocols for Preclinical Cyclizine Administration in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of cyclizine in mouse and rat models. This document outlines the mechanism of action, administration protocols for various routes, and relevant pharmacokinetic and toxicological data to support study design and execution in a research setting.
Mechanism of Action
This compound is a first-generation antihistamine belonging to the piperazine (B1678402) class.[1] Its primary mechanism of action involves the antagonism of histamine (B1213489) H1 receptors.[2] Additionally, it possesses anticholinergic (muscarinic receptor antagonist) properties.[2][3] This dual antagonism in the brain, particularly in the chemoreceptor trigger zone (CTZ) and the vestibular system, is believed to be responsible for its antiemetic and anti-vertigo effects.[1][2] By blocking these receptors, this compound inhibits the signaling pathways that lead to nausea and vomiting.[1][4]
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound's antiemetic action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in preclinical studies.
Table 1: this compound Dosage in Preclinical Rodent Studies
| Species | Route of Administration | Dosage Range (mg/kg) | Study Context | Reference |
| Rat | Oral | 15 - 25 | Fertility Study (90-100 days) | [5] |
| Rat | Oral | 65 | Teratogenicity Study | [4] |
| Rabbit | Oral | 75 | Teratogenicity Study | [4] |
Table 2: Human Pharmacokinetic Parameters of this compound (for reference)
| Parameter | Value | Route of Administration | Reference |
| Peak Plasma Concentration (Cmax) | ~70 ng/mL | 50 mg Oral Dose | [3] |
| Time to Peak Concentration (Tmax) | ~2 hours | 50 mg Oral Dose | [3] |
| Plasma Elimination Half-life | ~20 hours | 50 mg Oral Dose | [3] |
| Volume of Distribution | 16-20 L/kg | Intravenous | [6] |
Experimental Protocols
The following are detailed protocols for the administration of this compound to mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage Administration
This protocol is suitable for administering this compound orally to both mice and rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., purified water, 0.5% methylcellulose (B11928114) in water)
-
Gavage needles (20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes (appropriate volume for dosing)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve or suspend in the chosen vehicle to the desired concentration. Ensure the solution is homogenous before administration. For suspensions, continuous mixing may be necessary.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the mouse or rat.
-
Measure the distance from the animal's mouth to the last rib to estimate the appropriate length for gavage needle insertion.
-
Insert the gavage needle gently into the esophagus and advance it into the stomach.
-
Administer the this compound solution slowly.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Injection
This protocol describes the intraperitoneal administration of this compound in mice and rats.
Materials:
-
This compound lactate (B86563) (for injection) or this compound hydrochloride
-
Sterile vehicle (e.g., sterile saline, sterile water for injection)
-
Needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Syringes (appropriate volume for dosing)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
If using this compound lactate for injection, it may be used directly or diluted with a compatible sterile vehicle such as sterile water for injection, 5% glucose, or 0.9% sodium chloride.[7][8]
-
If using this compound hydrochloride, dissolve it in a sterile vehicle. The use of a small amount of a solubilizing agent like DMSO (e.g., <5% of total volume) followed by dilution with sterile saline may be necessary for less soluble compounds, but vehicle toxicity should be considered.
-
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the required dose volume.
-
Properly restrain the animal to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid is drawn back, which would indicate incorrect placement in a vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of pain, distress, or adverse reactions at the injection site.
-
Protocol 3: Intravenous (IV) Injection
This protocol is for the intravenous administration of this compound, typically via the tail vein in mice and rats. This procedure requires a high level of technical skill.
Materials:
-
This compound lactate for injection
-
Sterile vehicle for dilution (if necessary, e.g., sterile saline)
-
Needles (27-30 gauge for mice, 25-27 gauge for rats)
-
Syringes (e.g., 1 mL insulin (B600854) syringes)
-
Restraining device for tail vein access
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume.
-
Place the animal in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the solution slowly. Observe for any swelling at the injection site, which would indicate extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse effects. Rapid IV administration may cause symptoms similar to an overdose.[5]
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a preclinical model.
Caption: A generalized workflow for preclinical studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. Effects of this compound hydrochloride and chlorthis compound hydrochloride upon vestibular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. emed.ie [emed.ie]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes & Protocols: A Comprehensive Guide to Developing a Bioequivalence Study Protocol for Cyclizine Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for designing a bioequivalence (BE) study protocol for immediate-release cyclizine formulations. This compound is a histamine (B1213489) H1 receptor antagonist widely used for the prevention and treatment of nausea and vomiting.[1][2] Establishing bioequivalence is a critical step in the development of generic drug products, ensuring that they are therapeutically equivalent to the innovator product.[3] This protocol is designed in accordance with the International Council for Harmonisation (ICH) M13A guideline, which provides a harmonized framework for conducting BE studies for immediate-release solid oral dosage forms.[4][5][6][7]
Study Rationale and Objectives
Rationale
The primary rationale for conducting a bioequivalence study of a new this compound formulation is to demonstrate that it is bioequivalent to a reference listed drug. This is a regulatory requirement for the approval of generic drug products.[8][9][10] By demonstrating bioequivalence, the generic product is presumed to have the same safety and efficacy profile as the reference product, thus avoiding the need for extensive new clinical trials.[11]
Objectives
The primary objective of this study is to compare the rate and extent of absorption of a new test formulation of this compound with a reference formulation of this compound when administered as single oral doses to healthy adult subjects under fasting conditions.
The secondary objectives include:
-
To assess the safety and tolerability of the test and reference formulations in healthy subjects.
-
To determine the pharmacokinetic parameters of the test and reference formulations.
Study Design
This study will be a single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study in healthy adult male and female subjects under fasting conditions.[12][13][14][15]
A crossover design is the standard for bioequivalence studies as it minimizes inter-subject variability.[7] An open-label design is appropriate as blinding is not necessary for pharmacokinetic endpoints. The study will be conducted under fasting conditions as this is considered the most sensitive condition for detecting potential differences between formulations.[16]
Logical Flow of the Study Design
Caption: Workflow of the two-period crossover bioequivalence study.
Investigational Products
-
Test Product: this compound 50 mg tablets (details of the manufacturer, batch number, and composition to be included).
-
Reference Product: Valoid® 50 mg tablets (or other appropriate reference product), sourced commercially (details of the manufacturer, batch number, and expiry date to be included).[1][7]
Subject Selection
A sufficient number of healthy adult male and female volunteers (typically 24-36) will be enrolled to ensure that the study has adequate statistical power.[16]
Inclusion Criteria
-
Healthy adult males and females, aged 18-55 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Willing and able to provide written informed consent.
-
Medically healthy as determined by a comprehensive medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
Exclusion Criteria
-
History of hypersensitivity to this compound or other antihistamines.
-
History or presence of any significant cardiovascular, hepatic, renal, pulmonary, gastrointestinal, endocrine, hematological, neurological, or psychiatric disease.
-
Use of any prescription or over-the-counter medications within 14 days prior to the first dosing.
-
Consumption of alcohol or caffeine-containing beverages within 48 hours prior to dosing.
-
Participation in another clinical trial within the last 30 days.
-
Positive test for drugs of abuse or alcohol.
-
For females, being pregnant, lactating, or planning to become pregnant during the study.
Ethical Considerations
This study will be conducted in accordance with the principles of the Declaration of Helsinki, ICH Good Clinical Practice (GCP), and all applicable local and national regulations.[15] The study protocol and informed consent form will be reviewed and approved by an independent ethics committee or institutional review board before the study begins.
Informed Consent
Written informed consent will be obtained from each subject before any study-related procedures are performed. The informed consent form will provide a clear and comprehensive explanation of the study, including its purpose, procedures, potential risks and benefits, and the voluntary nature of participation.[5][17][18][19]
Experimental Protocol
Dosing and Confinement
Subjects will be confined to the clinical research facility at least 10 hours before dosing and until 24 hours after dosing in each period. A single oral dose of the test or reference this compound 50 mg tablet will be administered with 240 mL of water after an overnight fast of at least 10 hours.[12]
Blood Sampling
Blood samples (approximately 5 mL each) will be collected in pre-labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose.
Sample Handling and Storage
Immediately after collection, the blood samples will be centrifuged to separate the plasma. The plasma will be transferred to labeled polypropylene (B1209903) tubes and stored frozen at -70°C ± 10°C until bioanalytical analysis.[9] this compound solutions have been shown to be stable for 5 days at ambient temperature when protected from light and stored at 4°C.[9][15] Comprehensive stability of this compound in plasma under various conditions (freeze-thaw, short-term, and long-term) will be evaluated as part of the analytical method validation.
Bioanalytical Method
The concentration of this compound and its major metabolite, northis compound, in plasma samples will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20] The method will be validated for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability according to the relevant regulatory guidelines.
LC-MS/MS Method Summary
| Parameter | Description |
| Instrumentation | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Chromatographic Column | C18 or C8 column |
| Mobile Phase | A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) |
| Ionization Mode | Positive ion mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | A suitable deuterated analog of this compound or a structurally similar compound |
Dissolution Testing
Comparative in vitro dissolution testing of the test and reference products will be performed to ensure product quality and support the bioequivalence study. The dissolution profiles of 12 individual dosage units of both the test and reference products will be determined.[21]
Dissolution Test Parameters
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddle) |
| Rotation Speed | 50 rpm |
| Dissolution Media | 900 mL of 0.1 N HCl (pH 1.2), pH 4.5 acetate (B1210297) buffer, and pH 6.8 phosphate (B84403) buffer |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 5, 10, 15, 20, 30, 45, and 60 minutes |
| Acceptance Criteria | For an immediate-release product to be considered rapidly dissolving, at least 85% of the labeled amount of the drug substance must dissolve within 30 minutes in all three media.[11] |
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters
The following pharmacokinetic parameters will be calculated for this compound using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Pharmacokinetic Parameters of this compound (from literature)
| Parameter | Value | Reference |
| Cmax (50 mg dose) | ~70 ng/mL | [22] |
| Tmax (50 mg dose) | ~2 hours | [22] |
| t1/2 | ~13-20 hours | [23] |
Statistical Analysis
The primary pharmacokinetic parameters (Cmax and AUC0-t) will be log-transformed prior to statistical analysis. An Analysis of Variance (ANOVA) will be performed on the log-transformed data to assess the effects of sequence, period, treatment, and subject.[4][6][20][24]
Bioequivalence Acceptance Criteria
The test and reference formulations will be considered bioequivalent if the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC0-t are within the acceptance range of 80.00% to 125.00%.[12][14]
Statistical Analysis Workflow
Caption: Statistical analysis workflow for bioequivalence assessment.
Data Presentation
All quantitative data will be summarized in clearly structured tables for easy comparison. This will include demographic data, pharmacokinetic parameters, and the results of the statistical analysis.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC0-t (nghr/mL) | ||
| AUC0-∞ (nghr/mL) | ||
| t1/2 (hr) |
Table 2: Statistical Summary of Bioequivalence Analysis
| Parameter | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval | Bioequivalence Conclusion |
| Cmax | |||
| AUC0-t |
Conclusion
This protocol provides a comprehensive framework for conducting a scientifically sound and regulatory-compliant bioequivalence study of this compound formulations. Adherence to this protocol will ensure the generation of high-quality data to support the regulatory submission of a generic this compound product.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. WO2023248241A1 - Oral pharmaceutical composition of this compound or pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 3. usp.org [usp.org]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. content.sph.harvard.edu [content.sph.harvard.edu]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. Tablet Dissolution Test in Different Stages (S1, S2 and S3) | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How and when to take this compound - NHS [nhs.uk]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. FDA Drug Dissolution Methods - John Snow Labs [johnsnowlabs.com]
- 15. Extractive spectrophotometric assay of this compound in a pharmaceutical formulation and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. hhs.gov [hhs.gov]
- 18. nia.nih.gov [nia.nih.gov]
- 19. Informed Consent Document Checklist (Biomedical Research) | Human Subjects Office - Office of the Vice President for Research | The University of Iowa [hso.research.uiowa.edu]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 23. Drug combinations in syringe drivers: the compatibility and stability of diamorphine with this compound and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
Navigating Cyclizine Solubility in Aqueous Buffers: A Technical Guide for In Vitro Research
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of compounds in experimental assays is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with dissolving cyclizine in aqueous buffers for in vitro studies.
This compound, a piperazine (B1678402) derivative, is a histamine (B1213489) H1 receptor antagonist widely used for its antiemetic properties. However, its limited solubility in aqueous solutions, particularly at physiological pH, can pose a significant hurdle for researchers conducting in vitro experiments. This guide offers practical solutions and detailed protocols to overcome these solubility issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: this compound precipitation in aqueous buffers is a frequent issue stemming from its chemical properties. As a weak base with a pKa of approximately 8.5, its solubility is highly pH-dependent.[1] In acidic environments, this compound is protonated and generally more soluble. However, in neutral or alkaline solutions, such as phosphate-buffered saline (PBS) at pH 7.4, it tends to convert to its less soluble free base form, leading to precipitation. Another common cause is "solvent shock," which occurs when a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower.[1]
Q2: Which form of this compound should I use for my in vitro studies?
A2: The choice of this compound form depends on your experimental requirements.
-
This compound base is poorly soluble in water.[2]
-
This compound hydrochloride (HCl) is a salt form that is slightly soluble in water (1:115) and alcohol.[3] It is a common choice for in vitro studies when starting with a solid.
-
This compound lactate (B86563) is another salt form with enhanced water solubility (8 mg/mL) and is often used for parenteral formulations.[1]
For most in vitro applications requiring dissolution in aqueous buffers, starting with the hydrochloride or lactate salt is recommended.
Q3: Can I use DMSO to dissolve this compound? What are the best practices?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound and its salts. Best practices include:
-
Use anhydrous DMSO to avoid introducing water that could affect solubility.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay.
-
Store stock solutions properly: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Keep the final DMSO concentration in your cell culture medium low , typically below 0.5% (v/v), to prevent solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: How can I prevent my this compound from precipitating when I dilute my DMSO stock into my aqueous buffer?
A4: To avoid precipitation upon dilution, you can employ the following strategies:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous buffer, perform an intermediate dilution in a smaller volume of the buffer or cell culture medium.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the buffer while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Pre-warming the Buffer: Gently warming your buffer to 37°C can sometimes improve the solubility of the compound.
-
Using Co-solvents: For particularly challenging solubility issues, a co-solvent system can be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation upon initial dissolution in aqueous buffer | pH of the buffer is too high (neutral or alkaline). | Use a more acidic buffer (pH < 7.0) for initial dissolution if your experiment allows. For this compound HCl, the solution will be slightly acidic. |
| Concentration exceeds the solubility limit. | Reduce the final concentration of this compound in the aqueous buffer. | |
| Precipitation after adding DMSO stock to aqueous buffer | "Solvent shock" due to rapid change in solvent polarity. | Perform a stepwise dilution. Add the DMSO stock to a small volume of buffer first, then add this intermediate solution to the final volume. |
| Final concentration is above the aqueous solubility limit. | Lower the final concentration of this compound. | |
| Precipitation observed in cell culture media over time | pH shift in the media due to cellular metabolism. | Use a well-buffered medium, potentially supplemented with HEPES. |
| Temperature fluctuations (e.g., removing from incubator). | Minimize the time the culture plates are outside the incubator. Use a heated microscope stage for live-cell imaging. | |
| Interaction with media components. | If using serum-free media, consider adding a small percentage of serum, as proteins can help solubilize some compounds. |
Quantitative Solubility Data
| Compound Form | Solvent | Solubility |
| This compound Base | Water | Insoluble (<1 mg/mL)[2] |
| DMSO | 53 mg/mL (198.96 mM)[2] | |
| Ethanol | 53 mg/mL (198.96 mM)[2] | |
| This compound Hydrochloride | Water | Slightly soluble (1 g in 115 mL)[3] |
| Alcohol | Slightly soluble (1 g in 115 mL)[3] | |
| Chloroform | Slightly soluble (1 g in 75 mL)[3] | |
| This compound Lactate | Aqueous Solution | 8 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of this compound HCl Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound HCl powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound HCl with a molecular weight of 302.84 g/mol , dissolve 3.028 mg in 1 mL of DMSO).
-
Vortex the solution until the this compound HCl is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer (e.g., Cell Culture Medium)
Materials:
-
This compound HCl DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound HCl DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add a small volume of the pre-warmed aqueous buffer (e.g., 100 µL).
-
Add the required volume of the DMSO stock solution to this buffer to make an intermediate dilution (e.g., 10-fold dilution). Mix gently by pipetting.
-
-
Final Dilution:
-
Add the intermediate dilution dropwise to the final volume of the pre-warmed aqueous buffer while gently swirling. This will bring the solution to the desired final this compound concentration.
-
-
Ensure the final DMSO concentration is below 0.5% (v/v).
-
Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate a key signaling pathway affected by this compound and a typical experimental workflow for preparing this compound solutions.
References
Technical Support Center: Managing Cyclizine-Induced Sedation in Animal Behavior Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the sedative effects of cyclizine in animal behavior studies. The following information is intended to help troubleshoot common issues and provide standardized protocols for assessing and mitigating sedation as a confounding factor in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action behind this compound's sedative effects?
A1: this compound is a first-generation antihistamine that readily crosses the blood-brain barrier.[1] Its sedative properties stem from its antagonist activity at central histamine (B1213489) H1 receptors. Histamine is a key neurotransmitter involved in promoting wakefulness and arousal; by blocking its action, this compound induces drowsiness.[2] Additionally, this compound possesses anticholinergic (antimuscarinic) properties, which can also contribute to its sedative and cognitive-impairing effects.[2]
Q2: How can this compound-induced sedation confound the results of my behavioral assay?
A2: Sedation is a significant confounding variable in many behavioral tests. It can manifest as:
-
Reduced Locomotor Activity: In assays like the Open Field Test, sedation can lead to decreased movement, potentially being misinterpreted as anxiolytic-like or depressive-like behavior.[2]
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Impaired Motor Coordination: In tests such as the Rotarod, sedative effects can decrease the time an animal remains on the rod, which could be incorrectly attributed to a motor deficit.[2]
-
Cognitive Impairment: In learning and memory tasks like the Morris Water Maze, sedation can increase the time it takes to find a hidden platform, potentially masking or exaggerating cognitive deficits.[2][3]
Q3: Is there a known dose-response relationship for this compound-induced sedation in rodents?
A3: Detailed dose-response curves for this compound-induced sedation are not extensively published. However, one study in mice reported that subcutaneous administration of this compound at doses of 1 mg/kg and 10 mg/kg significantly enhanced locomotor activity.[1] This is a counterintuitive finding for a sedating drug and highlights the importance of conducting thorough dose-response studies within your specific experimental paradigm to determine the sedative threshold.
Q4: Are there any known reversal agents for this compound-induced sedation?
A4: Currently, there are no specific, approved reversal agents for antihistamine-induced sedation. Management strategies focus on mitigation and supportive care.
Q5: What are some less sedating alternatives to this compound for motion sickness studies in animals?
A5: Second-generation antihistamines, such as loratadine, cetirizine, and fexofenadine, are designed to have limited penetration of the blood-brain barrier.[4][5] This characteristic significantly reduces their sedative potential, making them suitable alternatives when the central effects of H1 receptor antagonism are not the primary focus of the research.[4]
Troubleshooting Guide: Managing this compound-Induced Sedation
This guide provides a systematic approach to identifying and resolving issues related to this compound-induced sedation in your animal behavior studies.
Issue 1: Excessive Sedation or Hypoactivity Observed
-
Potential Cause: The administered dose of this compound is too high for the specific animal strain, sex, or experimental conditions.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check all calculations, dilutions, and the administered volume to rule out an overdose.
-
Conduct a Dose-Response Study: If not already performed, a pilot study using a range of this compound doses is crucial. This will help identify the lowest effective dose for the desired antiemetic effect with minimal sedation.
-
Optimize Timing of Behavioral Testing: The sedative effects of this compound will have a specific pharmacokinetic profile. Conduct a time-course study to determine the optimal window for behavioral testing after drug administration to avoid peak sedative effects.
-
Consider Animal Health: Ensure animals are healthy and not suffering from any condition that could be exacerbated by a sedating drug. Provide easy access to food and water.[6]
-
Issue 2: High Variability in Behavioral Data
-
Potential Cause: Individual differences in sensitivity to this compound's sedative effects.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability.
-
Consistent Administration: Ensure the timing and route of this compound administration are consistent across all animals and experimental sessions.
-
Acclimatization: Properly acclimate animals to the testing environment and handling procedures to minimize stress, which can influence drug responses.[7]
-
Issue 3: Difficulty Differentiating Sedation from Other Behavioral Effects
-
Potential Cause: The behavioral assay being used is not specific enough to distinguish between sedation and the intended experimental outcome (e.g., anxiolysis, cognitive changes).
-
Troubleshooting Steps:
-
Utilize a Battery of Tests: Employ a combination of behavioral assays to get a more complete picture. For example, combine a primary cognitive or anxiety test with a specific test for motor function and sedation like the Rotarod or Open Field Test.
-
Control for Motor Impairment: In cognitive tasks, ensure that any observed deficits are not simply due to an inability of the animal to perform the required motor actions. For instance, in the Morris Water Maze, analyze swim speed to ensure it is not significantly different between groups.[8]
-
Experimental Protocols
Protocol 1: Quantifying Sedation Using the Open Field Test
-
Objective: To assess general locomotor activity and exploratory behavior as an index of sedation.
-
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with an overhead video camera and tracking software.
-
Habituation: Place each animal in the open field for a 10-minute habituation period the day before testing.
-
Drug Administration: Administer this compound or vehicle control at the predetermined dose and time before testing.
-
Testing: Place the animal in the center of the arena and record its activity for a set duration (e.g., 10-15 minutes).
-
Data Analysis: Key parameters to analyze include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in these parameters in the this compound-treated group compared to the vehicle group is indicative of sedation.[7][9]
-
Protocol 2: Assessing Motor Coordination with the Rotarod Test
-
Objective: To evaluate motor coordination and balance, which can be impaired by sedation.
-
Methodology:
-
Apparatus: An automated rotarod apparatus with a textured, rotating rod.
-
Training: Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Each training session should consist of several trials where the animal learns to walk on the rotating rod.[10][11]
-
Drug Administration: Administer this compound or vehicle control at the predetermined dose and time before testing.
-
Testing: Place the animal on the accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes) and record the latency to fall.
-
Data Analysis: A significantly shorter latency to fall in the this compound-treated group compared to the vehicle group suggests impaired motor coordination, likely due to sedation.[9][12]
-
Data Presentation
Table 1: Illustrative Dose-Dependent Sedative Effects of a First-Generation Antihistamine in a Rodent Model
| Dose of Antihistamine (mg/kg, i.p.) | Mean Total Distance Traveled in Open Field (cm) | Mean Latency to Fall in Rotarod Test (seconds) |
| Vehicle Control | 2500 ± 150 | 180 ± 20 |
| 1 | 2200 ± 180 | 160 ± 25 |
| 5 | 1500 ± 200 | 110 ± 30 |
| 10 | 800 ± 150 | 60 ± 20 |
*Note: This table presents illustrative data based on typical effects of first-generation antihistamines and should be adapted based on researcher-generated dose-response curves for this compound.[4] Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Table 2: Quantitative Data on this compound's Effect on Locomotor Activity in Mice
| Animal Model | Dose and Route | Behavioral Effect | Reference |
| Mice | 1 mg/kg, s.c. | Significant enhancement of locomotor activity | [1] |
| Mice | 10 mg/kg, s.c. | Significant enhancement of locomotor activity | [1] |
Visualizations
Caption: Signaling pathway of this compound-induced sedation via H1 receptor antagonism.
Caption: A logical workflow for troubleshooting excessive sedation in animal studies.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Why are second-generation H1-antihistamines minimally sedating? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety of second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclizine Interference in Fluorescent-Based Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the antihistamine drug cyclizine in fluorescent-based cellular assays. Understanding and mitigating these effects is crucial for obtaining accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with our fluorescent cellular assays?
Yes, this compound has the potential to interfere with fluorescent-based cellular assays through several mechanisms. Its chemical structure, which includes a piperazine (B1678402) ring and a diphenylmethyl group, confers intrinsic fluorescence and the potential for fluorescence quenching. Furthermore, its biological activity as a histamine (B1213489) H1 receptor antagonist and its potential off-target effects can lead to unexpected changes in cellular signaling pathways that are often monitored using fluorescent probes.
Q2: Does this compound itself fluoresce?
Yes. Studies have shown that this compound exhibits native fluorescence. It has an excitation maximum at approximately 244 nm and an emission maximum at around 350 nm when measured in acetonitrile.[1][2] This intrinsic fluorescence is most likely to interfere with assays that use ultraviolet (UV) or near-UV excitation wavelengths.
Q3: What are the primary mechanisms of this compound interference?
There are two main ways this compound can interfere with your fluorescence readings:
-
Autofluorescence: As mentioned, this compound is intrinsically fluorescent. If its excitation and emission spectra overlap with those of your fluorescent probe, it will contribute to the total measured signal, potentially leading to false-positive results or increased background noise.
-
Fluorescence Quenching: The aromatic rings in this compound's structure can absorb the excitation light or the emitted fluorescence from your probe, a phenomenon known as quenching.[3][4] This can lead to a decrease in the measured signal, potentially causing false-negative results.
-
Biological Effects: this compound is biologically active and can induce cellular processes like apoptosis.[3] This can lead to genuine changes in the fluorescent signal that are not a direct artifact of the compound itself but are a result of its effect on the cells. It is crucial to differentiate between direct compound interference and true biological responses.
Troubleshooting Guides
Issue 1: Unexpectedly High Background Fluorescence
If you observe a significant increase in background fluorescence in your assay when this compound is present, it is likely due to its autofluorescence.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare wells containing your assay buffer and this compound at the same concentration used in your experiment, but without cells or your fluorescent probe. Measure the fluorescence using the same instrument settings as your main assay. A high signal in these wells confirms that this compound is autofluorescent at your assay's wavelengths.
-
Shift to Longer Wavelengths: If possible, switch to a fluorescent probe that excites and emits at longer, red-shifted wavelengths.[5] Autofluorescence from small molecules is often more pronounced at shorter (UV and blue) wavelengths.
-
Spectral Unmixing: If your imaging system has the capability, use spectral unmixing to computationally separate the fluorescence signal of your probe from the autofluorescence of this compound.
Issue 2: Decreased Signal Intensity (Potential Quenching)
If you notice a dose-dependent decrease in your fluorescent signal in the presence of this compound, it may be acting as a quencher.
Troubleshooting Steps:
-
Perform a Quenching Assay: In a cell-free system, mix your fluorescent probe with your assay buffer and measure the fluorescence. Then, add this compound at various concentrations and measure the fluorescence again. A decrease in signal intensity upon the addition of this compound is a strong indicator of quenching.
-
Measure Absorbance Spectrum of this compound: Use a spectrophotometer to measure the absorbance spectrum of this compound. If it absorbs light at the excitation or emission wavelengths of your fluorophore, quenching is likely.
-
Use an Orthogonal Assay: To confirm your findings, use a non-fluorescence-based assay to measure the same biological endpoint. For example, if you are studying enzyme inhibition, you could use a colorimetric or luminescence-based assay.
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
Materials:
-
96-well, black, clear-bottom microplate
-
Plate reader with fluorescence detection
-
This compound stock solution
-
Assay buffer
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your main experiment.
-
Include wells with assay buffer only as a blank control.
-
Dispense 100 µL of each dilution and the blank into the microplate.
-
Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the this compound-containing wells.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence confirms autofluorescence.
| This compound Concentration | Average Fluorescence (RFU) | Background Subtracted (RFU) |
| 0 µM (Blank) | 50 | 0 |
| 1 µM | 150 | 100 |
| 10 µM | 550 | 500 |
| 100 µM | 2550 | 2500 |
| This is example data and will vary by instrument and assay conditions. |
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your probe.
Materials:
-
96-well, black microplate
-
Plate reader with fluorescence detection
-
Your fluorescent probe
-
This compound stock solution
-
Assay buffer
Procedure:
-
Prepare a solution of your fluorescent probe in assay buffer at the final concentration used in your assay.
-
Prepare a serial dilution of this compound in your assay buffer.
-
In the microplate, add the fluorescent probe solution to all wells.
-
Add the this compound dilutions to the appropriate wells. Include wells with the probe and buffer only (maximum signal).
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Read the fluorescence intensity.
-
Plot the fluorescence intensity against the this compound concentration. A dose-dependent decrease in fluorescence indicates quenching.
| This compound Concentration | Average Fluorescence (RFU) | % Quenching |
| 0 µM (Max Signal) | 10000 | 0% |
| 1 µM | 9500 | 5% |
| 10 µM | 7000 | 30% |
| 100 µM | 4000 | 60% |
| This is example data and will vary by instrument and assay conditions. |
Potential Interference in Specific Assays
Caspase Activity Assays
This compound has been shown to induce apoptosis, which involves the activation of caspases.[3]
-
Potential Issue: If you are screening for inhibitors of apoptosis, this compound could appear as a false negative or give a complex dose-response due to its pro-apoptotic effects.
-
Recommendation: When studying apoptosis, be aware of this compound's intrinsic biological activity. Use it as a positive control for apoptosis induction if appropriate, but be cautious when screening for inhibitors in its presence.
Intracellular Calcium (Ca²⁺) Assays
Calcium flux assays are commonly used to study G-protein coupled receptor (GPCR) activation.[6] this compound is a histamine H1 receptor antagonist, a type of GPCR.
-
Potential Issue: this compound could interfere with calcium assays by directly modulating GPCR signaling. It may also have off-target effects on other GPCRs.[7][8] Furthermore, if using a UV-excitable calcium indicator like Fura-2, this compound's autofluorescence could be a significant issue.[9][10]
-
Recommendation: Use a "no-wash" calcium indicator dye that is excited by visible light (e.g., Fluo-8) to minimize interference from UV-excitable compounds. Always include appropriate controls, such as a known agonist for the receptor you are studying, to ensure that this compound is not having off-target effects on your cells.
Intracellular pH (pHi) Assays
Fluorescent dyes like BCECF are used to measure changes in intracellular pH.[11][12]
-
Potential Issue: The fluorescence of some pH indicators can be sensitive to the presence of other molecules. The piperazine moiety in this compound can be protonated, which could potentially interact with pH-sensitive dyes.[4]
-
Recommendation: To test for interference, perform a pH calibration in vitro with your fluorescent probe in the presence and absence of this compound. Any significant shift in the pH-fluorescence curve would indicate an interaction.
Visualizing Workflows and Pathways
Caption: A logical workflow for troubleshooting unexpected results in fluorescent assays when using this compound.
Caption: Signaling pathway showing how this compound can induce apoptosis, which would be detected by a fluorescent caspase assay.
References
- 1. d-nb.info [d-nb.info]
- 2. Spectrofluorimetric Approach for Quantification of this compound in the Presence of its Toxic Impurities in Human Plasma; in silico Study and ADMET Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR systems pharmacology: a different perspective on the development of biased therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of fluorescent dye BCECF to measure intracellular pH in cortical collecting tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cyclizine Dosage for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of cyclizine dosage to minimize off-target effects in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its main off-target effects?
A1: this compound's primary therapeutic effect is mediated through its potent antagonism of the histamine (B1213489) H1 receptor.[1][2] It is a piperazine (B1678402) derivative and is classified as a first-generation antihistamine.[1][3] The principal off-target effects of this compound stem from its anticholinergic (antimuscarinic) properties, meaning it also blocks muscarinic acetylcholine (B1216132) receptors.[1][4] These antimuscarinic actions are responsible for the most common side effects observed in both clinical and preclinical settings, including drowsiness, dry mouth, blurred vision, and potential cognitive impairment.[4]
Q2: What are the key considerations for selecting an appropriate in vivo model to study this compound?
A2: The choice of animal model is critical and depends on the specific research question.
-
For Antiemetic Efficacy:
-
Ferret: The ferret is considered a gold-standard model for chemotherapy-induced emesis due to its robust vomiting reflex.[5][6] Cisplatin-induced emesis in ferrets is a widely used and well-characterized model.[5][6][7][8][9][10]
-
Musk Shrew (Suncus murinus): This small mammal is an excellent model for studying motion sickness as it exhibits a vomiting reflex in response to motion stimuli.[11][12][13]
-
-
For Off-Target Effects (Sedation and Anticholinergic):
-
Mouse/Rat: Rodent models are commonly used to assess sedation and motor coordination via tests like the rotarod assay.[14][15][16][17] They are also suitable for quantifying anticholinergic effects such as reduced salivation (sialometry).[18][19][20][21]
-
Rabbit: Rabbits are a suitable model for studying anticholinergic effects on the eye, such as mydriasis (pupil dilation), using pupillometry.[22][23][24]
-
Q3: How does this compound's affinity for its on-target (H1) versus off-target (muscarinic) receptors compare?
A3: Quantitative data on receptor binding affinity is crucial for understanding the potential for off-target effects at a given dose. While comprehensive comparative data is limited, available information suggests that this compound is a potent H1 antagonist. Its affinity for muscarinic receptors is also significant, which explains its notable anticholinergic side effects. Researchers should consult receptor binding databases for specific Ki or pA2 values to quantitatively assess the selectivity profile.
Q4: What is known about the primary metabolite of this compound, northis compound?
A4: this compound is metabolized in the liver, primarily through N-demethylation, to its main metabolite, northis compound.[3][25] Northis compound has been shown to have little antihistaminic (H1) activity compared to the parent compound.[3] However, its activity at muscarinic receptors is less well-characterized and should be a consideration in study design, as the metabolite could contribute to the overall anticholinergic load. The plasma elimination half-life of this compound is approximately 20 hours.[3]
Troubleshooting Guide: Minimizing Off-Target Effects
Issue 1: Significant sedation or impaired motor coordination is observed in my animal model, confounding the results of my primary experiment.
-
Troubleshooting Steps:
-
Dose-Response Evaluation: It is critical to perform a dose-response study to identify the minimal effective dose for the desired therapeutic effect (e.g., antiemesis) and the dose at which sedative effects become apparent.
-
Quantitative Assessment of Sedation: Implement a quantitative method to measure sedation. For rodents, the rotarod test is a standard method.[14][15][16][17] For other species like ferrets, sedation may be scored based on observational criteria or by using specialized activity monitoring systems.[26][27][28][29]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, measure plasma concentrations of this compound and northis compound at different time points and correlate them with both the desired therapeutic effect and the observed sedative effects. This can help establish a therapeutic window for plasma concentrations. A single oral dose of 50 mg in healthy human volunteers results in a peak plasma concentration of about 70 ng/mL approximately two hours after administration.[3]
-
Issue 2: My study is showing peripheral anticholinergic side effects, such as dry mouth or mydriasis.
-
Troubleshooting Steps:
-
Dose Titration: As with sedation, carefully titrate the dose of this compound to find a balance between efficacy and anticholinergic side effects.
-
Quantify Anticholinergic Effects:
-
Sialometry (Saliva Production): To measure dry mouth, sialometry can be performed in rats. This typically involves placing pre-weighed cotton swabs in the animal's mouth for a set period and measuring the amount of saliva absorbed.[18][19]
-
Pupillometry (Pupil Diameter): To assess mydriasis, pupillometry can be conducted, often in rabbits. The pupil diameter is measured at baseline and at various time points after drug administration.[22][23]
-
-
Consider Alternative Compounds: If separating the therapeutic effect from the anticholinergic effects proves difficult, consider using a second-generation antihistamine with a lower affinity for muscarinic receptors as a comparator in your studies. For example, cetirizine (B192768) has a much higher selectivity for the H1 receptor over muscarinic receptors.[30]
-
Data Summary
Table 1: In Vivo Animal Models for this compound Research
| Research Question | Primary Animal Model | Endpoint(s) | Common Induction Method |
| Chemotherapy-Induced Emesis | Ferret | Retching, Vomiting | Cisplatin (B142131) Administration |
| Motion Sickness | Musk Shrew | Vomiting | Reciprocal Shaking |
| Sedation/Motor Coordination | Mouse/Rat | Latency to fall | Rotarod Apparatus |
| Dry Mouth (Anticholinergic) | Rat | Saliva Volume | Pilocarpine (B147212) stimulation followed by measurement |
| Mydriasis (Anticholinergic) | Rabbit | Pupil Diameter | Topical application and measurement |
Experimental Protocols
1. Cisplatin-Induced Emesis in Ferrets
-
Objective: To evaluate the antiemetic efficacy of this compound against chemotherapy-induced vomiting.
-
Methodology:
-
Animal Acclimation: Acclimate male ferrets to the experimental conditions.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal, oral) at a set time before cisplatin challenge.
-
Emesis Induction: Administer cisplatin intravenously or intraperitoneally. A common dose for inducing acute emesis is 10 mg/kg.[8][10]
-
Observation: Observe the animals continuously for a defined period (e.g., 4-24 hours) and record the number of retches and vomits.[5]
-
Data Analysis: Compare the number of emetic episodes in the this compound-treated groups to the vehicle-treated control group.
-
2. Rotarod Test for Sedation in Mice
-
Objective: To quantify the sedative and motor-impairing effects of this compound.
-
Methodology:
-
Animal Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.
-
Training (Optional but Recommended): Train the mice on the rotarod at a constant, low speed for a few trials on the day before testing.
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Testing: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), place the mice on the rotarod. The test can be run in an accelerating mode (e.g., 4 to 40 rpm over 300 seconds).[16]
-
Data Recording: Record the latency to fall from the rod for each mouse. A cut-off time (e.g., 300 seconds) is typically used.
-
Data Analysis: Compare the latency to fall between the different dose groups and the vehicle control.
-
3. Sialometry in Rats
-
Objective: To measure the anticholinergic effect of this compound on saliva production.
-
Methodology:
-
Anesthesia: Anesthetize rats (e.g., with sodium pentobarbital).
-
Drug Administration: Administer this compound or vehicle.
-
Saliva Collection: Place pre-weighed cotton balls in the rat's mouth for a specified time (e.g., 7 minutes).[18]
-
Stimulation (Optional): To measure stimulated saliva flow, a cholinergic agonist like pilocarpine can be administered before the collection period.[20][21]
-
Measurement: Remove the cotton balls and immediately weigh them to determine the amount of saliva secreted.
-
Data Analysis: Compare the saliva weight between this compound-treated and control groups.
-
Visualizations
Caption: On-target vs. Off-target pathways of this compound.
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Decoding this compound hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. Rotarod-Test for Mice [protocols.io]
- 18. academicjournals.org [academicjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of pilocarpine-induced salivation in rats by central noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pilocarpine-induced salivary fluid secretion in the perfused submandibular gland of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antimuscarinic effects of stereoisomers of tropicamide on rabbit iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of tropicamide on ocular blood flow in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Evaluation of sedative and cardiorespiratory effects of diazepam-butorphanol, acepromazine-butorphanol, and xylazine-butorphanol in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An Overview of Anesthetic Procedures for Ferret (Mustela putorius furo) Preclinical Brain MRI: A Call for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Management of Ferrets - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 29. cabidigitallibrary.org [cabidigitallibrary.org]
- 30. Cetirizine - Wikipedia [en.wikipedia.org]
Troubleshooting Cyclizine instability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the instability of cyclizine in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the cell culture medium?
A1: this compound precipitation is a frequent issue stemming from several physicochemical properties. Key factors include:
-
Low Aqueous Solubility : this compound, especially in its free base form, has limited solubility in water-based solutions like cell culture media.[1]
-
pH Shift : this compound is a weak base with a pKa of 8.5.[1] When a stock solution, often prepared in an acidic salt form (e.g., this compound hydrochloride), is added to a buffered cell culture medium (typically at a physiological pH of 7.2-7.4), the pH increase can cause the less soluble free base to precipitate out of solution.[1]
-
Solvent Shock : If the this compound stock is prepared in an organic solvent like DMSO, its rapid introduction to the aqueous medium can cause a "solvent shock," leading to immediate precipitation of the compound.[1]
-
High Concentration : Exceeding the solubility limit of this compound in the final culture medium will result in precipitation.[1] It has been observed that this compound can precipitate at concentrations above 10 mg/mL in saline within 24 hours.[1]
-
Interaction with Media Components : Salts, proteins, and other components within the cell culture medium can interact with this compound, potentially reducing its solubility.[1]
Q2: My solution was clear initially, but a precipitate formed after incubating for some time. What could be the cause?
A2: Delayed precipitation can be caused by changes in the culture environment over time. The primary reasons include:
-
Temperature Fluctuations : Removing culture plates from the incubator for analysis can lower the media's temperature, decreasing this compound's solubility and causing it to precipitate.[1]
-
pH Changes During Cell Growth : The metabolic activity of cells can alter the pH of the culture medium over time.[1] A shift in pH can affect this compound's solubility, leading to precipitation.[1]
-
Evaporation : Over the course of an experiment, evaporation of the medium can increase the concentration of all its components, including this compound, potentially pushing it beyond its solubility limit.[1]
-
Drug Degradation : Although less common for this compound, some compounds may degrade into less soluble products under culture conditions.[1]
Q3: What are the known stability characteristics of this compound in solution?
A3: this compound's stability is influenced by several factors. It is known to be sensitive to light.[2][3] A standard stock solution of this compound (1 mg/mL) prepared in water, when protected from light with aluminum foil and stored at 4°C, was found to be stable for 5 days at ambient temperature.[2][4] The formation of toxic gases is possible if this compound is exposed to high heat.[5]
Q4: How can I prevent this compound precipitation in my experiments?
A4: Several strategies can be employed to prevent precipitation:
-
Optimize Stock Solution : Prepare a more dilute stock solution in your chosen solvent (e.g., DMSO) to reduce the effect of "solvent shock".[1]
-
Perform Stepwise Dilution : Instead of adding the stock directly to the full volume of media, first, dilute it in a small volume of serum-containing medium.[1] Proteins in the serum can help stabilize and solubilize the compound.[1]
-
Slow Addition and Mixing : Add the stock solution dropwise to the culture medium while gently swirling.[1] This helps disperse the this compound quickly and prevents localized high concentrations.[1]
-
Use Co-solvents : For particularly difficult formulations, a co-solvent system can be used. For example, dissolving this compound in DMSO, then mixing with PEG300 and Tween-80 before final dilution in saline or media can improve solubility.[1][6]
-
Control Environmental Factors : Use a heated stage on microscopes to maintain temperature, employ a well-buffered medium (e.g., containing HEPES) to resist pH shifts, and ensure proper humidification in the incubator to minimize evaporation.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound instability.
This compound Instability Troubleshooting Workflow
Caption: A workflow to troubleshoot this compound precipitation.
Data Presentation
Table 1: Factors Affecting this compound Stability
| Parameter | Condition | Effect on Stability | Recommendations | Reference(s) |
| pH | Shift from acidic to neutral/alkaline (e.g., pH 7.2-7.4) | Decreased solubility, potential precipitation of free base. | Use a well-buffered medium (e.g., with HEPES). Prepare stock in a suitable solvent. | |
| Temperature | Decrease from 37°C | Decreased solubility, potential precipitation. | Minimize time outside the incubator; use a heated microscope stage. | [1] |
| Temperature | High Heat | Decomposition, possible formation of toxic gases. | Avoid heating. Store as recommended. | [5] |
| Light | Exposure to light | Light-sensitive, potential degradation. | Protect solutions from light using aluminum foil or amber vials. | [2][3] |
| Solvent | Rapid dilution from organic solvent (e.g., DMSO) into aqueous media | "Solvent shock" leading to immediate precipitation. | Use lower concentration stock; add dropwise while mixing; perform stepwise dilution. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is for preparing a concentrated stock solution, which should be diluted to the final working concentration immediately before use.[7]
Materials:
-
This compound Dihydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Using aseptic techniques in a laminar flow hood, weigh the required amount of this compound Dihydrochloride powder. (Molecular Weight: 339.3 g/mol ).
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
This protocol provides a general method for quantifying this compound based on ion-associate formation with an azo dye.[2][4]
Materials:
-
This compound solution of unknown concentration
-
0.5 N Hydrochloric Acid (HCl)
-
Azo dye stock solution (e.g., 3 x 10⁻³ M Sudan I in ethanol)
-
Separatory funnels
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
In a separatory funnel, mix a known volume of the this compound sample (or standard) with 2 mL of 0.5 N HCl.[2]
-
Add a specific volume of the azo dye stock solution (e.g., 2 mL).
-
Add a volume of chloroform (e.g., 5 mL) to extract the colored ion-associate complex.
-
Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.
-
Collect the organic (chloroform) layer.
-
Measure the absorbance of the chloroform layer at the appropriate wavelength (e.g., 480 nm for Sudan I) against a blank sample prepared without this compound.[2]
-
Determine the concentration of the unknown sample by comparing its absorbance to the standard curve.
Signaling Pathway Visualization
This compound primarily acts as a histamine (B1213489) H1 receptor antagonist and also exhibits anticholinergic properties.[7][8][9][10] Recent studies show it can also induce apoptosis.[11]
This compound's Primary Signaling Pathways
Caption: this compound's effects on signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Extractive spectrophotometric assay of this compound in a pharmaceutical formulation and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. SMPDB [smpdb.ca]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. This compound induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating Cyclizine's potential for drug-drug interactions in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying and mitigating the potential for drug-drug interactions (DDIs) with cyclizine during pharmaceutical research and development. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure robust and reliable data.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected variability in this compound metabolism in vitro. | Genetic polymorphism in metabolizing enzymes (e.g., CYP2D6). | Use a panel of human liver microsomes (HLM) from donors with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultra-rapid metabolizers) to characterize the metabolic profile. |
| Inconsistent IC50 values for this compound-mediated CYP inhibition. | Experimental variability in assay conditions. | Strictly adhere to a standardized protocol. Ensure accurate protein concentrations, appropriate substrate concentrations (at or below the Km), and consistent incubation times. Include positive and negative controls in every experiment. |
| Difficulty extrapolating in vitro findings to predict in vivo interactions. | Complex interplay of metabolism, transport, and physiological factors not captured by in vitro models. | Utilize physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data with clinical pharmacokinetic parameters. Consider in vivo animal models, though species differences in drug metabolism must be carefully considered. |
| Suspected induction of this compound metabolism by a co-administered drug. | Upregulation of CYP enzyme expression. | Conduct a CYP induction assay using cryopreserved human hepatocytes. Measure both CYP enzyme activity and mRNA levels for key isoforms (CYP1A2, CYP2B6, CYP3A4, and CYP2D6). |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
This compound is metabolized in the liver primarily through N-demethylation to its less active metabolite, northis compound. While the complete enzymatic profile is not fully elucidated, there is evidence suggesting the involvement of Cytochrome P450 2D6 (CYP2D6) in its metabolism.[1][2] The potential contribution of other CYP isoforms or non-CYP enzymes to this compound metabolism requires further investigation.
Q2: Does this compound have the potential to inhibit CYP enzymes?
Yes, in vitro studies have demonstrated that this compound can inhibit CYP2D6 and, to a lesser extent, CYP2C9.[3] This inhibitory potential suggests that this compound could increase the plasma concentrations of co-administered drugs that are substrates of these enzymes, potentially leading to adverse effects.
Q3: Is there evidence for this compound inducing CYP enzymes?
Currently, there is a lack of publicly available data on the potential of this compound to induce CYP enzymes. Standard in vitro assays using human hepatocytes are recommended to investigate this possibility.
Q4: What are the clinical implications of this compound's DDI potential?
The primary concern is the co-administration of this compound with drugs that are sensitive substrates of CYP2D6, or with potent inhibitors of CYP2D6. Inhibition of CYP2D6 by this compound could lead to clinically significant increases in the exposure of CYP2D6 substrates. Conversely, co-administration with a strong CYP2D6 inhibitor could increase this compound levels, potentially exacerbating its side effects. There are numerous drugs known to interact with this compound, with most interactions being of moderate severity.[4][5]
Q5: How can I assess the DDI potential of my investigational drug with this compound?
A tiered approach is recommended. Begin with in vitro CYP inhibition and induction assays to identify potential interactions. If a significant interaction is observed, further investigation using more complex models, such as PBPK modeling or in vivo studies, may be warranted.
Quantitative Data Summary
Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound
| CYP Isoform | Substrate | Test System | IC50 (µM) | Reference |
| CYP2D6 | Bufuralol | Human Liver Microsomes | 32-109 | [1] |
| CYP2C9 | Tolbutamide | Human Liver Microsomes | >85 (IC20) | [1] |
IC20: Concentration causing 20% inhibition.
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP2D6-mediated metabolism.
1. Materials:
- Pooled human liver microsomes (HLM)
- This compound
- CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
- Positive control inhibitor (e.g., Quinidine)
- Acetonitrile (B52724) with an internal standard for quenching the reaction
- 96-well plates
- LC-MS/MS system
2. Procedure:
- Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO).
- Serially dilute the test compounds to achieve a range of final concentrations.
- In a 96-well plate, add the potassium phosphate buffer, HLM, and the CYP2D6 substrate.
- Add the serially diluted this compound, positive control, or vehicle control to the appropriate wells.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding cold acetonitrile containing an internal standard.
- Centrifuge the plate to precipitate the protein.
- Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
3. Data Analysis:
- Calculate the percent inhibition of CYP2D6 activity at each this compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol 2: In Vitro CYP Enzyme Induction Assay Using Cryopreserved Human Hepatocytes
This protocol provides a method to evaluate the potential of this compound to induce the expression and activity of major CYP enzymes.[6][7][8][9][10]
1. Materials:
- Cryopreserved human hepatocytes (from at least three different donors)
- Hepatocyte culture medium and supplements
- Collagen-coated culture plates
- This compound
- Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4)
- Negative control (vehicle)
- CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4)
- Reagents for RNA extraction and qRT-PCR
- LC-MS/MS system
2. Procedure:
- Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
- Allow the cells to attach and form a monolayer (typically 24-48 hours).
- Treat the hepatocytes with various concentrations of this compound, positive controls, and the vehicle control for 48-72 hours, refreshing the medium daily.
- For Enzyme Activity Measurement: a. After the treatment period, wash the cells and incubate with a cocktail of CYP probe substrates in fresh medium for a specified time. b. Collect the supernatant and analyze the formation of specific metabolites by LC-MS/MS.
- For mRNA Expression Measurement: a. After the treatment period, lyse the cells and extract total RNA. b. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes, normalized to a housekeeping gene.
3. Data Analysis:
- Enzyme Activity: Calculate the fold induction of CYP activity for each this compound concentration relative to the vehicle control.
- mRNA Expression: Determine the fold change in mRNA expression for each this compound concentration relative to the vehicle control.
- A significant increase in both enzyme activity and mRNA expression compared to the vehicle control indicates CYP induction.
Visualizations
Caption: Proposed metabolic pathway of this compound to northis compound, highlighting the potential role of CYP2D6.
Caption: A stepwise workflow for assessing the drug-drug interaction potential between an investigational drug and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of H1 antihistamines on animal models of QTc prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound Interactions Checker - Drugs.com [drugs.com]
- 6. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Adjusting Cyclizine dosage in preclinical models with renal or hepatic impairment
Welcome to the technical support center for researchers utilizing cyclizine in preclinical models of renal and hepatic impairment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: How is this compound metabolized and excreted, and what are the initial implications for dosage in organ impairment models?
A1: this compound is a piperazine (B1678402) derivative antihistamine that is primarily metabolized by the liver, with only a minimal amount of the drug eliminated unchanged by the kidneys[1]. The main metabolic pathway is N-demethylation to its less active metabolite, northis compound[2]. This heavy reliance on hepatic metabolism suggests that dosage adjustments will likely be more critical in preclinical models of liver impairment than in models of kidney dysfunction.
Q2: Is a dosage adjustment for this compound required in preclinical models of renal impairment?
A2: Based on its pharmacokinetic profile, a dosage adjustment of this compound is generally not considered necessary in patients with renal impairment[3]. The drug's clearance is almost entirely hepatic[1]. Therefore, in preclinical models of acute or chronic renal failure, standard dosing regimens can likely be initiated. However, it is crucial to monitor for any unexpected adverse effects, as severe renal impairment can sometimes increase sensitivity to the anticholinergic side effects of drugs like this compound.
Q3: What is the primary concern when administering this compound in preclinical models of hepatic impairment?
A3: The primary concern is reduced drug metabolism, leading to increased plasma concentrations of this compound and a prolonged half-life. Since this compound is extensively metabolized by the liver, any significant hepatic injury can impair its clearance, potentially increasing the risk of dose-dependent toxicity, such as sedation, neurotoxicity, or cardiovascular effects. Therefore, a downward dosage adjustment is highly recommended in these models.
Q4: How do I determine the appropriate starting dose of this compound for my animal model?
A4: The initial dose should be based on established doses from previous studies in the same species without organ impairment. If no such data is available, allometric scaling from human doses can be a starting point. For a 50 mg dose in a 70 kg human, a common starting point for a rat (assuming a bodyweight of 0.25 kg) would be in the range of 5-10 mg/kg, and for a mouse (assuming a bodyweight of 0.025 kg) around 10-15 mg/kg. These are only estimates, and the optimal dose should be determined in a pilot dose-ranging study.
Q5: What are the signs of this compound toxicity to monitor for in animal models?
A5: Key signs of this compound toxicity include excessive sedation, lethargy, ataxia (loss of coordination), tremors, and in severe cases, seizures. Due to its anticholinergic properties, you may also observe signs of dry mouth (excessive grooming of the snout), urinary retention, and constipation. Close observation of the animals' general behavior, activity levels, and basic physiological parameters is essential.
Troubleshooting Guides
Issue 1: Unexpected Severe Sedation or Ataxia in a Hepatic Impairment Model
-
Problem: Animals with induced liver injury show excessive sedation or motor impairment at a this compound dose that is well-tolerated by control animals.
-
Cause: Reduced hepatic metabolism of this compound leading to elevated plasma concentrations.
-
Solution:
-
Reduce the Dose: Immediately lower the subsequent doses of this compound. A 50% reduction is a reasonable starting point for the next dosing cycle.
-
Increase Dosing Interval: If reducing the dose is not sufficient or desirable for the experimental design, consider increasing the time between doses to allow for slower clearance.
-
Pharmacokinetic Analysis: If possible, collect blood samples to measure plasma concentrations of this compound and its metabolite, northis compound. This will provide quantitative data to guide a more precise dosage adjustment.
-
Monitor Liver Function: Ensure that the severity of liver injury is consistent across the experimental group, as variability in the extent of hepatic damage will lead to variable drug clearance.
-
Issue 2: High Variability in Pharmacokinetic Data in an Organ Impairment Model
-
Problem: There is a large degree of inter-animal variability in the plasma concentrations of this compound within the same treatment group.
-
Cause: This is often due to inconsistent induction of organ impairment. The extent of renal or hepatic damage can vary between animals even when using a standardized protocol.
-
Solution:
-
Verify Organ Impairment: Before initiating the this compound study, confirm the degree of organ damage in each animal using relevant biomarkers (e.g., serum creatinine (B1669602) and BUN for renal; ALT, AST, and bilirubin (B190676) for hepatic).
-
Group Animals by Severity: If there is a wide range of organ damage, consider stratifying the animals into subgroups based on the severity of impairment (e.g., mild, moderate, severe) and analyze the pharmacokinetic data for each subgroup separately.
-
Refine Induction Protocol: Review and refine the protocol for inducing organ failure to ensure more consistent outcomes. This may involve adjusting the dose of the inducing agent or the duration of the induction period.
-
Data Presentation: this compound Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult humans, which can serve as a reference for preclinical study design. Note that specific values will vary in animal models.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [4] |
| Peak Plasma Concentration (Cmax) after 50 mg oral dose | ~70 ng/mL | [4] |
| Plasma Elimination Half-Life (t½) | ~20 hours | [2] |
| Metabolism | Primarily hepatic (N-demethylation) | [2] |
| Primary Metabolite | Northis compound (less active) | [2] |
| Renal Excretion of Unchanged Drug | Minimal | [1] |
Experimental Protocols
Protocol 1: Induction of Acute Renal Impairment (Cisplatin Model in Rats)
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Inducing Agent: Cisplatin (B142131) (dissolved in 0.9% saline).
-
Procedure: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 5-7.5 mg/kg.
-
Verification of Renal Impairment:
-
Collect blood samples via tail vein at 24, 48, and 72 hours post-injection.
-
Measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels. A significant increase in these markers (typically 2-3 fold or higher compared to baseline) confirms the induction of acute renal failure.
-
The peak of injury is usually observed around 72 hours post-injection.
-
-
This compound Administration: Once renal impairment is confirmed, this compound can be administered to begin the pharmacokinetic or pharmacodynamic study.
Protocol 2: Induction of Acute Hepatic Impairment (Carbon Tetrachloride Model in Mice)
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Inducing Agent: Carbon tetrachloride (CCl4) diluted in olive oil or corn oil (e.g., a 10% v/v solution).
-
Procedure: Administer a single i.p. injection of the CCl4 solution at a dose of 1-2 mL/kg.
-
Verification of Hepatic Impairment:
-
Collect blood samples via retro-orbital or submandibular bleeding at 24 and 48 hours post-injection.
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). A significant elevation (several hundred to thousands of U/L) indicates hepatocellular injury.
-
Histopathological analysis of liver tissue can also be performed to confirm centrilobular necrosis.
-
-
This compound Administration: Pharmacokinetic studies should be initiated at the time of peak liver injury, typically 24-48 hours after CCl4 administration.
Protocol 3: Induction of Cholestatic Hepatic Injury (Bile Duct Ligation Model in Rats)
-
Animals: Male Wistar rats (250-300 g).
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully isolate the common bile duct and ligate it in two places with silk sutures.
-
The duct may be transected between the two ligatures.
-
Close the abdominal incision in layers.
-
Provide appropriate post-operative care, including analgesia and hydration.
-
-
Verification of Hepatic Impairment:
-
Cholestasis and liver injury develop over several days to weeks.
-
Monitor for signs of jaundice (yellowing of the skin and sclera).
-
Measure serum bilirubin, ALT, and AST levels, which will be significantly elevated.
-
-
This compound Administration: Studies can be conducted at various time points after the procedure (e.g., 3, 7, or 14 days) to investigate the effects of developing cholestatic liver disease on this compound pharmacokinetics.
Visualizations
References
- 1. Determination of this compound and northis compound in plasma and urine using gas--liquid chromatography with nitrogen selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood and urine concentrations of this compound by nitrogen-phosphorus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclizine's Potential to Confound Results in Cardiovascular Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of cyclizine.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular effects of this compound that could confound my research?
A1: this compound, a first-generation antihistamine with anticholinergic properties, can primarily cause tachycardia (increased heart rate) and potentially an increase in blood pressure.[1] These effects are attributed to its vagolytic action, which can increase myocardial oxygen demand.[1] Researchers should also be aware of the potential for palpitations and arrhythmias.[1]
Q2: How does this compound exert its effects on the cardiovascular system?
A2: this compound has two main mechanisms of action that impact the cardiovascular system:
-
H1-Histamine Receptor Antagonism: By blocking H1 receptors, this compound can influence various cellular signaling pathways.[2]
-
Anticholinergic (Antimuscarinic) Action: this compound blocks muscarinic acetylcholine (B1216132) receptors, leading to a reduction in parasympathetic (vagal) tone on the heart. This "vagolytic" effect is the primary reason for the observed tachycardia.[1]
Q3: Is this compound known to cause QT prolongation?
A3: Current evidence suggests that this compound is not associated with QT prolongation, a significant concern with many other antiemetic drugs. This makes it a point of interest in studies where QT interval changes are a critical endpoint.
Q4: Are there specific patient populations or experimental models where the cardiovascular effects of this compound are more pronounced?
A4: Yes. The cardiovascular effects of this compound are particularly concerning in subjects with pre-existing cardiac conditions, such as heart failure or myocardial ischemia.[1][3][4][5] In a study on patients with severe heart failure, intravenous this compound was shown to have detrimental hemodynamic effects, including significant increases in systemic and pulmonary arterial pressures, and right and left ventricular filling pressures.[3][4]
Q5: What are the known drug interactions with this compound that could affect cardiovascular parameters?
A5: Co-administration of this compound with other drugs having anticholinergic or central nervous system depressant effects can potentiate its side effects.[6] When used with opioids, this compound has been reported to counteract their hemodynamic effects.[1]
Troubleshooting Guides
Issue 1: Unexpected Tachycardia or Hypertension Observed in the this compound-Treated Group
-
Potential Cause 1: Inherent Pharmacological Action of this compound.
-
Explanation: this compound's anticholinergic and vagolytic properties directly lead to an increased heart rate.[1] This is an expected effect and a potential confounding factor.
-
Solution:
-
Dose-Response Study: Conduct a dose-response study to determine the lowest effective dose of this compound with the minimal cardiovascular impact.
-
Appropriate Control Group: Ensure your experimental design includes a vehicle-only control group to isolate the effects of this compound.
-
Alternative Antiemetic: If the tachycardia is interfering with the primary endpoints of your study, consider using an alternative antiemetic with a different mechanism of action and a more favorable cardiovascular profile, such as ondansetron.[1]
-
-
-
Potential Cause 2: Interaction with Other Experimental Compounds.
-
Explanation: The cardiovascular effects of this compound may be potentiated by other substances used in the experiment.
-
Solution:
-
Review Co-administered Agents: Carefully review the pharmacological properties of all co-administered compounds for any known cardiovascular effects or interactions with antihistamines or anticholinergics.
-
Staggered Administration: If feasible, design a protocol with staggered administration to differentiate the effects of each compound.
-
-
Issue 2: Inconsistent or Highly Variable Cardiovascular Responses to this compound
-
Potential Cause 1: Differences in Subject Health Status.
-
Explanation: As noted, individuals with underlying cardiovascular conditions are more sensitive to the effects of this compound.[1][3][4][5]
-
Solution:
-
Thorough Subject Screening: Implement rigorous inclusion and exclusion criteria to ensure a homogenous study population with respect to cardiovascular health.
-
Stratification: If studying a population with known cardiovascular disease, stratify the subjects based on the severity of their condition.
-
-
-
Potential Cause 2: Route and Rate of Administration.
-
Explanation: Rapid intravenous injection can lead to more pronounced and immediate cardiovascular effects.
-
Solution:
-
Standardize Administration: Strictly standardize the route and rate of this compound administration across all subjects.
-
Consider Alternative Routes: If appropriate for the experimental design, explore alternative routes of administration, such as oral or intramuscular, which may result in a slower onset and less pronounced peak cardiovascular effects.
-
-
Data Presentation
The following table summarizes the quantitative hemodynamic effects of intravenous this compound (50 mg) in patients with severe heart failure, as reported by Tan et al. (1988).
| Hemodynamic Parameter | Baseline (Mean) | 10 min post-Cyclizine (Mean) | 30 min post-Cyclizine (Mean) |
| Heart Rate (beats/min) | 99.9 | 107 | 107 |
| Mean Blood Pressure (mm Hg) | 82.5 | 91.5 | 90.9 |
| Right Atrial Pressure (mm Hg) | 10.1 | 12.7 | 13.1 |
| Mean Pulmonary Artery Pressure (mm Hg) | 37.9 | 43.8 | 43.1 |
| Pulmonary Artery Wedge Pressure (mm Hg) | 21.9 | 27.7 | 27.0 |
| Cardiac Output (L/min) | 4.5 | 4.3 | 4.1 |
| Systemic Vascular Resistance (dyne s cm⁻⁵) | 1352 | 1576 | 1608 |
Experimental Protocols
Key Experiment: Assessing the Hemodynamic Effects of Intravenous this compound in a Clinical Setting (Adapted from Tan et al., 1988)
-
Objective: To determine the acute hemodynamic effects of intravenous this compound in subjects with severe heart failure.
-
Subject Population: 11 patients (9 male, 2 female) with New York Heart Association grade 4 severe heart failure.
-
Methodology:
-
Instrumentation: Perform invasive hemodynamic monitoring via a Swan-Ganz catheter to measure right atrial pressure, pulmonary artery pressure, pulmonary artery wedge pressure, and cardiac output. Continuously monitor heart rate and systemic blood pressure.
-
Baseline Measurements: After a period of stabilization, record all hemodynamic parameters to establish baseline values.
-
Drug Administration: Administer a 50 mg intravenous dose of this compound.
-
Post-Administration Monitoring: Record all hemodynamic parameters at 10 and 30 minutes following the administration of this compound.
-
Data Analysis: Compare the post-administration measurements to the baseline values using appropriate statistical tests (e.g., paired t-test) to determine the significance of any changes.
-
General Protocol for Preclinical In Vitro Cardiovascular Safety Assessment
-
Objective: To assess the direct effects of this compound on cardiac ion channels.
-
Methodology:
-
Cell Model: Utilize human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a stable cell line expressing specific cardiac ion channels (e.g., hERG).
-
Electrophysiology: Employ manual or automated patch-clamp electrophysiology to record the activity of key cardiac ion channels (e.g., IKr, IKs, ICa,L, INa) in response to a range of this compound concentrations.
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) of this compound for each ion channel to assess its potential for direct channel blockade.
-
General Protocol for Preclinical In Vivo Cardiovascular Safety Assessment in Animal Models
-
Objective: To evaluate the hemodynamic effects of this compound in a conscious, non-restrained animal model.
-
Methodology:
-
Animal Model: Use a suitable animal model, such as a telemetered dog or non-human primate.
-
Instrumentation: Surgically implant telemetry transmitters for the continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Acclimatization: Allow for a sufficient post-operative recovery and acclimatization period.
-
Dosing: Administer this compound at various dose levels, including a vehicle control, via the intended clinical route of administration.
-
Data Collection: Continuously record cardiovascular parameters before, during, and after drug administration.
-
Data Analysis: Analyze changes in heart rate, blood pressure, and ECG intervals (including QT/QTc) in response to this compound.
-
Mandatory Visualizations
References
- 1. emj.bmj.com [emj.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Detrimental haemodynamic effects of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of intravenous this compound in cardiac chest pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
Technical Support Center: Strategies to Prevent Cyclizine Precipitation in Stock Solutions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Cyclizine precipitation in stock and working solutions. Our goal is to equip you with the necessary strategies to ensure the stability and reliability of your experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I add it to my aqueous cell culture medium?
A1: this compound precipitation in aqueous solutions is a frequent issue stemming from several of its physicochemical properties. The primary reasons include:
-
Low Aqueous Solubility: this compound, particularly in its free base form, has limited solubility in water.[1] Cell culture media are predominantly aqueous, creating an environment where a hydrophobic compound like this compound can easily precipitate.[1]
-
pH Shift: this compound is a weak base with a pKa of 8.5.[1] Stock solutions, especially of the hydrochloride or lactate (B86563) salt, are often prepared in a more acidic environment to enhance solubility. When this acidic stock is added to a buffered cell culture medium, which typically has a physiological pH of 7.2-7.4, the pH shift can cause the less soluble free base form of this compound to precipitate out of solution.[1]
-
Solvent Shock: If you are using a high-concentration stock solution of this compound dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), its direct addition to the aqueous medium can cause a rapid change in the solvent environment.[1] This "solvent shock" can lead to the drug crashing out of solution.[1]
-
High Concentration: Exceeding the solubility limit of this compound in the final working solution will inevitably lead to precipitation.
Q2: I've prepared a this compound stock solution in DMSO as recommended, but it still precipitates upon dilution. What can I do?
A2: This is a classic case of "solvent shock" and pH shift. To mitigate this, a stepwise dilution approach is highly recommended. Instead of adding the DMSO stock directly to your final volume of media, first, create an intermediate dilution in a small volume of complete cell culture medium (preferably containing serum, as the proteins can help with solubilization).[1] Then, add this intermediate dilution to the rest of your pre-warmed culture medium. It is also crucial to add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[1]
Q3: My this compound solution looks fine initially, but I see precipitation after incubating it with my cells for a few hours. What is causing this delayed precipitation?
A3: Delayed precipitation can be caused by several factors related to the stability of the solution under experimental conditions:
-
Temperature Fluctuations: Removing culture plates from a 37°C incubator for extended periods for observation can cause the medium to cool.[1] This decrease in temperature can lower the solubility of this compound and lead to precipitation.[1]
-
pH Changes in Media: Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of a pH-sensitive compound like this compound.[1]
-
Evaporation: The evaporation of media from culture plates, especially during long incubation periods, can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[1]
Q4: Can I prepare a concentrated stock solution of this compound in water?
A4: Preparing a highly concentrated aqueous stock solution of this compound can be challenging. This compound free base is described as insoluble in water, and the hydrochloride salt is only slightly soluble.[2][3] While the lactate salt is used for injections, indicating better aqueous solubility, for research purposes, organic solvents like DMSO or ethanol (B145695) are generally preferred for creating high-concentration stock solutions that can be diluted into your experimental system.[3][4]
Troubleshooting Guide
If you are encountering this compound precipitation, follow these troubleshooting steps to identify and resolve the issue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation immediately upon adding stock solution to media | 1. Solvent Shock: Rapid change in solvent polarity.[1] 2. pH Shift: Change from acidic stock to neutral media pH.[1] 3. High Final Concentration: Exceeding the solubility limit. | 1. Use a Stepwise Dilution: Create an intermediate dilution in a small volume of media first.[1] 2. Slow Addition and Mixing: Add the stock solution dropwise while gently swirling the media.[1] 3. Lower the Stock Concentration: If possible, use a less concentrated stock solution to minimize the volume of organic solvent added. 4. Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the this compound solution. |
| Precipitate forms after a period of incubation | 1. Temperature Fluctuations: Cooling of media during observation.[1] 2. pH Shift in Media: Due to cell metabolism.[1] 3. Evaporation: Increased drug concentration.[1] | 1. Use a Heated Stage: If available on your microscope. 2. Minimize Time Outside Incubator: Reduce the duration of observations. 3. Use a Well-Buffered Medium: Consider media containing HEPES buffer.[1] 4. Ensure Proper Humidification: Maintain adequate humidity in the incubator and consider sealing plates for long-term experiments. |
| Precipitation occurs only in serum-free media | 1. Lack of Solubilizing Proteins: Serum proteins like albumin can help solubilize hydrophobic compounds.[1] | 1. Consider Co-solvents/Surfactants: For challenging situations, a formulation with agents like PEG300 and Tween-80 might be necessary. Always perform a vehicle control toxicity test.[1] |
| Inconsistent results between experiments | 1. Stock Solution Instability: Repeated freeze-thaw cycles of the stock solution. 2. Inaccurate Pipetting: Errors in preparing dilutions. | 1. Aliquot Stock Solution: Store your stock solution in single-use aliquots at -20°C to avoid freeze-thaw cycles.[4] 2. Calibrate Pipettes: Ensure your pipettes are properly calibrated for accurate measurements. |
Data Presentation: Physicochemical Properties of this compound
| Property | This compound (Free Base) | This compound Hydrochloride | This compound Lactate |
| Molecular Formula | C₁₈H₂₂N₂[3] | C₁₈H₂₂N₂·HCl[5] | C₁₈H₂₂N₂·C₃H₆O₃ |
| Molecular Weight | 266.38 g/mol [3] | 302.85 g/mol [5] | 356.46 g/mol |
| pKa | 8.5 (weak base)[1] | - | - |
| Solubility in DMSO | 53 mg/mL (198.96 mM)[3] | 7 mg/mL (20.63 mM)[4] | - |
| Solubility in Ethanol | 53 mg/mL (198.96 mM)[3] | Slightly soluble (1:115)[2] | - |
| Solubility in Water | Insoluble[3] | Slightly soluble (1:115)[2] | Soluble (used for injections)[6] |
| pH of Solution | 7.6 - 8.6 (saturated solution)[7] | 6.5 - 7.5 (1% solution)[5] | 3.3 - 3.7 (injection solution)[6][8] |
| Storage (Powder) | - | 4°C, protected from light[4] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Dihydrochloride (B599025) Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting point for cell culture experiments.[4]
Materials:
-
This compound dihydrochloride powder (MW: 339.3 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 3.393 mg of this compound dihydrochloride powder and transfer it to a sterile vial.
-
Add 1 mL of sterile, anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]
-
For cell culture applications, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility.[4]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. It is crucial to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol outlines the recommended stepwise dilution method to prevent precipitation when preparing working solutions from a DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: In a sterile microcentrifuge tube, add a small volume of your pre-warmed cell culture medium (e.g., 90 µL). To this, add the required volume of the 10 mM stock solution to make an intermediate dilution (e.g., add 10 µL of 10 mM stock to 90 µL of media to get a 1 mM intermediate solution). Mix gently by pipetting up and down.[1]
-
Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed cell culture medium to achieve the desired final concentration. It is best to add the solution dropwise while gently swirling the flask or plate.[1]
-
Vehicle Control: Always prepare a vehicle control that contains the same final concentration of DMSO (and any other co-solvents) used for the this compound treatment.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: A logical guide for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 82-92-8 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Hydrochloride CAS 303-25-3, Pharmaceutical Grade API, Best Price Guaranteed [jigspharma.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. This compound | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medsafe.govt.nz [medsafe.govt.nz]
Technical Support Center: Managing Anticholinergic Side Effects of Cyclizine in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the anticholinergic side effects of Cyclizine in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anticholinergic side effects?
A1: this compound is a first-generation H1-antihistamine that readily crosses the blood-brain barrier.[1] Its primary mechanism of action is the blockade of histamine (B1213489) H1 receptors.[2][3][4] However, it also exhibits significant central anticholinergic (antimuscarinic) properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2][4][5][6] This dual action contributes to its therapeutic efficacy as an antiemetic but is also the source of its anticholinergic side effects.[1][3]
Q2: What are the common anticholinergic side effects of this compound observed in experimental settings?
A2: Common anticholinergic side effects include drowsiness, dry mouth, blurred vision, urinary retention, and constipation.[1][2][5] In experimental models, these can manifest as decreased locomotion, reduced salivation, pupil dilation, and changes in bladder and gastrointestinal function. At higher doses or in cases of overdose, more severe central nervous system effects such as confusion, agitation, hallucinations, and seizures can occur.[1]
Q3: Which specific muscarinic receptor subtypes are targeted by this compound?
Q4: How can I experimentally quantify the anticholinergic activity of this compound?
A4: The anticholinergic activity of this compound can be quantified using in vitro receptor binding assays and functional assays. Radioligand binding assays are considered the gold standard for determining the affinity of a ligand for its target receptor.[5] These assays measure the competition between unlabeled this compound and a radiolabeled antagonist for binding to specific muscarinic receptor subtypes. Functional assays, on the other hand, measure the cellular response to receptor activation, allowing for the determination of a compound's potency as an antagonist.
Q5: What in vivo models can be used to study the cognitive side effects of this compound?
A5: Animal models commonly used to study anticholinergic-induced cognitive deficits can be adapted for this compound. These include:
-
Scopolamine-induced amnesia models: Scopolamine, a non-selective muscarinic antagonist, is often used to induce cognitive impairment in rodents, which can then be assessed using various behavioral tests.[7][8]
-
Morris Water Maze: This test assesses spatial learning and memory.[7][8][9]
-
Y-Maze: This maze is used to evaluate spatial working memory through spontaneous alternation behavior.[5][10][11]
-
Passive Avoidance Test: This test measures fear-motivated long-term memory.
Q6: Are there any pharmacological agents that can be used to counteract the anticholinergic effects of this compound in my experiments?
A6: Yes, cholinesterase inhibitors can be used to counteract the anticholinergic effects of this compound by increasing the levels of acetylcholine in the synaptic cleft.
-
Physostigmine: A centrally acting cholinesterase inhibitor that can reverse both central and peripheral anticholinergic effects.[6][8]
-
Donepezil (B133215): Another cholinesterase inhibitor that has been shown to ameliorate scopolamine-induced memory impairment in animal models.
-
Rivastigmine: A cholinesterase inhibitor used in the treatment of Alzheimer's disease.
It is crucial to determine the optimal dose and timing of these agents for your specific experimental setup to avoid cholinergic overstimulation.
Troubleshooting Guides
Problem 1: Unexpected sedative effects in animal models.
| Possible Cause | Troubleshooting Step |
| High dose of this compound | Review the dose-response curve for this compound in your specific animal model. Consider reducing the dose to the minimum effective level for your primary experimental endpoint. |
| Interaction with other CNS depressants | Ensure that no other concurrently administered substances (e.g., anesthetics, analgesics) have CNS depressant effects that could potentiate the sedative effects of this compound.[2] |
| High brain penetration | This compound readily crosses the blood-brain barrier.[1] If sedation is a major confound, consider using a peripherally restricted antihistamine as a control to differentiate central from peripheral effects. |
Problem 2: Cognitive impairment confounding behavioral readouts.
| Possible Cause | Troubleshooting Step |
| Anticholinergic effect on learning and memory | Characterize the cognitive effects of this compound in your model using specific behavioral assays like the Morris Water Maze or Y-Maze. |
| Non-specific motor effects | Use control tests (e.g., open field test) to assess general locomotor activity and rule out motor impairments as a cause for poor performance in cognitive tasks. |
| Need for mitigation | Co-administer a cholinesterase inhibitor like donepezil at a pre-determined effective dose to counteract the cognitive deficits. |
Problem 3: Difficulty in interpreting in vitro results due to anticholinergic activity.
| Possible Cause | Troubleshooting Step |
| Off-target effects on muscarinic receptors | Conduct a full muscarinic receptor binding profile (M1-M5) for this compound using radioligand binding assays to identify the specific subtypes being affected. |
| Functional antagonism of cholinergic signaling | Perform functional assays (e.g., calcium mobilization, cAMP assays) in cells expressing specific muscarinic receptor subtypes to quantify the antagonistic potency of this compound. |
| Unclear signaling pathway involvement | Use specific pharmacological inhibitors for downstream signaling pathways (e.g., PLC, adenylyl cyclase) to dissect the mechanism of this compound's anticholinergic action in your cellular model. |
Data Presentation
Table 1: Anticholinergic Potency of Various H1-Receptor Antagonists
| Compound | Affinity for Muscarinic Receptors (Ki, nM) |
| Mequitazine | 5.0 |
| Cyproheptadine | 38 |
| Clemastine | 38 |
| Diphenylpyraline | 38 |
| Promethazine | 38 |
| Homochlorthis compound | 38 |
| Alimemazine | 38 |
| Mepyramine | 3,600 |
| Terfenadine | >10,000 |
| Metapyrilen | >10,000 |
| Azelastine | >10,000 |
| Hydroxyzine | >10,000 |
| Meclizine | 30,000 |
| Data from a study on H1-receptor antagonists and their affinity for muscarinic receptors in bovine cerebral cortex.[3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound hydrochloride.
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Non-specific binding control (e.g., 10 µM atropine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
Prepare the non-specific binding control solution.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add radioligand and cell membranes to wells.
-
Non-specific Binding: Add radioligand, non-specific binding control, and cell membranes to wells.
-
Competition: Add radioligand, a specific concentration of this compound, and cell membranes to wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold Assay Buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: Y-Maze Spontaneous Alternation Test for Spatial Working Memory
Objective: To assess the effect of this compound on spatial working memory in rodents.
Materials:
-
Y-maze apparatus with three identical arms.
-
Rodents (mice or rats).
-
This compound solution and vehicle control.
-
Video tracking software (optional, but recommended).
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control to the animals at the desired dose and time before the test.
-
Testing:
-
Place a single animal at the center of the Y-maze.
-
Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).[5]
-
Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
The total number of arm entries is also recorded as a measure of locomotor activity.
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Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
A decrease in the percentage of spontaneous alternation in the this compound-treated group compared to the control group indicates a deficit in spatial working memory.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor binding studies of soft anticholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Cyclizine's Impact on Animal Food and Water Consumption
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the impact of cyclizine on food and water consumption in animal models. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may arise during preclinical studies involving this compound.
Troubleshooting Guides
This section offers solutions to common problems encountered when administering this compound to laboratory animals.
Problem: Significant Decrease in Food and Water Intake Post-Cyclizine Administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Anticholinergic Effects: this compound's anticholinergic properties can cause dry mouth (xerostomia), making it difficult and uncomfortable for animals to eat dry food.[1] | 1. Moisten Food: Add a small amount of water or a hydrogel to the standard chow to increase its moisture content. 2. Provide Palatable, Soft Diet: Offer a highly palatable, soft diet as a supplement to the standard chow. 3. Ensure Free Access to Water: Verify that water bottles or automatic watering systems are functioning correctly and are easily accessible. | Increased food and water consumption. Animals may show a preference for the moistened or soft diet. |
| Sedation: As a first-generation antihistamine, this compound can cause drowsiness and sedation, leading to reduced motivation to eat or drink.[2] | 1. Adjust Dosing Time: Administer this compound towards the end of the light cycle (for nocturnal animals) so the peak sedative effects occur during their natural resting period. 2. Dose Titration: If the experimental design allows, start with a lower dose of this compound and gradually increase to the target dose to allow for acclimatization. | Animals may exhibit more normal feeding and drinking behavior during their active period. Gradual dose increases may reduce the initial sedative impact. |
| Gastrointestinal Distress: Although an antiemetic, this compound can sometimes cause gastrointestinal disturbances in certain animal models. | 1. Monitor for GI Issues: Observe animals for signs of gastrointestinal discomfort such as writhing, abdominal stretching, or changes in stool consistency. 2. Consult with a Veterinarian: If GI distress is suspected, consult with the institutional veterinarian for appropriate supportive care. | Alleviation of GI discomfort should lead to a normalization of food and water intake. |
Problem: High Variability in Food and Water Consumption Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Individual Animal Sensitivity: Animals may have varying sensitivities to the side effects of this compound. | 1. Increase Sample Size: A larger cohort of animals can help to normalize the data and identify true treatment effects. 2. Baseline Monitoring: Record individual food and water intake for several days before this compound administration to establish a stable baseline for each animal. | Reduced impact of individual outliers on the overall study results. More accurate assessment of this compound's effects relative to each animal's normal consumption. |
| Environmental Stressors: External factors such as noise, light, and cage changes can exacerbate the negative effects of this compound. | 1. Maintain a Stable Environment: Ensure consistent light-dark cycles, temperature, and humidity. Minimize noise and unnecessary handling. 2. Acclimatization Period: Allow animals sufficient time to acclimate to their housing and any experimental apparatus before starting the study. | Reduced stress-related fluctuations in food and water intake, leading to more reliable data. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects appetite?
A1: this compound is a histamine (B1213489) H1 receptor antagonist with significant anticholinergic (muscarinic receptor antagonist) properties.[1][2] While the blockade of H1 receptors in the hypothalamus can paradoxically stimulate feeding, the anticholinergic effects of this compound are more likely to cause a reduction in appetite.[1] Anticholinergic drugs can lead to side effects such as dry mouth, which can make eating uncomfortable, and sedation, which can reduce the motivation to eat.[1]
Q2: At what dose does this compound typically start to affect food and water intake in rodents?
A2: The dose-dependent effects of this compound on food and water intake in rodents have not been extensively published. However, side effects are generally dose-related. It is crucial to conduct a pilot study to determine the optimal dose for your specific research question that minimizes adverse effects on food and water consumption. A dose-response study is recommended to identify the threshold at which these side effects become statistically significant in your animal model.
Q3: How can I accurately measure the impact of this compound on food and water consumption?
A3: Accurate measurement requires a well-controlled experimental setup. For food intake, this involves providing a pre-weighed amount of food and measuring the remaining amount at regular intervals, accounting for any spillage. For water intake, volumetric measurements from graduated drinking tubes or automated lickometer systems can be used. It is essential to have a control group that receives a vehicle solution to compare against the this compound-treated group. Refer to the detailed experimental protocols below for specific methodologies.
Q4: Are there any alternative antiemetics with a lower impact on appetite?
A4: Yes, second-generation antihistamines with lower anticholinergic effects may be an option, depending on the specific research goals. Serotonin (5-HT3) receptor antagonists, such as ondansetron, are potent antiemetics with a different side-effect profile that may include less impact on appetite. However, the choice of an alternative will depend on the scientific question being addressed, as the mechanism of action will differ from that of this compound.
Experimental Protocols
Protocol 1: Quantifying the Impact of this compound on Food and Water Intake in Mice
Objective: To determine the dose-dependent effect of this compound on daily food and water consumption in C57BL/6 mice.
Materials:
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C57BL/6 mice (male, 8-10 weeks old)
-
Standard rodent chow
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Graduated drinking tubes
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Metabolic cages (optional, for precise spillage collection)
-
This compound hydrochloride
-
Sterile saline (vehicle)
-
Animal scale
Methodology:
-
Acclimatization (7 days): Individually house mice and allow them to acclimate to the cages and handling.
-
Baseline Measurement (3 days):
-
Each day, provide a pre-weighed amount of food (approximately 5g).
-
Record the starting weight of the food.
-
After 24 hours, weigh the remaining food and any spillage. Calculate the net food intake.
-
Measure the volume of water in the graduated drinking tube at the start and end of the 24-hour period. Calculate the net water intake.
-
Record the body weight of each mouse daily.
-
-
Treatment (5 days):
-
Divide the mice into four groups (n=8 per group):
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Group 1: Vehicle (sterile saline)
-
Group 2: this compound (5 mg/kg)
-
Group 3: this compound (10 mg/kg)
-
Group 4: this compound (20 mg/kg)
-
-
Administer the assigned treatment via intraperitoneal (IP) injection once daily, at the beginning of the light cycle.
-
Continue to measure food intake, water intake, and body weight daily as described in the baseline measurement phase.
-
-
Data Analysis:
-
Calculate the average daily food and water intake for each group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group.
-
Analyze body weight changes over time using a repeated-measures ANOVA.
-
Hypothetical Data Presentation
Table 1: Effect of this compound on Average Daily Food and Water Intake in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Average Food Intake ( g/day ± SEM) | Average Water Intake (mL/day ± SEM) |
| Vehicle | 0 | 4.2 ± 0.3 | 5.5 ± 0.4 |
| This compound | 5 | 4.0 ± 0.4 | 5.2 ± 0.5 |
| This compound | 10 | 3.1 ± 0.5 | 4.1 ± 0.6 |
| This compound | 20 | 2.2 ± 0.6 | 3.0 ± 0.7 |
| *p < 0.05, **p < 0.01 compared to vehicle. This is illustrative data. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound's effects on emesis and appetite.
Caption: General experimental workflow for assessing this compound's impact on consumption.
References
Technical Support Center: Controlling for Cyclizine's Sedative Effects in Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyclizine in behavioral experiments. Our goal is to help you mitigate the confounding sedative effects of this compound to ensure the validity and accuracy of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action behind this compound's sedative effects?
A1: this compound, a first-generation antihistamine, induces sedation primarily through its antagonism of two key receptors in the central nervous system (CNS):
-
Histamine H1 Receptors: this compound readily crosses the blood-brain barrier and blocks H1 receptors. Histamine in the brain is crucial for maintaining wakefulness and arousal. By inhibiting histamine's effects, this compound leads to drowsiness and sedation.
-
Muscarinic M1 Receptors: this compound also possesses anticholinergic properties, acting as an antagonist at muscarinic M1 receptors. These receptors are involved in cognitive functions and arousal, and their blockade contributes to both the sedative and potential cognitive-impairing effects of the drug.[1]
Q2: How can this compound-induced sedation confound common behavioral assays?
A2: Sedation is a significant confounding variable that can manifest differently across various behavioral tests:
-
Open Field Test: Sedation can lead to decreased locomotor activity (distance traveled, rearing frequency), which could be misinterpreted as anxiolytic-like or depressive-like behavior.
-
Rotarod Test: A sedated animal will likely have a shorter latency to fall, which could be incorrectly attributed to impaired motor coordination or a motor deficit.
-
Morris Water Maze: Sedation can increase the time it takes for an animal to find the hidden platform (escape latency) and reduce the time spent in the target quadrant during the probe trial. This could mask the true cognitive performance of the animal or be mistaken for a cognitive deficit.
Q3: What is a typical dose range for this compound in rodent studies, and how does it relate to sedation?
A3: The dose of this compound is a critical factor, and its effects on locomotor activity can be complex. Some studies have shown that lower doses of certain antihistamines may cause hyperactivity, while higher doses lead to sedation. A study in rats showed that prolonged administration of this compound at doses of 15 and 25 mg/kg/day did not impair fertility, suggesting these doses are tolerated systemically, though sedative effects at these concentrations should still be carefully evaluated.[2] It is crucial to perform a dose-response study in your specific animal model and behavioral paradigm to identify a dose that provides the desired effect with minimal sedation.
Q4: Are there less sedating alternatives to this compound for controlling nausea and vomiting in animal studies?
A4: Yes, several alternatives with potentially lower sedative effects are available. The choice of alternative will depend on the specific research question and the animal model.
-
Second-generation antihistamines: Drugs like Cetirizine and Loratadine are designed to have reduced penetration of the blood-brain barrier, resulting in less sedation. However, their efficacy for the specific mechanism being studied should be considered.
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Serotonin (5-HT3) receptor antagonists: Ondansetron and Granisetron are potent anti-emetics with a different mechanism of action and are generally non-sedating.
-
Dopamine D2 receptor antagonists: Metoclopramide can be effective, but it may have its own motor side effects.
A comparison of user-reported side effects for this compound and a common alternative, Meclizine, is provided below. Note that this data is from human users and may not directly translate to animal models.
Troubleshooting Guides
Issue: Animals appear overly sedated and do not participate in behavioral tasks.
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | Conduct a pilot dose-response study to determine the minimal effective dose with the least sedative effect. Start with a low dose and incrementally increase it while monitoring for signs of sedation. |
| Timing of testing coincides with peak sedative effect. | Perform a time-course study to identify the optimal window for behavioral testing after this compound administration. The sedative effects of this compound typically last for 4-6 hours.[2] |
| Individual animal variability. | Increase the sample size to account for individual differences in drug sensitivity. |
| Interaction with other compounds. | Ensure that no other administered substances are contributing to sedation. |
Issue: Difficulty distinguishing between cognitive impairment and sedation in learning and memory tasks.
| Possible Cause | Troubleshooting Steps |
| Sedative effects are masking true cognitive performance. | Include specific control tasks within your experimental design. For example, in a Morris Water Maze experiment, include a visible platform trial to assess for motor and visual impairments. |
| General reduction in activity. | Measure and analyze general activity levels. In the Morris Water Maze, swim speed is a critical parameter to analyze. A significant decrease in swim speed in the this compound-treated group strongly suggests sedation. |
| Lack of motivation. | Ensure the motivational component of the task is sufficient to overcome mild sedation. For example, in food-rewarded tasks, ensure the animals are adequately food-deprived. |
Data Presentation
Table 1: User-Reported Side Effects of this compound vs. Meclizine
| Side Effect | This compound (% reporting) | Meclizine (% reporting) |
| Drowsiness | 12.5% | 20.8% |
| Dizziness | 12.5% | 17.4% |
| Nausea | 16.1% | 12.7% |
| Tiredness | 12.5% | 9.7% |
| Tremors | 16.1% | - |
Data is based on user reviews on Drugs.com and is not from controlled clinical trials.[3]
Experimental Protocols
Protocol 1: Open Field Test to Assess Locomotor Activity and Anxiety-Like Behavior
Objective: To quantify general locomotor activity and anxiety-like behavior in rodents treated with this compound.
Apparatus:
-
A square arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) with high walls to prevent escape.
-
A video camera mounted above the arena to record the session.
-
Automated tracking software (e.g., Biobserve Viewer, Noldus EthoVision XT, ANY-maze).[4][5]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control at the predetermined time before the test (based on your time-course study).
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a set duration (typically 5-10 minutes).[5]
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of line crossings, rearing frequency.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, latency to enter the center.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the different treatment groups. A p-value of <0.05 is typically considered significant.
Protocol 2: Rotarod Test to Assess Motor Coordination
Objective: To evaluate the effect of this compound on motor coordination and balance.
Apparatus:
-
A commercially available rotarod apparatus with a rotating rod.
Procedure:
-
Training:
-
Habituate the animals to the testing room.
-
Train the animals on the rotarod at a constant low speed (e.g., 4-5 rpm) for a few trials per day for 2-3 days prior to the experiment. The goal is for the animals to be able to stay on the rod for a set duration (e.g., 60 seconds).
-
-
Drug Administration: Administer this compound or vehicle control.
-
Testing:
-
Place the animal on the rotating rod.
-
The rod can be set to a constant speed or an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval.
-
Data Analysis:
-
Compare the average latency to fall between the this compound-treated and vehicle control groups.
-
A significant decrease in latency to fall in the this compound group may indicate sedation or motor impairment.
Protocol 3: Morris Water Maze to Assess Spatial Learning and Memory with Sedation Control
Objective: To assess the impact of this compound on spatial learning and memory while controlling for its sedative effects.
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
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A visible platform for control trials.
-
Distinct visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle control before each daily session.
-
Place the animal in the pool from one of four starting positions.
-
Allow the animal to swim and find the hidden platform (maximum trial duration, e.g., 60-90 seconds).
-
If the animal does not find the platform, gently guide it there.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Administer this compound or vehicle control.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
-
Visible Platform Trial (Control):
-
Use a visible platform (e.g., flagged or colored differently from the pool).
-
Administer this compound or vehicle control.
-
Place the animal in the pool and record the latency to find the visible platform.
-
Data Analysis:
-
Acquisition: Analyze the escape latency and swim speed over the training days. A lack of decrease in escape latency in the this compound group could indicate a learning deficit, but this must be interpreted in conjunction with swim speed. A significantly lower swim speed indicates sedation.
-
Probe Trial: Analyze the time spent in the target quadrant where the platform was previously located.
-
Visible Platform Trial: Similar escape latencies between groups suggest no significant motor or visual impairments.
Mandatory Visualizations
Caption: Signaling pathways of this compound-induced sedation.
Caption: Workflow for a behavioral study with a sedative compound.
References
Cyclizine's effect on CYP450 enzymes and potential for metabolic drug interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of cyclizine on cytochrome P450 (CYP450) enzymes and the potential for metabolic drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and which CYP450 enzyme is responsible?
A1: The principal metabolic route for this compound in humans is N-demethylation, leading to the formation of its active metabolite, northis compound.[1] This biotransformation is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6.[1][2][3] The involvement of CYP2D6 highlights the potential for variability in drug response among individuals due to genetic polymorphisms in the CYP2D6 gene.[2]
Q2: Does this compound inhibit any CYP450 enzymes?
A2: Yes, in vitro studies have demonstrated that this compound can inhibit CYP450 enzymes. It is a known inhibitor of CYP2D6.[4] There is also evidence to suggest that this compound has inhibitory effects on CYP2C9, although to a lesser extent.
Q3: Is there any quantitative data available on the inhibition of CYP450 enzymes by this compound?
A3: Yes, quantitative data from in vitro studies are available. These are typically presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) or Ki values (the inhibition constant). Please refer to the data summary tables below for specific values.
Q4: Does this compound induce CYP450 enzymes?
Q5: What are the clinical implications of this compound's effect on CYP450 enzymes?
A5: The inhibition of CYP2D6 by this compound is the most clinically relevant interaction. Co-administration of this compound with other drugs that are substrates of CYP2D6 could lead to increased plasma concentrations of these drugs, potentially increasing the risk of adverse effects. It is crucial to consider a patient's CYP2D6 genotype, as individuals who are poor metabolizers may be more susceptible to these interactions.
Troubleshooting Guides for In Vitro Experiments
Issue 1: High variability in this compound metabolism rates in human liver microsomes (HLMs).
-
Possible Cause 1: Genetic Polymorphism of CYP2D6: The activity of CYP2D6 can vary significantly between individuals due to genetic polymorphisms. HLMs are often pooled from multiple donors, but the specific genotype of each donor can influence the overall metabolic rate.
-
Troubleshooting Step: If possible, use HLMs from individual donors with known CYP2D6 genotypes (e.g., extensive metabolizers, intermediate metabolizers, poor metabolizers) to assess the impact of genetic variation on this compound metabolism.
-
Possible Cause 2: Substrate Concentration: The concentration of this compound used in the incubation may not be optimal.
-
Troubleshooting Step: Perform a substrate kinetics study to determine the Km and Vmax for this compound N-demethylation in your HLM preparation. This will help in selecting a substrate concentration at or below the Km for inhibition studies.
Issue 2: Inconsistent IC50 values for this compound-mediated CYP2D6 inhibition.
-
Possible Cause 1: Incubation Time: The pre-incubation time with this compound might be insufficient, or the reaction time for the probe substrate may not be in the linear range.
-
Troubleshooting Step: Optimize the pre-incubation and incubation times. Ensure that the formation of the metabolite from the probe substrate is linear with time and protein concentration.
-
Possible Cause 2: Choice of Probe Substrate: The probe substrate used for the CYP2D6 activity assay might have different binding affinities or be subject to substrate inhibition.
-
Troubleshooting Step: Use a validated and specific probe substrate for CYP2D6, such as dextromethorphan (B48470) or bufuralol. Confirm that the substrate concentration is appropriate and does not cause substrate inhibition.
Data Presentation
Table 1: Summary of this compound's Inhibitory Effect on CYP450 Enzymes
| CYP450 Isoform | Test System | Probe Substrate | Inhibition Parameter | Value (µM) |
| CYP2D6 | Human Liver Microsomes | Bufuralol | IC50 | 32-109 |
| CYP2C9 | Human Liver Microsomes | Tolbutamide | IC20 | 85 |
Note: The range for the CYP2D6 IC50 value is based on a study of five H1-antihistamines, where this compound was one of the tested compounds. The IC20 value for CYP2C9 indicates the concentration at which 20% inhibition was observed.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound Inhibition of CYP2D6 in Human Liver Microsomes
-
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP2D6 probe substrate (e.g., Dextromethorphan)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound and serial dilutions to achieve the desired final concentrations in the incubation mixture.
-
In a microcentrifuge tube, pre-incubate HLMs with the various concentrations of this compound in phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2D6 probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control (no this compound).
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Primary metabolic pathway of this compound to northis compound catalyzed by CYP2D6.
Caption: A generalized workflow for determining the IC50 of this compound's inhibition of CYP450 enzymes.
Caption: A logical workflow for troubleshooting inconsistent IC50 values in CYP450 inhibition assays.
References
- 1. Meclizine is an agonist ligand for mouse constitutive androstane receptor (CAR) and an inverse agonist for human CAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive androstane receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Accounting for Cyclizine's Half-life in Long-term In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of cyclizine in long-term in vivo studies. The information addresses common challenges related to its pharmacokinetic profile, particularly its extended half-life, to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the plasma half-life of this compound and how does it impact long-term in vivo studies?
A1: The plasma elimination half-life of this compound is approximately 20 hours following oral administration.[1] This long half-life is a critical consideration in chronic studies as it can lead to drug accumulation and potential toxicity if dosing frequency is not appropriately managed. It is generally accepted that a drug reaches a steady state in the body after about five half-lives.[2] Therefore, with daily dosing, this compound concentrations will gradually increase until a plateau is reached.
Q2: How should a dosing regimen be designed to achieve and maintain a steady-state concentration of this compound?
A2: To achieve a therapeutic steady-state concentration of this compound without significant initial fluctuations, a dosing regimen incorporating a loading dose followed by maintenance doses is recommended. The loading dose is a larger initial dose to rapidly achieve the target plasma concentration, while subsequent smaller maintenance doses are administered to maintain this concentration. The exact dosages will depend on the animal model and the desired therapeutic effect. A detailed protocol for establishing such a regimen is provided in the "Experimental Protocols" section.
Q3: What are the primary mechanisms of action for this compound that might influence long-term studies?
A3: this compound primarily acts as a histamine (B1213489) H1 receptor antagonist.[3][4] By blocking H1 receptors, it mitigates allergic and inflammatory responses mediated by histamine. Additionally, this compound exhibits significant anticholinergic (antimuscarinic) properties, which contribute to its antiemetic effects but can also lead to side effects with chronic administration.[5][6] These dual actions should be considered when interpreting results from long-term studies.
Q4: What are the potential side effects of long-term this compound administration in animal models?
A4: Due to its anticholinergic properties, long-term administration of this compound may lead to side effects such as dry mouth, urinary retention, constipation, and blurred vision.[6][7] Central nervous system effects can include drowsiness, dizziness, and in some cases, hyperexcitability or disorientation.[1][6] Researchers should carefully monitor animals for these signs. There have also been reports of extrapyramidal motor disturbances with chronic use.[8]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [1] |
| Plasma Elimination Half-life (t½) | ~20 hours | [1] |
| Primary Metabolite | Northis compound (low antihistaminic activity) | [1] |
| Primary Route of Metabolism | Hepatic | [5] |
Mandatory Visualization
Experimental Protocols
Protocol 1: Establishing a Chronic Oral Dosing Regimen for this compound in Rats
This protocol is designed to achieve a steady-state plasma concentration of this compound, accounting for its ~20-hour half-life.
1. Objective: To establish a daily oral dosing regimen for this compound in rats that maintains a consistent therapeutic plasma concentration over a long-term study period.
2. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (appropriate size for rats)[9]
-
Syringes
-
Animal scale
-
Equipment for blood collection (e.g., tail vein sampling)
-
Analytical equipment for measuring plasma this compound concentrations (e.g., LC-MS/MS)
3. Methodology:
-
Dose Calculation:
-
Maintenance Dose (Dm): Determine the target average steady-state plasma concentration (Css,avg) from literature or preliminary studies. Calculate the maintenance dose using the formula: Dm = Css,avg * CL * τ, where CL is the clearance rate and τ is the dosing interval (24 hours). If clearance is unknown, start with a literature-reported effective dose for similar models.
-
Loading Dose (Dl): Calculate the loading dose to rapidly achieve the target concentration: Dl = Dm * (1 / (1 - e^(-k*τ))), where k is the elimination rate constant (k = 0.693 / t½). Given a t½ of ~20 hours, the loading dose will be approximately 1.5-2 times the maintenance dose for a 24-hour interval.
-
-
Animal Preparation and Dosing:
-
Acclimatize rats to the housing conditions and handling for at least one week.[9]
-
Weigh each rat before dosing to ensure accurate volume administration.[10]
-
On Day 1, administer the calculated loading dose via oral gavage.
-
On Day 2 and subsequent days, administer the calculated maintenance dose at the same time each day.
-
Prepare fresh dosing solutions regularly and ensure proper storage.
-
-
Monitoring and Validation:
-
Observe animals daily for any signs of toxicity or adverse effects, paying close attention to anticholinergic signs (e.g., reduced grooming, changes in urination/defecation, lethargy).[7]
-
To confirm steady state, collect blood samples at predicted peak and trough times (e.g., 2 and 24 hours post-dosing) after approximately 5 half-lives (around day 5-7).
-
Analyze plasma samples to determine this compound concentrations.
-
If plasma concentrations are significantly outside the target range, adjust the maintenance dose accordingly.
-
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Signs of Toxicity
-
Question: We have started a long-term study with daily this compound administration and are observing increased lethargy and reduced food intake in the treated group. What could be the cause and how should we proceed?
-
Answer: These signs may be indicative of this compound toxicity, likely due to its sedative and anticholinergic effects.[6][7]
-
Immediate Actions:
-
Temporarily suspend dosing and provide supportive care.
-
Thoroughly review your dose calculations, especially the loading dose, to ensure there wasn't an error.
-
Confirm the concentration of your dosing solution.
-
-
Troubleshooting Steps:
-
Dose Reduction: If the dose was calculated correctly, it may be too high for the specific strain or age of your animals. Consider reducing the maintenance dose by 25-50% and re-evaluating.
-
Monitor Anticholinergic Effects: Systematically monitor for other anticholinergic signs such as decreased urination (check bedding), constipation (observe fecal pellets), and dry mouth (observe grooming and water intake).
-
Staggered Introduction: In future studies, consider a more gradual dose escalation to allow animals to acclimate.
-
-
Issue 2: Lack of Expected Therapeutic Effect
-
Question: Our long-term this compound treatment is not producing the expected biological effect seen in previous acute studies. What are the potential reasons?
-
Answer: A lack of efficacy in a chronic setting can stem from several factors.
-
Troubleshooting Steps:
-
Confirm Drug Exposure: The first step is to confirm that the drug is reaching the target tissue at the desired concentration. Conduct a pharmacokinetic analysis to ensure that you are achieving and maintaining the target steady-state plasma levels.
-
Assess Formulation Stability: Ensure that the this compound formulation is stable over the duration of its preparation and use. Degradation can lead to lower effective doses being administered.
-
Re-evaluate the Dose: It is possible that tolerance to the therapeutic effect of this compound is developing over time. You may need to consider a higher maintenance dose, but this should be balanced against the risk of toxicity.
-
Drug Interactions: If other compounds are being co-administered, investigate potential drug-drug interactions that could alter the metabolism or efficacy of this compound.[8][11]
-
-
Issue 3: High Variability in Data Between Animals
-
Question: We are seeing a large degree of variability in our outcome measures between animals in the same treatment group. How can we reduce this?
-
Answer: High inter-animal variability can obscure true treatment effects.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental procedures, especially drug administration, are performed consistently. The time of day for dosing, the volume administered, and the gavage technique should be uniform.[9][10]
-
Animal Health and Environment: Ensure that all animals are of a similar age and weight at the start of the study. House animals under consistent environmental conditions (light/dark cycle, temperature, humidity) to minimize stress.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability on the statistical power of your study.
-
Check for Underlying Health Issues: Subclinical infections or other health problems can alter drug metabolism and response. Ensure animals are sourced from a reputable vendor and are healthy before beginning the experiment.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. certara.com [certara.com]
- 3. SMPDB [smpdb.ca]
- 4. PathWhiz [pathbank.org]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. aniphy.fr [aniphy.fr]
- 11. medicines.org.uk [medicines.org.uk]
Best practices for the storage and handling of Cyclizine to ensure stability
This technical support center provides guidance on the best practices for the storage and handling of Cyclizine to ensure its stability for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for different forms of this compound?
A1: Proper storage is crucial for maintaining the stability and efficacy of this compound. The recommended conditions vary depending on the formulation.
Q2: How should this compound solutions for injection be handled?
A2: this compound lactate (B86563) injection should be stored below 25°C and protected from light by keeping the ampoule in the outer carton.[1][2][3] When diluting, it is recommended to use Glucose 5% or Water for Injections.[1] Visually inspect the solution for any cloudiness or particulate matter before administration; if present, the solution should be discarded.[2] While chemical and physical in-use stability of the diluted solution has been demonstrated for 24 hours at 25°C, from a microbiological standpoint, it is best to use the product immediately after dilution.[2] If immediate use is not possible, store the diluted solution at 2 to 8°C for no longer than 24 hours, provided the dilution was performed under controlled and validated aseptic conditions.[2]
Q3: What are the known degradation pathways for this compound?
A3: this compound is susceptible to degradation through several pathways, primarily:
-
Oxidative Degradation: The piperazine (B1678402) ring in the this compound molecule is prone to oxidation, which can lead to the formation of N-oxides and other byproducts.[4]
-
Photodegradation: this compound is known to be light-sensitive.[4][5] Exposure to light, especially UV radiation, can cause degradation, potentially leading to discoloration and loss of activity.[4]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process, possibly causing the cleavage of the diphenylmethyl group or the breakdown of the piperazine ring.[4]
Q4: Are there any known incompatibilities for intravenous this compound?
A4: Yes, intravenous this compound may precipitate at concentrations above 10 mg/mL or in the prolonged presence of sodium chloride 0.9%.[6] Due to its low pH (3.3-3.7), it is extremely irritating and can cause injection site reactions.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in diluted this compound solution | - High concentration (>10 mg/mL) - Prolonged contact with Sodium chloride 0.9%[6] - Incompatibility with other mixed drugs | - Ensure the final concentration does not exceed 10 mg/mL. - Use recommended diluents such as Glucose 5% or Water for Injections.[1] - Avoid mixing with other drugs unless compatibility is confirmed. - Visually inspect the solution before use and discard if precipitation is observed.[2] |
| Discoloration of this compound solution or powder | - Exposure to light (photodegradation)[4][5] - Exposure to high temperatures (thermal degradation)[4] - Oxidative degradation[4] | - Always store this compound, especially the injectable form, protected from light.[1][2][3] - Store at the recommended temperature (below 25°C).[1][2][7] - For solutions, consider preparing them fresh and using deoxygenated solvents if oxidation is a concern.[4] |
| Loss of potency in experimental samples | - Improper storage conditions - Repeated freeze-thaw cycles (if applicable) - Degradation due to light, heat, or oxidation[4] | - Strictly adhere to recommended storage conditions. - Aliquot samples to minimize freeze-thaw cycles. - Prepare solutions fresh daily and store them in amber vials or protect them from light.[4] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound Hydrochloride
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for stability studies of this compound Hydrochloride.[8]
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with UV detector |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | 10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v)[8][9][10] |
| Flow Rate | 1.0 mL/min[8][9][10] |
| Injection Volume | 20.0 µL[8][9][10] |
| Detector Wavelength | 254 nm[8][9][10] |
| Column Temperature | Ambient |
| Run Time | 30 minutes for sample, 55 minutes for diluted standard[8][9] |
| Retention Time | Approximately 2.1 minutes[8][9] |
Solution Preparation
-
Standard Solution:
-
Accurately weigh approximately 25 mg of this compound Hydrochloride Reference Standard into a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase and mix well.[8]
-
Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to achieve a final concentration of 100 µg/mL.[8]
-
-
Sample Solution (from Tablets):
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound Hydrochloride and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon filter.[8]
-
Further dilute 5.0 mL of the filtrate to 50.0 mL with the mobile phase.[8]
-
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies can be performed on a solution of this compound Hydrochloride (e.g., 1 mg/mL).[8]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M Hydrochloric Acid. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M Sodium Hydroxide before diluting with the mobile phase for analysis.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M Sodium Hydroxide. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M Hydrochloric Acid before diluting with the mobile phase for analysis.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase for analysis.[4][8]
-
Thermal Degradation: Expose the solid this compound powder to a high temperature (e.g., 105°C) in a hot air oven for 48 hours.[4]
Visualizations
Caption: Workflow for this compound Stability Testing using HPLC.
Caption: Key Factors for Maintaining this compound Stability.
References
- 1. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 2. medicines.org.uk [medicines.org.uk]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bapen.org.uk [bapen.org.uk]
- 7. This compound Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 8. benchchem.com [benchchem.com]
- 9. forestchemicalsreview.com [forestchemicalsreview.com]
- 10. forestchemicalsreview.com [forestchemicalsreview.com]
Validation & Comparative
Comparative Efficacy of Cyclizine versus Ondansetron in a Postoperative Nausea Model: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Cyclizine and Ondansetron (B39145) for the prophylaxis of postoperative nausea and vomiting (PONV). It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, methodologies, and mechanistic insights to inform future research and clinical practice.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from key clinical trials comparing this compound and Ondansetron for PONV prevention.
Table 1: Efficacy in Gynaecological Laparoscopy
| Outcome (Pre-discharge) | This compound (50 mg i.v.) | Ondansetron (4 mg i.v.) | Placebo | p-value (Drug vs. Placebo) |
| Incidence of Moderate/Severe Nausea | 23% | 30% | 52% | P=0.001 (this compound), P=0.02 (Ondansetron)[1][2][3] |
| Requirement for Rescue Antiemetic | 16% | 28% | 47% | P<0.001 (this compound), P=0.04 (Ondansetron)[1][2][3] |
| Patients with No PONV | 33% | 31% | 12% | P<0.01 (this compound), P=0.02 (Ondansetron)[1][2] |
Data synthesized from a study involving patients undergoing day-case gynaecological laparoscopy.[1][2][3]
Table 2: Efficacy in Laparoscopic Cholecystectomy
| Outcome (within 24 hours) | This compound (50 mg) | Ondansetron (4 mg) | Prochlorperazine (B1679090) (10 mg) | p-value (among groups) |
| Incidence of Nausea | 4.6% (3/65) | 7.7% (5/65) | 7.7% (5/65) | 0.67 (not significant)[4][5] |
| Incidence of Vomiting | 10.8% (7/65) | 9.2% (6/65) | 4.6% (3/65) | 0.67 (not significant)[4][5] |
| Need for Rescue Antiemetic | 6.2% | 10.8% | 7.7% | Not specified[5] |
This study concluded that this compound, Ondansetron, and Prochlorperazine are equally effective in reducing the incidence of PONV after laparoscopic cholecystectomy with an acceptable safety profile.[4][5]
Table 3: Efficacy in Pediatric Plastic Genitourinary Procedures
| Outcome | This compound (20 mg) | Ondansetron (0.1 mg/kg) | Placebo | p-value (Drug vs. Placebo) |
| Postoperative Vomiting | No detectable anti-emetic effect | Significantly reduced | - | p=0.006 (Ondansetron)[6] |
In this pediatric study, Ondansetron was effective in reducing postoperative vomiting, while this compound showed no detectable anti-emetic effect.[6] this compound also caused pain on injection.[6]
Experimental Protocols
The following provides a generalized experimental protocol based on common methodologies from randomized controlled trials comparing this compound and Ondansetron for PONV.[1][2][4][5][6][7]
Objective: To compare the prophylactic efficacy of intravenous this compound and Ondansetron against a placebo for the prevention of PONV in adult patients undergoing elective surgery under general anesthesia.
Study Design: A prospective, randomized, double-blind, placebo-controlled trial.
Patient Population:
-
Inclusion Criteria: Adult patients (e.g., ASA status I or II) scheduled for elective surgery known to have a moderate to high risk of PONV (e.g., laparoscopic gynaecological or cholecystectomy procedures).[4][5] Informed consent is obtained from all participants.[5]
-
Exclusion Criteria: Patients with a known allergy to the study drugs, those who have received antiemetic medication within 24 hours prior to surgery, and patients with conditions that could interfere with the assessment of nausea and vomiting.
Randomization and Blinding:
-
Patients are randomly allocated to one of three groups: Group C (this compound), Group O (Ondansetron), or Group P (Placebo).
-
The study medications are prepared in identical syringes by a party not involved in patient assessment to ensure blinding of patients, investigators, and healthcare providers.[5]
Intervention:
-
Group C: Receives this compound 50 mg intravenously at the induction of anesthesia.[1][2][7]
-
Group O: Receives Ondansetron 4 mg intravenously at the induction of anesthesia.[1][2][7]
-
Group P: Receives an equivalent volume of normal saline intravenously at the induction of anesthesia.[6]
Anesthesia and Analgesia:
-
Anesthesia and postoperative analgesia regimens are standardized across all groups to minimize confounding variables.
Outcome Measures:
-
Primary Outcome: The incidence of PONV (defined as any episode of nausea, retching, or vomiting) within a specified timeframe (e.g., the first 24 hours post-surgery).
-
Secondary Outcomes:
Data Collection:
-
Observations are made at specific time points in the postoperative period (e.g., 0-2 hours, 2-6 hours, 6-24 hours) in the post-anesthesia care unit (PACU) and on the ward.
Statistical Analysis:
-
The incidence of PONV between groups is compared using the Chi-square test or Fisher's exact test.
-
Continuous variables are compared using ANOVA or the Kruskal-Wallis test, as appropriate.
-
A p-value of < 0.05 is considered statistically significant.[5]
Mandatory Visualizations
Mechanisms of Action and Signaling Pathways
Ondansetron and this compound prevent nausea and vomiting through distinct signaling pathways. Ondansetron is a selective antagonist of the 5-HT3 receptor, which is found peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ).[4][8] this compound acts as a histamine (B1213489) H1 receptor antagonist, also exhibiting anticholinergic effects, primarily targeting receptors in the vestibular system and the brainstem.[4][8][9]
Caption: Antiemetic signaling pathways for Ondansetron and this compound.
Experimental Workflow Diagram
The diagram below illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and Ondansetron in a postoperative nausea model.
Caption: Workflow for a randomized controlled trial on PONV prophylaxis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of ondansetron and this compound for prevention of nausea and vomiting after day-case gynaecological laparoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. View of Comparison of ondansetron, this compound and prochlorperazine for PONV prophylaxis in laparoscopic cholecystectomy | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 5. apicareonline.com [apicareonline.com]
- 6. A comparison of this compound, ondansetron and placebo as prophylaxis against postoperative nausea and vomiting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and ondansetron for the prevention of postoperative nausea and vomiting in laparoscopic day-case gynaecological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. partone.litfl.com [partone.litfl.com]
A Head-to-Head Comparison of the Mechanisms of Action: Cyclizine vs. Scopolamine
For Immediate Release
Presents a detailed, data-driven comparison of the mechanisms of action of two common antiemetic drugs, cyclizine and scopolamine (B1681570). This guide is intended for researchers, scientists, and drug development professionals.
This document provides a comprehensive analysis of the molecular mechanisms underlying the therapeutic effects of this compound and scopolamine, focusing on their receptor interactions and downstream signaling pathways. The information presented is supported by quantitative binding affinity data and detailed experimental protocols.
Summary of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and scopolamine for their primary and secondary receptor targets. Lower Ki values indicate higher binding affinity.
| Drug | Primary Target | Ki (nM) | Secondary Targets | Ki (nM) |
| This compound | Histamine (B1213489) H1 Receptor | 4.44[1] | Muscarinic M1 Receptor | 45.7[2] |
| Muscarinic M2 Receptor | 151.4[2] | |||
| Muscarinic M3 Receptor | 47.9[2] | |||
| Muscarinic M4 Receptor | 120.2[2] | |||
| Muscarinic M5 Receptor | 45.7[2] | |||
| Scopolamine | Muscarinic Acetylcholine (B1216132) Receptors (non-selective) | M1: 0.83[3] | 5-HT3 Receptor | 4900 - 6760[4][5] |
| M2: 5.3[3] | ||||
| M3: 0.34[3] | ||||
| M4: 0.38[3] | ||||
| M5: 0.34[3] |
Mechanism of Action: A Detailed Comparison
This compound and scopolamine, while both effective in preventing and treating nausea and vomiting, exert their effects through distinct primary mechanisms of action.
This compound is a first-generation piperazine (B1678402) H1-antihistamine that readily crosses the blood-brain barrier.[6] Its primary mechanism involves competitive antagonism of the histamine H1 receptor.[7] This action interferes with the agonist effect of histamine, leading to a downstream reduction in the activity of the NF-κB immune response transcription factor via the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways.[6] This ultimately decreases the expression of pro-inflammatory cytokines and other inflammatory mediators.[6] In addition to its potent antihistaminic activity, this compound also exhibits anticholinergic (antimuscarinic) properties, which contribute to its antiemetic effects.[5][8] It may also exert effects on the chemoreceptor trigger zone (CTZ) and the vestibular system.[5]
Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist with high affinity for all five subtypes (M1-M5).[3] Its primary mechanism of action is the competitive blockade of these receptors, thereby inhibiting the effects of acetylcholine. The antiemetic and memory-impairing effects of scopolamine are strongly linked to its antagonism of the M1 muscarinic receptor.[9] At higher concentrations, scopolamine can also act as a competitive antagonist at serotonin (B10506) 5-HT3 receptors.[4][10]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound and scopolamine.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below are generalized protocols for assessing binding to the histamine H1 and muscarinic receptors.
Histamine H1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells (e.g., HEK293) or tissues expressing the histamine H1 receptor.
-
Test Compound: Unlabeled this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[11]
Procedure:
-
Incubation: A fixed concentration of [3H]mepyramine and varying concentrations of the unlabeled test compound (this compound) are incubated with the membrane preparation.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
Muscarinic Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for muscarinic receptors.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. SMPDB [smpdb.ca]
- 7. Decoding this compound hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 11. benchchem.com [benchchem.com]
Validating the Antiemetic Synergy of Cyclizine with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiemetic performance of cyclizine when used in combination with other compounds, supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Introduction to this compound and Antiemetic Synergy
This compound is a first-generation antihistamine of the piperazine (B1678402) class that exhibits potent antiemetic properties. Its primary mechanism of action involves the antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors, particularly in the vestibular system and the chemoreceptor trigger zone (CTZ) of the brain.[1][2] By blocking these pathways, this compound effectively mitigates nausea and vomiting induced by various stimuli, including motion sickness and postoperative factors.
The principle of synergistic antiemetic therapy lies in combining drugs with different mechanisms of action to target multiple emetogenic pathways simultaneously. This approach can lead to enhanced efficacy, reduced side effects through the use of lower doses of individual agents, and a broader spectrum of activity against different causes of nausea and vomiting. This guide explores the experimental validation of this compound's synergistic potential with three key antiemetic compounds: ondansetron (B39145) (a 5-HT3 receptor antagonist), dexamethasone (B1670325) (a corticosteroid), and aprepitant (B1667566) (an NK1 receptor antagonist).
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the quantitative data from studies evaluating the antiemetic efficacy of this compound alone and in combination with other compounds.
Preclinical Data in Animal Models
Direct comparative preclinical studies on the synergistic effects of this compound are limited. The ferret is a well-established model for studying chemotherapy-induced emesis due to its robust vomiting reflex.[3][4][5]
Table 1: Antiemetic Efficacy in the Ferret Model of Cisplatin-Induced Emesis
| Treatment Group | Dose | Primary Outcome: Reduction in Retching and Vomiting Episodes | Reference |
| Cisplatin (B142131) (Control) | 10 mg/kg i.p. | - | [6] |
| Ondansetron | 0.1 - 1.0 mg/kg i.v. | Dose-dependent reduction | [5] |
| Dexamethasone | 1-5 mg/kg i.v. | Moderate reduction | [3] |
| This compound Combination | N/A | Data not available in reviewed literature |
Note: While specific data for this compound combinations in this model were not found in the reviewed literature, the established efficacy of the other agents in this model provides a strong rationale for investigating such combinations.
Clinical Data in Postoperative Nausea and Vomiting (PONV)
Clinical trials provide robust evidence for the synergistic antiemetic effects of this compound in the management of PONV.
Table 2: Efficacy of this compound and Ondansetron Combination for PONV Prophylaxis in Day-Case Gynaecological Laparoscopy
| Treatment Group | Dose | Incidence of Vomiting (Pre-discharge) | Incidence of Nausea (Post-discharge) | Patients with No PONV | Reference |
| Placebo | - | 45% (9/20) | High | 12% (7/59) | [7] |
| Ondansetron | 4 mg i.v. | 18.6% (11/59) | Moderate | 25% (15/59) | [7] |
| Ondansetron + this compound | 4 mg i.v. + 50 mg i.v. | 3.3% (2/60) | Significantly Lower (p=0.001) | 45% (27/60) | [7] |
Table 3: Efficacy of this compound vs. Dexamethasone for PONV Prophylaxis after Caesarean Section with Spinal Morphine
| Treatment Group | Dose | Incidence of Nausea | Severity of Nausea (3-6h post-op) | Vomiting Episodes (3-6h post-op) | Maternal Satisfaction (VAS) | Reference |
| Placebo | - | 67% | High | High | 51 | [8] |
| Dexamethasone | 8 mg i.v. | 60% | Moderate | Moderate | 58 | [8] |
| This compound | 50 mg i.v. | 33% (p<0.05 vs placebo/dex) | Lower | Lower | 78 (p=0.008 vs placebo) | [8] |
Note: While this study did not evaluate a combination, the superior efficacy of this compound over dexamethasone in this context suggests its potential as a strong candidate for combination therapy.
Table 4: Efficacy of this compound and Dexamethasone Combination for PONV Prophylaxis in Day-Case Gynaecological Laparoscopy
| Treatment Group | Intervention | Outcome Measures | Reference |
| Control | This compound 50mg per-operatively | Incidence of nausea and vomiting, rescue antiemetic use | [9] |
| Combination | Dexamethasone 8mg + this compound 50mg per-operatively | To be compared against control and placebo | [9] |
| Placebo | 0.9% Saline | To be compared against control and combination | [9] |
Note: The results for this specific combination study were not available in the provided search results.
Signaling Pathways and Mechanisms of Synergy
The synergistic antiemetic effect of this compound combinations stems from the simultaneous blockade of multiple, distinct neurotransmitter pathways involved in the emetic reflex.
Antiemetic Signaling Pathways
Caption: Overview of key emetic signaling pathways and the receptor targets of this compound and its synergistic partners.
Mechanisms of Synergistic Action
-
This compound + Ondansetron: This combination provides a dual blockade of two major emetic pathways. This compound targets the histamine H1 and muscarinic M1 receptors, which are crucial in mediating signals from the vestibular system (implicated in motion sickness and postoperative dizziness) and the CTZ.[2] Ondansetron selectively antagonizes the 5-HT3 receptor, a key player in the signaling cascade initiated by chemotherapy and postoperative factors that cause the release of serotonin from enterochromaffin cells in the gut.[10] The synergy arises from inhibiting both the vestibular and visceral afferent pathways that converge on the vomiting center.
-
This compound + Dexamethasone: The precise antiemetic mechanism of dexamethasone is not fully elucidated but is thought to involve multiple actions. It is a potent anti-inflammatory agent and may reduce inflammation-induced emetogenic stimuli.[11][12] Dexamethasone also has direct central effects, potentially modulating the activity of the nucleus tractus solitarius and interacting with neurotransmitter systems.[11] When combined with this compound, the broad anti-inflammatory and central modulatory effects of dexamethasone complement the targeted antihistaminic and anticholinergic actions of this compound, leading to a more comprehensive antiemetic effect.
-
This compound + Aprepitant: Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor, preventing the binding of its ligand, substance P.[13] Substance P is a key neurotransmitter in the final common pathway of the emetic reflex in the brainstem.[14] The combination of this compound and aprepitant offers a powerful two-pronged attack on the vomiting center. This compound blocks upstream inputs from the vestibular system and CTZ, while aprepitant blocks the final downstream signaling mediated by substance P, resulting in a robust antiemetic synergy.
Experimental Protocols
Detailed methodologies for key experiments are outlined below to ensure transparency and reproducibility.
Preclinical Model: Cisplatin-Induced Emesis in Ferrets
This model is a standard for evaluating the efficacy of antiemetic drugs against chemotherapy-induced vomiting.
Objective: To assess the ability of a test compound, alone or in combination, to reduce the number of retching and vomiting episodes induced by cisplatin.
Animals: Male ferrets (Mustela putorius furo), weighing approximately 1-1.5 kg.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.
-
Fasting: Ferrets are fasted overnight with free access to water.
-
Drug Administration:
-
The test antiemetic compound(s) or vehicle (e.g., saline) is administered intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined time before the emetic challenge.
-
-
Emetic Challenge: Cisplatin is administered at a dose of 10 mg/kg i.p. to induce emesis.[6]
-
Observation: Animals are observed continuously for a period of 4-6 hours post-cisplatin administration. The latency to the first emetic episode and the total number of retches and vomits are recorded.
-
Data Analysis: The mean number of emetic episodes in the treatment groups is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflow for the ferret model of cisplatin-induced emesis.
Clinical Trial: Prophylaxis of Postoperative Nausea and Vomiting (PONV)
This protocol outlines a typical randomized, double-blind, placebo-controlled trial to evaluate the efficacy of antiemetic combinations in a surgical setting.
Objective: To compare the efficacy of this compound in combination with another antiemetic agent against the individual agents and placebo in preventing PONV.
Study Population: Adult patients undergoing elective surgery with a moderate to high risk of PONV (e.g., gynaecological laparoscopy).
Procedure:
-
Patient Screening and Consent: Eligible patients who provide informed consent are enrolled in the study.
-
Randomization: Patients are randomly assigned to one of the treatment groups (e.g., Placebo, this compound alone, Ondansetron alone, this compound + Ondansetron).
-
Blinding: The study is double-blinded, meaning neither the patient nor the healthcare providers administering the drug and assessing the outcomes are aware of the treatment allocation.
-
Drug Administration: The study drug(s) or placebo is administered intravenously at a standardized time point, typically before the induction of anesthesia.
-
Anesthesia and Surgery: A standardized anesthetic and surgical protocol is followed for all patients to minimize variability.
-
PONV Assessment:
-
The incidence and severity of nausea and vomiting are assessed at regular intervals in the postoperative period (e.g., at 2, 6, 12, and 24 hours).
-
Nausea severity is often measured using a Visual Analog Scale (VAS), where 0 represents no nausea and 10 represents the worst possible nausea.[15][16]
-
The number of vomiting or retching episodes is recorded.
-
The need for rescue antiemetic medication is also documented.
-
-
Data Analysis: The incidence of PONV, nausea scores, and the use of rescue medication are compared between the treatment groups using appropriate statistical methods (e.g., Chi-square test for incidence, Mann-Whitney U test for nausea scores).
Caption: General workflow for a randomized controlled trial evaluating antiemetic prophylaxis for PONV.
Conclusion
The available experimental data strongly supports the synergistic antiemetic efficacy of this compound when combined with other antiemetic agents, particularly 5-HT3 receptor antagonists like ondansetron. The complementary mechanisms of action, targeting different emetogenic pathways, provide a robust rationale for these combination therapies. For researchers and drug development professionals, further preclinical studies to quantify the synergistic interactions in animal models and well-designed clinical trials with standardized protocols are crucial to optimize the use of this compound in combination regimens for the effective management of nausea and vomiting in various clinical settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. wjgnet.com [wjgnet.com]
- 7. Randomized, placebo-controlled trial of combination antiemetic prophylaxis for day-case gynaecological laparoscopic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cellular mechanisms of the antiemetic action of dexamethasone and related glucocorticoids against vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of postoperative nausea using a visual analogue scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Risk Assessment of Postoperative Nausea and Vomiting in the Intravenous Patient-Controlled Analgesia Environment: Predictive Values of the Apfel's Simplified Risk Score for Identification of High-Risk Patients - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cyclizine's Potency: A Comparative Guide for Novel Antiemetic Drug Development
For researchers and drug development professionals, the quest for more effective antiemetic agents necessitates a thorough understanding of the potency and mechanisms of existing therapies. This guide provides a comprehensive comparison of the established antiemetic cyclizine against novel drug candidates, supported by experimental data and detailed protocols to aid in the evaluation of future antiemetic compounds.
This compound, a first-generation antihistamine, has long been a staple in the management of nausea and vomiting.[1][2] Its primary mechanism of action involves the antagonism of the histamine (B1213489) H1 receptor, with additional contributions from its anticholinergic properties.[2] This dual action makes it effective against emesis arising from various stimuli, including motion sickness and postoperative nausea. However, the development of novel antiemetics targeting different pathways, such as the neurokinin-1 (NK1) and serotonin (B10506) 5-HT3 receptors, has introduced a new era of highly potent and specific therapies. This guide benchmarks this compound's potency against representatives of these newer classes to provide a clear perspective for ongoing research and development.
Comparative Potency: In Vitro and In Vivo Data
To objectively compare the potency of this compound with novel antiemetic drug candidates, both in vitro receptor binding affinities (Ki) and in vivo efficacy (ED50) in relevant animal models are crucial. The following tables summarize the available quantitative data for this compound and selected novel antiemetics.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Drug | Target Receptor | Ki (nM) | Organism | Comments |
| This compound | Histamine H1 | ~16 | Human | Data for a representative first-generation antihistamine. |
| Aprepitant | Neurokinin-1 (NK1) | 0.1 | Human | A potent and selective NK1 receptor antagonist.[3] |
| Netupitant | Neurokinin-1 (NK1) | - | Human | A highly selective NK1 receptor antagonist. |
| Rolapitant | Neurokinin-1 (NK1) | 0.66 | Human | A potent and selective NK1 receptor antagonist.[4][5] |
| Palonosetron | Serotonin 5-HT3 | 0.22 | Human | A second-generation 5-HT3 receptor antagonist with high affinity. |
Table 2: In Vivo Antiemetic Potency (ED50)
| Drug | Animal Model | Emetic Stimulus | ED50 (mg/kg) | Route of Administration |
| This compound | Ferret | Cisplatin (B142131) | Data not available | - |
| This compound | Shrew | Motion | Data not available | - |
| Aprepitant | Ferret | Cisplatin | ~0.03 (oral) | Oral |
| Rolapitant | Ferret | Apomorphine and Cisplatin | 0.03 - 1 (oral) | Oral |
| Palonosetron | Ferret | Cisplatin | Lowest effective dose 3 µg/kg | Intravenous |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental processes used to evaluate these drugs is essential for a comprehensive understanding.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are fundamental to the accurate assessment of antiemetic potency.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-mepyramine.
-
Test Compound: The novel antiemetic candidate.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine, and varying concentrations of the test compound.
-
Equilibrium: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the in vivo efficacy (ED50) of an antiemetic drug candidate against chemotherapy-induced emesis.
Animal Model: Male ferrets are commonly used due to their robust emetic response, which is neurochemically similar to that in humans.[6]
Procedure:
-
Acclimatization: Acclimate ferrets to the experimental environment for a sufficient period.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the emetic challenge.
-
Emesis Induction: Administer cisplatin (typically 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.[7][8][9]
-
Observation: Observe the animals for a defined period (e.g., 4-8 hours for acute emesis) and record the number of retches and vomits.
-
Data Analysis: Calculate the percentage inhibition of emesis for each dose of the test compound compared to the vehicle control. Determine the ED50 value, which is the dose of the drug that produces a 50% reduction in the emetic response.
Motion-Induced Emesis in Shrews
Objective: To assess the efficacy of an antiemetic drug candidate against motion sickness.
Animal Model: The house musk shrew (Suncus murinus) is an established model for motion-induced emesis.[10][11]
Procedure:
-
Acclimatization: Acclimate shrews to the testing cages.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the motion stimulus.
-
Motion Stimulus: Place the shrews in a device that provides a consistent and reproducible motion, such as a shaker plate (e.g., 1 Hz, 4 cm lateral displacement for 10 minutes).[11]
-
Observation: Record the latency to the first emetic episode and the total number of emetic episodes during and after the motion stimulus.
-
Data Analysis: Compare the emetic response in the drug-treated groups to the vehicle control group to determine the efficacy of the test compound. Calculate the ED50 value if a dose-response relationship is established.
Conclusion
This comparative guide highlights the significant potency of novel antiemetic drug candidates that target the NK1 and 5-HT3 receptors when benchmarked against the established antiemetic, this compound. The quantitative data presented in the tables, along with the detailed experimental protocols and visual representations of the underlying biology and experimental workflows, provide a valuable resource for researchers in the field of antiemetic drug development. While this compound remains a clinically useful antiemetic, the superior potency of newer agents in preclinical models underscores the potential for continued innovation in the management of nausea and vomiting. Future research should aim to conduct direct, head-to-head preclinical comparisons to further elucidate the relative potencies and efficacy profiles of these and other emerging antiemetic therapies.
References
- 1. Decoding this compound hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. benchchem.com [benchchem.com]
- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Musk shrews selectively bred for motion sickness display increased anesthesia-induced vomiting - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of Cyclizine and Promethazine on H1 receptor binding affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two first-generation antihistamines, Cyclizine and Promethazine, with a specific focus on their binding affinity to the histamine (B1213489) H1 receptor. While both compounds are established H1 receptor antagonists, their efficacy and side-effect profiles are influenced by their respective affinities and selectivities. This document summarizes the available quantitative data, details the experimental protocols for determining binding affinity, and visualizes key biological and experimental pathways.
H1 Receptor Binding Affinity: A Quantitative Comparison
The binding affinity of a drug to its target receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.
While both this compound and Promethazine are recognized as potent H1 receptor antagonists, obtaining a directly comparable, side-by-side quantitative analysis from a single study is challenging due to variations in experimental conditions across different research publications. However, based on available data from reputable sources, the following table summarizes the H1 receptor binding affinity for Promethazine.
| Compound | Chemical Class | H1 Receptor Kᵢ (nM) |
| Promethazine | Phenothiazine | 2.2[1] |
| This compound | Piperazine | Data not available |
Mechanism of Action: H1 Receptor Antagonism
Both this compound and Promethazine are classified as first-generation H1 antihistamines. They function as inverse agonists at the H1 receptor, meaning they not only block the binding of histamine but also reduce the basal activity of the receptor. The primary therapeutic effects in allergic conditions are achieved by preventing histamine from binding to its receptor on various cell types, thereby mitigating the classic symptoms of an allergic response.
Experimental Protocols: Determining H1 Receptor Binding Affinity
The standard method for quantifying the binding affinity of compounds to the H1 receptor is the radioligand binding assay . This technique measures the ability of an unlabeled drug (the "competitor," e.g., this compound or Promethazine) to displace a radiolabeled ligand that specifically binds to the H1 receptor.
Key Experimental Methodologies:
A detailed protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the human histamine H1 receptor is as follows:
1. Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably or transiently expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (also known as [³H]-pyrilamine), a well-characterized and selective H1 receptor antagonist.
-
Test Compounds: this compound hydrochloride and Promethazine hydrochloride.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM unlabeled mepyramine or mianserin) to determine the amount of radioligand that binds to non-receptor components.
-
Scintillation Cocktail: For quantifying the radioactivity.
-
Instrumentation: 96-well filter plates, a vacuum filtration manifold, and a liquid scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Culture cells expressing the H1 receptor to confluency.
-
Harvest the cells and homogenize them in a lysis buffer to break open the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding: Wells containing the cell membrane preparation and the radioligand ([³H]-mepyramine).
-
Non-specific Binding: Wells containing the cell membrane preparation, the radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Wells containing the cell membrane preparation, the radioligand, and varying concentrations of the test compound (this compound or Promethazine).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity on each filter is measured using a liquid scintillation counter.
-
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competition binding experiment is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
This curve is used to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing Key Pathways
To further elucidate the mechanisms and processes involved, the following diagrams, generated using the DOT language, illustrate the H1 receptor signaling pathway and the experimental workflow for determining binding affinity.
Caption: H1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Analysis of Cyclizine and Metoclopramide on Gastric Motility for Researchers
An in-depth evaluation of the differential effects of Cyclizine and Metoclopramide (B1676508) on gastric motility, supported by experimental data and detailed methodologies, to inform research and drug development professionals.
This guide provides a comprehensive comparison of this compound and Metoclopramide, two drugs with distinct mechanisms of action that influence gastric motility. While both are utilized for their antiemetic properties, their effects on the physiological processes of stomach emptying and contractions differ significantly. This analysis synthesizes available experimental data to elucidate these differences for researchers, scientists, and professionals in drug development.
At a Glance: this compound vs. Metoclopramide on Gastric Motility
| Feature | This compound | Metoclopramide |
| Primary Mechanism | H1 Histamine (B1213489) Receptor Antagonist, Muscarinic Acetylcholine (B1216132) Receptor Antagonist | D2 Dopamine (B1211576) Receptor Antagonist, 5-HT4 Serotonin (B10506) Receptor Agonist |
| Effect on Gastric Motility | Primarily inhibitory or no significant effect; may delay gastric emptying due to anticholinergic properties.[1][2] | Primarily prokinetic; accelerates gastric emptying and increases antral contractions.[3][4][5][6][7][8] |
| Clinical Use in Motility | Not typically used to promote gastric motility. | Used in the management of gastroparesis and conditions with delayed gastric emptying.[3][4][5] |
Mechanism of Action and Signaling Pathways
The divergent effects of this compound and Metoclopramide on gastric motility stem from their distinct interactions with receptors in the gastrointestinal tract and the central nervous system.
This compound , as an H1 histamine receptor antagonist and a muscarinic acetylcholine receptor antagonist, primarily exerts an antiemetic effect.[1][9][10] Its anticholinergic properties can lead to a reduction in smooth muscle tone and peristaltic activity, which may result in delayed gastric emptying.[9]
Metoclopramide functions as a prokinetic agent through a dual mechanism.[3][4][5][7] It antagonizes D2 dopamine receptors, which blocks the inhibitory effect of dopamine on gastrointestinal motility.[3][5] Additionally, its agonistic activity at 5-HT4 serotonin receptors enhances the release of acetylcholine from enteric neurons, further stimulating gastric contractions and accelerating gastric emptying.[3][5][7]
Experimental Data: A Comparative Overview
Direct, head-to-head clinical trials evaluating the differential effects of this compound and Metoclopramide on comprehensive gastric motility parameters are limited. However, a randomized, double-blinded clinical trial compared the effects of intravenous this compound (50 mg) and Metoclopramide (10 mg) on gastric residual volume (GRV) in patients undergoing bariatric surgery.[11] While this study focuses on a specific clinical scenario, its findings provide valuable insights.
Table 1: Comparison of this compound and Metoclopramide on Gastric Residual Volume
| Parameter | This compound (50 mg IV) | Metoclopramide (10 mg IV) | Study Population |
| Mean Gastric Residual Volume (mL) | Data Not Yet Published | Data Not Yet Published | Patients undergoing bariatric surgery |
| Primary Outcome | To compare the effect on GRV 1 hour after administration | To compare the effect on GRV 1 hour after administration | Randomized, double-blinded clinical trial |
Note: As of the latest update, the quantitative results of this clinical trial (NCT04877914) have not been publicly released. The study aims to provide direct comparative data on a parameter related to gastric emptying.[11]
While direct comparative data is pending, individual studies on Metoclopramide have consistently demonstrated its prokinetic effects.
Table 2: Effects of Metoclopramide on Gastric Motility (from separate studies)
| Parameter | Effect of Metoclopramide | Study Population & Method | Reference |
| Gastric Emptying Rate | Accelerated gastric emptying | Emergency trauma patients; Gastric ultrasound | [12][13] |
| Antral Cross-Sectional Area | Significant decrease | Opium-dependent patients; Gastric ultrasound | [14] |
| Antral Contractions | Facilitated contractions | In vitro human gastric antrum circular muscle | [15] |
There is a paucity of similar quantitative data for this compound's effect on these specific gastric motility parameters, with most research focusing on its antiemetic efficacy.[16][17]
Experimental Protocols
The evaluation of gastric motility is conducted through standardized experimental protocols, primarily Gastric Emptying Scintigraphy and Antroduodenal Manometry.
Gastric Emptying Scintigraphy
This non-invasive technique is considered the gold standard for measuring the rate of stomach emptying.
Protocol Overview:
-
Patient Preparation: Patients are required to fast overnight. Medications that may affect gastric motility are typically withheld.
-
Radiolabeled Meal: The patient consumes a standardized meal (e.g., egg whites) labeled with a radiotracer (e.g., 99mTc-sulfur colloid).
-
Imaging: A gamma camera acquires images of the stomach at specified time points (e.g., immediately after ingestion, and at 1, 2, and 4 hours post-ingestion).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the gastric emptying half-time (T1/2) and the percentage of gastric retention at different intervals.
Antroduodenal Manometry
This procedure assesses the contractile activity of the stomach and small intestine.
Protocol Overview:
-
Catheter Placement: A thin, flexible catheter with pressure sensors is passed through the nose, down the esophagus, and into the stomach and duodenum.
-
Fasting Recording: Pressure changes, which correspond to muscle contractions, are recorded during a fasting period to observe the migrating motor complex (MMC).
-
Postprandial Recording: The patient consumes a standardized meal, and recordings continue to assess the digestive motor patterns.
-
Data Analysis: The frequency, amplitude, and coordination of antral and duodenal contractions are analyzed to identify any abnormalities in motor function.
Conclusion
The differential effects of this compound and Metoclopramide on gastric motility are a direct consequence of their distinct pharmacological profiles. Metoclopramide, through its D2 receptor antagonism and 5-HT4 receptor agonism, is a prokinetic agent that enhances gastric emptying and antral contractility.[3][4][5][7][8] In contrast, this compound's primary role as an antiemetic is mediated by H1 histamine and muscarinic receptor antagonism, with its anticholinergic effects potentially leading to a decrease in gastric motility.[1][9][10]
For researchers and drug development professionals, the choice between these agents is contingent on the desired therapeutic outcome. Where the objective is to stimulate gastric motility, as in the case of gastroparesis, Metoclopramide is the more appropriate choice.[3][5] If the primary goal is the prevention or treatment of nausea and vomiting without a need for prokinetic effects, this compound may be considered.
Further direct comparative studies are warranted to provide a more granular understanding of the quantitative differences in the effects of these two drugs on various parameters of gastric motility. The ongoing clinical trial comparing their impact on gastric residual volume is a promising step in this direction.[11] Such research will be invaluable in refining therapeutic strategies for a range of gastrointestinal disorders.
References
- 1. Intravenous this compound: expression of concerns on the gastroenterology ward round post-Christmas and the bigger picture at a university hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of metoclopramide on gastric function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 8. Effects of metoclopramide on gastric motility measured by short-term bio-impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Frontiers | Ultrasonic evaluation of metoclopramide’s effect on gastric motility in emergency trauma patients [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of Intravenous Metoclopramide on Gastric Emptying of Opium-dependent Patients based on Ultrasonographic Criteria; a Case-control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drugs acting at 5-HT4 , D2 , motilin, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized double-blinded comparison of metoclopramide, ondansetron and this compound in day-case laparoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Cyclizine's Antiemetic Efficacy: A Comparative Review Across Preclinical Animal Models
A comprehensive analysis of Cyclizine's effectiveness in established animal models of nausea and vomiting reveals a landscape of indirect evidence and a notable absence of direct head-to-head comparative studies. While this compound, a first-generation antihistamine with anticholinergic properties, has a long history of clinical use for motion sickness and postoperative nausea, its preclinical validation against newer antiemetics is not extensively documented in publicly available literature. This guide synthesizes the available data on this compound and comparator drugs in key animal models of emesis, providing researchers, scientists, and drug development professionals with a detailed overview of the current state of research.
This compound primarily exerts its antiemetic effects through the antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors in the brain, particularly in the vomiting center and the vestibular system.[1][2] This dual mechanism makes it theoretically effective against emetic stimuli involving these pathways, such as motion sickness. However, the landscape of antiemetic research is dominated by studies on more selective agents like the 5-HT3 receptor antagonist ondansetron (B39145) and the D2 receptor antagonist metoclopramide, especially in the context of chemotherapy-induced emesis.
Comparative Efficacy in Animal Models of Emesis
Direct preclinical studies comparing the efficacy of this compound with other antiemetics in the same animal model are scarce. The following tables summarize the available quantitative data from separate studies in relevant animal models, primarily the ferret for chemotherapy-induced emesis and the musk shrew for motion sickness. It is crucial to interpret these findings with caution, as variations in experimental protocols can significantly influence outcomes.
Chemotherapy-Induced Emesis Model: The Ferret
| Treatment | Dose (mg/kg, i.v.) | Emetic Stimulus | Reduction in Vomiting Episodes (%) | Reference |
| Ondansetron | 3 | Morphine | 47 | [1] |
| Ondansetron | 10 | Morphine | 70 | [1] |
| Metoclopramide | 3 | Morphine | 48 | [1] |
| Metoclopramide | 10 | Morphine | 82 | [1] |
| Ondansetron | Not specified | Cisplatin (B142131) | Abolished emesis | [1] |
| Metoclopramide | Not specified | Cisplatin | Abolished emesis | [1] |
Motion-Induced Emesis Model: The Musk Shrew and Dog
The musk shrew is a valuable model for studying motion sickness due to its susceptibility to motion-induced vomiting.[1] Additionally, a study in a dog model of motion sickness indicated some efficacy for this compound, although quantitative data was not provided.[2]
| Treatment | Dose | Emetic Stimulus | Antiemetic Effect | Reference |
| Promethazine | Not specified | Hypergravity | Significant reduction in vomiting | [1] |
| This compound ("marezine") | Not specified | Coriolis acceleration (in dogs) | Effective to some extent in preventing emesis (qualitative) | [2] |
Experimental Protocols
To provide a comprehensive understanding of the data presented, the following are detailed methodologies for the key experiments cited.
Ferret Model of Chemotherapy-Induced Emesis
-
Animal Model: Male ferrets are commonly used.
-
Emetogen: Cisplatin or morphine is administered intravenously at a dose known to produce a consistent emetic response.
-
Antiemetic Administration: The test compound (e.g., ondansetron, metoclopramide) or a vehicle is administered, typically intravenously or subcutaneously, at a specified time before the emetogen challenge.
-
Observation Period: Animals are observed for a defined period following the emetogen administration.
-
Data Collection: The primary endpoints recorded include the latency to the first emetic episode (retching or vomiting), the total number of retches and vomits, and the duration of the emetic episodes.[2]
-
Data Analysis: The number of emetic episodes in the treated group is compared to a control group that did not receive the antiemetic.[1]
Musk Shrew Model of Motion-Induced Emesis
-
Animal Model: The musk shrew is utilized for its sensitivity to motion stimuli.
-
Emetic Stimulus: Emesis is induced by subjecting the animals to motion, such as hypergravity.
-
Antiemetic Administration: The test compound (e.g., promethazine) or a vehicle is administered prior to the motion stimulus.
-
Observation and Data Collection: The incidence and frequency of vomiting are recorded during and after the motion exposure.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in emesis and a general experimental workflow for evaluating antiemetic drugs in animal models.
Figure 1: Simplified signaling pathways of emesis and primary targets of this compound and comparator drugs.
References
A Comparative Guide to the Off-Target Effects of Cyclizine and Other First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
First-generation H1 antihistamines have been a cornerstone in the management of allergic reactions for decades. Their therapeutic efficacy stems from their action as inverse agonists at the histamine (B1213489) H1 receptor. However, their clinical use is often tempered by a wide array of side effects, a direct consequence of their lipophilic nature, which allows them to cross the blood-brain barrier, and their limited receptor selectivity. This lack of specificity leads to interactions with numerous other endogenous receptors, known as off-target effects.
This guide provides a comparative analysis of the off-target binding profiles of Cyclizine and other prominent first-generation antihistamines, including Diphenhydramine, Chlorpheniramine, and Hydroxyzine. By presenting quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to offer an objective resource for research and drug development in this class of compounds.
Comparative Receptor Binding Affinity
The interaction of a drug with its on- and off-targets is quantified by its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values (in nM) for this compound and selected comparators at the primary H1 receptor and at key off-target receptors known to mediate common side effects.
| Drug | H1 Receptor Ki (nM) | Muscarinic M1 Ki (nM) | Muscarinic M2 Ki (nM) | Muscarinic M3 Ki (nM) | Muscarinic M4 Ki (nM) | α1-Adrenergic Ki (nM) | 5-HT2A Ki (nM) | D2 Dopamine (B1211576) Ki (nM) |
| This compound | ~12.9 | 162.2 | 407.4 | 158.5 | 120.2 | Varies | - | - |
| Diphenhydramine | 1.1 - 14.1 | 210 | 130 | 240 | 112 | 430 | No known binding | - |
| Chlorpheniramine | 3.2 | 1300 - 1600 | - | - | - | - | - | - |
| Hydroxyzine | 2.0 - 21.0 | Very Low Affinity | Very Low Affinity | Very Low Affinity | Very Low Affinity | Varies | 50 | 378 |
Analysis of Off-Target Profiles:
-
Anticholinergic (Antimuscarinic) Effects: First-generation antihistamines frequently cause side effects like dry mouth, blurred vision, and urinary retention due to their antagonism of muscarinic acetylcholine (B1216132) receptors.[1] This compound and Diphenhydramine show significant affinity for multiple muscarinic receptor subtypes (M1-M4), consistent with their known anticholinergic properties.[2][3] In contrast, Chlorpheniramine displays considerably weaker muscarinic affinity, and Hydroxyzine has a very low affinity for these receptors, suggesting a lower propensity for such side effects.[4]
-
Anti-Adrenergic Effects: Blockade of α1-adrenergic receptors can lead to dizziness and orthostatic hypotension.[5] Diphenhydramine shows moderate affinity for this receptor.
-
Anti-Serotonergic and Anti-Dopaminergic Effects: Hydroxyzine is unique among this group for its notable affinity for serotonin (B10506) 5-HT2A and dopamine D2 receptors.[6] Its interaction with the 5-HT2A receptor may contribute to its anxiolytic properties.[4] Promethazine (not tabled) is also known for its significant antidopaminergic activity.[7]
Signaling Pathways and Logical Frameworks
To visualize the mechanisms underlying both the therapeutic and adverse effects of these drugs, the following diagrams illustrate the key signaling pathways and logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [drugcentral.org]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
In Vitro Validation of Cyclizine's Muscarinic Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding affinity of Cyclizine to muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes, contextualized with the performance of other well-established muscarinic antagonists. The data presented is compiled from publicly available pharmacological research to facilitate a comprehensive understanding of this compound's muscarinic binding profile.
Comparative Binding Affinities of Muscarinic Antagonists
The following table summarizes the binding affinities (expressed as pKi or pIC50 values) of this compound and a selection of comparator antagonists for the five human muscarinic receptor subtypes (M1-M5). A higher pKi or pIC50 value indicates a stronger binding affinity. It is important to note that while data for this compound's affinity to M1 and M2 receptors is available, comprehensive, publicly accessible data for M3, M4, and M5 subtypes is limited.
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | 6.17 (pIC50)[1] | 6.39 (pKi)[1] | Data Not Available | Data Not Available | Data Not Available |
| Atropine | 9.0 (pKi) | 8.9 (pKi) | 9.2 (pKi) | 8.9 (pKi) | 8.8 (pKi) |
| Scopolamine | 9.2 (pKi) | 9.0 (pKi) | 9.3 (pKi) | 9.1 (pKi) | 9.0 (pKi) |
| Ipratropium | 8.5 (pKi)[2][3] | 8.7 (pKi)[2][3] | 8.8 (pKi)[2][3] | 8.7 (pKi) | 8.8 (pKi) |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). These values are indicative of the binding affinity of a ligand for a receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like this compound to muscarinic receptors is typically achieved through competitive radioligand binding assays. This in vitro method is fundamental in pharmacology for quantifying the interaction between a drug and its target receptor.[4][5]
Materials and Reagents:
-
Radioligand: A radiolabeled muscarinic antagonist with high affinity and specificity, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Membrane Preparations: Homogenates from tissues or cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Test Compound: this compound or other unlabeled competing ligands.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffered solution (e.g., phosphate-buffered saline) to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A multi-well plate harvester to separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Assay Procedure:
-
Incubation: In a multi-well plate, the receptor-containing membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration. The filter plates are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity of the bound radioligand trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Gq-coupled muscarinic receptor signaling pathway.
References
- 1. Muscarinic receptor subtype selective toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclizine and Prochlorperazine for Chemotherapy-Induced Nausea and Vomiting
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Cyclizine and Prochlorperazine (B1679090) for the management of chemotherapy-induced nausea and vomiting (CINV). It details their mechanisms of action, pharmacological profiles, and clinical efficacy, supported by available experimental data.
Introduction to CINV
Chemotherapy-induced nausea and vomiting (CINV) is a distressing side effect of cancer treatment, significantly impacting a patient's quality of life. The pathophysiology of CINV is complex, involving multiple neurotransmitter pathways that activate the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem. Key neurotransmitters implicated include dopamine (B1211576), serotonin, and histamine (B1213489). While newer agents like 5-HT3 and NK1 receptor antagonists are now primary prophylactic choices, older drugs such as Prochlorperazine and this compound still have roles, particularly in managing breakthrough or refractory CINV.[1][2]
Pharmacological Profiles and Mechanism of Action
This compound and Prochlorperazine inhibit CINV through distinct pharmacological pathways. Prochlorperazine primarily acts as a dopamine D2 receptor antagonist, while this compound functions mainly as a histamine H1 receptor antagonist with additional anticholinergic properties.
Prochlorperazine: As a phenothiazine (B1677639) derivative, Prochlorperazine exerts its antiemetic effect by blocking D2 dopamine receptors in the brain's CTZ.[3][4][5] This action reduces the emetogenic signals sent to the vomiting center. It can also block histaminergic, cholinergic, and noradrenergic receptors to a lesser extent.[6]
This compound: A piperazine (B1678402) derivative, this compound is a potent histamine H1 receptor antagonist.[7] Its antiemetic properties are attributed to blocking H1 receptors in the solitary tract nucleus and vestibular system.[8][9][10] Furthermore, this compound possesses significant anticholinergic (antimuscarinic) activity, which contributes to its efficacy by blocking signals from the vestibular system to the vomiting center.[8]
Figure 1. Signaling pathways of CINV and targets for Prochlorperazine and this compound.
Pharmacokinetic Properties
The onset and duration of action differ between the two drugs, which can influence their clinical application.
| Parameter | This compound | Prochlorperazine |
| Class | Piperazine Derivative, H1 Antihistamine | Phenothiazine, D2 Antagonist |
| Onset of Action | ~30 minutes (oral) | 10-20 minutes (IM), 30-40 minutes (oral) |
| Duration of Action | 4-6 hours | 3-4 hours (IM) |
| Elimination Half-life | ~20 hours | Variable, ~6.8 to 9 hours |
| Metabolism | Hepatic (N-demethylation to northis compound) | Hepatic |
| Sources:[7][11] |
Comparative Clinical Efficacy
Direct head-to-head trials of this compound and Prochlorperazine specifically for CINV are limited. Prochlorperazine has been more extensively studied in this context and is recommended by guidelines for breakthrough CINV.[12][13] Much of the comparative data comes from studies on postoperative nausea and vomiting (PONV), which shares some physiological pathways with CINV.
Study on Breakthrough CINV (Prochlorperazine)
A prospective pilot study evaluated the efficacy of agents for treating breakthrough CINV in patients who had already received standard prophylactic antiemetics.
Experimental Protocol: Jones et al. (2010)
-
Study Design: A prospective, observational pilot study.[12][14]
-
Patient Population: 96 patients receiving moderately or highly emetogenic chemotherapy who were prescribed an antiemetic for breakthrough CINV.[14] 27 patients reported breakthrough nausea and were included in the final analysis.[12][14]
-
Intervention: Of the 27 patients, 24 received oral prochlorperazine (10 mg) for breakthrough CINV.[12]
-
Primary Endpoints: Self-reported levels of nausea (on a scale of 0-10) and vomiting, assessed every 30 minutes for 4 hours after taking the medication.[14]
Results: Patients taking prochlorperazine for breakthrough CINV experienced a significant reduction in nausea.
| Outcome | Prochlorperazine (n=24) |
| Median Nausea Reduction at 4 hours | 75% |
| Vomiting Incidence (Baseline) | 21% |
| Vomiting Incidence (During 4-hr study) | 4% |
| Source:[12] |
Comparative Study in PONV
A randomized controlled trial compared the efficacy of this compound, Prochlorperazine, and Ondansetron (B39145) for preventing PONV in patients undergoing laparoscopic cholecystectomy.
Figure 2. Experimental workflow for the PONV comparative trial (Malak et al., 2017).
Experimental Protocol: Malak et al. (2017)
-
Study Design: Randomized, single-blinded, controlled trial.[15]
-
Patient Population: 195 patients (ASA status I or II) undergoing elective laparoscopic cholecystectomy.[15]
-
Intervention: Patients were randomly assigned to one of three groups (n=65 each): Group P received prochlorperazine (10 mg), Group C received this compound (50 mg), and Group O received ondansetron (4 mg).[16]
-
Primary Endpoints: Incidence of nausea and vomiting within 24 hours post-operation and the need for rescue antiemetics.[15]
Results: The study found no statistically significant difference in the efficacy of the three drugs for preventing PONV.
| Outcome (within 24 hours) | Prochlorperazine (Group P) | This compound (Group C) |
| Incidence of Nausea | 7.7% (5 patients) | 4.6% (3 patients) |
| Incidence of Vomiting | 4.6% (3 patients) | 10.8% (7 patients) |
| Need for Rescue Antiemetic | 7.7% (5 patients) | 6.2% (4 patients) |
| Statistical Significance (p-value) | p = 0.67 (for overall PONV) | p = 0.67 (for overall PONV) |
| Source:[15][16] |
Safety and Tolerability
The side effect profiles of Prochlorperazine and this compound are distinct and related to their primary receptor targets.
| Adverse Effect | Prochlorperazine | This compound |
| Common | Drowsiness, dizziness, blurred vision, dry mouth, constipation, orthostatic hypotension.[5][17] | Drowsiness, dry mouth, blurred vision, constipation, headache.[9][10] |
| Serious/Less Common | Extrapyramidal Symptoms (EPS): akathisia, dystonia, tardive dyskinesia.[18] Neuroleptic Malignant Syndrome (NMS), agranulocytosis.[11] | Urinary retention, tachycardia, restlessness, hallucinations (at high doses).[9] |
| Key Consideration | Risk of EPS is higher in younger patients.[18] | Strong anticholinergic effects may be problematic in the elderly or those with glaucoma.[9] |
| Sources:[5][9][10][11][17][18] |
Conclusion
Both Prochlorperazine and this compound are effective antiemetics, but they operate through different mechanisms and have distinct clinical roles and side-effect profiles.
-
Prochlorperazine is a dopamine D2 antagonist with a well-documented, albeit often secondary, role in CINV management, particularly for breakthrough symptoms.[1][12] Its primary limitation is the risk of extrapyramidal side effects.[18]
-
This compound is a histamine H1 antagonist with strong anticholinergic properties.[8] While effective for nausea and vomiting in contexts like PONV and motion sickness, its specific role in CINV is less established in major treatment guidelines.[19][20] Its primary side effects are sedation and anticholinergic symptoms.[10]
For researchers and drug development professionals, the choice between these agents or their derivatives would depend on the specific therapeutic goal. Prochlorperazine's mechanism is more directly related to the pathways activated by many chemotherapeutic agents, while this compound's profile may be advantageous where vestibular or histamine-mediated pathways are implicated, or where dopamine blockade is contraindicated. Future research could focus on direct, well-powered, head-to-head trials in specific CINV populations to better delineate their comparative efficacy and optimal use.
References
- 1. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management [ahdbonline.com]
- 2. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prochlorperazine (Compazine) for nausea | ChemoExperts [chemoexperts.com]
- 4. Compazine for Nausea: Effective Relief and Side Effects - Los Angeles Hub [wdch10.laphil.com]
- 5. oncolink.org [oncolink.org]
- 6. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. Antiemetics for Chemotherapy-Induced Nausea and Vomiting Occurring Despite Prophylactic Antiemetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of Breakthrough and Refractory Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. View of Comparison of ondansetron, this compound and prochlorperazine for PONV prophylaxis in laparoscopic cholecystectomy | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 16. apicareonline.com [apicareonline.com]
- 17. drugs.com [drugs.com]
- 18. uspharmacist.com [uspharmacist.com]
- 19. iiste.org [iiste.org]
- 20. scispace.com [scispace.com]
A Comparative Assessment of the Therapeutic Index of Cyclizine Versus Newer Antiemetics
In the landscape of antiemetic therapies, the balance between efficacy and toxicity, encapsulated by the therapeutic index (TI), remains a cornerstone of drug evaluation. This guide provides a comparative assessment of the first-generation antihistamine, Cyclizine, against newer classes of antiemetics, namely the 5-HT₃ receptor antagonists (e.g., Ondansetron (B39145), Palonosetron) and the Neurokinin-1 (NK₁) receptor antagonists (e.g., Aprepitant). This comparison is tailored for researchers, scientists, and drug development professionals, presenting available preclinical data to contextualize the therapeutic window of these agents.
Executive Summary
Direct, quantitative comparison of the therapeutic index (TI), calculated as the ratio of a toxic dose (LD₅₀) to an effective dose (ED₅₀), is challenging due to a lack of studies reporting these values under uniform experimental conditions (i.e., same species, route of administration, and emetic model). However, by compiling available preclinical data on toxicity and efficacy, we can construct an estimated comparison. The data suggests that newer antiemetics, such as 5-HT₃ and NK₁ receptor antagonists, possess a significantly wider therapeutic margin compared to the older agent, this compound. These agents demonstrate high potency at low doses and exhibit low toxicity at very high doses in animal models, indicating a broader safety profile.
Data Presentation: Preclinical Efficacy and Toxicity
The following tables summarize the available quantitative data from preclinical studies. It is critical to note that a direct calculation of a therapeutic index is often an approximation, as LD₅₀ and ED₅₀ values are frequently derived from different studies, employing varied species and administration routes.
Table 1: Comparison of Preclinical Toxicity and Efficacy Data
| Drug Class | Drug | Species | Route | LD₅₀ (Lethal Dose, 50%) | Effective Dose (ED) Range / ED₅₀ | Estimated Therapeutic Index (LD₅₀/ED) |
| H₁ Antihistamine | This compound | Rat | Oral | >2000 mg/kg[1] | No comparable ED₅₀ data available | Not Calculable |
| Mouse | Oral | 147 mg/kg[1] | No comparable ED₅₀ data available | Not Calculable | ||
| 5-HT₃ Antagonist | Ondansetron | Rat | Oral | 95 mg/kg[2][3] | ~0.5 - 5 mg/kg (i.p. in ferret)[4] | ~19 - 190 |
| Dog | Oral | >45 mg/kg[5] | No comparable ED₅₀ data available | Not Calculable | ||
| 5-HT₃ Antagonist | Palonosetron | Rat | IV | 30 mg/kg[4] | 0.003 - 0.1 mg/kg (p.o. in ferret)[6] | ~300 - 10,000 |
| Rat | Oral | 500 mg/kg[4] | 0.003 - 0.1 mg/kg (p.o. in ferret)[6] | ~5,000 - 166,667 | ||
| NK₁ Antagonist | Aprepitant (B1667566) | Rat | Oral | >2000 mg/kg[7] | 1 - 3 mg/kg (p.o. in ferret)[8][9][10] | >667 - 2000 |
| Mouse | Oral | >2000 mg/kg[7] | No comparable ED₅₀ data available | Not Calculable |
*Note: These estimated therapeutic indices are approximations and should be interpreted with caution. They are calculated using LD₅₀ and ED values from different species and/or routes of administration, which is not a standard toxicological practice but is presented here due to the limitations of available data.
Signaling Pathways and Mechanisms of Action
The antiemetic effects of this compound and newer agents are mediated through distinct signaling pathways converging on the vomiting centers in the brainstem.
This compound: H₁ and Muscarinic Receptor Antagonism
This compound, a first-generation antihistamine, exerts its antiemetic effect primarily by acting as an antagonist at histamine (B1213489) H₁ receptors and muscarinic acetylcholine (B1216132) receptors within the central nervous system. Its action is concentrated on the vestibular system and the chemoreceptor trigger zone (CTZ).[7][11]
Caption: Mechanism of Action for this compound.
5-HT₃ Receptor Antagonists (Ondansetron, Palonosetron)
This class of drugs selectively blocks serotonin (B10506) (5-hydroxytryptamine) from binding to 5-HT₃ receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the CTZ. Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gut, initiating the vomiting reflex via these pathways.[12][13]
Caption: Mechanism of Action for 5-HT₃ Antagonists.
NK₁ Receptor Antagonists (Aprepitant)
Aprepitant is a selective antagonist of the neurokinin-1 (NK₁) receptor. It works by blocking the binding of Substance P, a key neurotransmitter involved in the emetic reflex, particularly in the delayed phase of chemotherapy-induced nausea and vomiting (CINV). NK₁ receptors are highly concentrated in the vomiting centers of the brainstem.
Caption: Mechanism of Action for NK₁ Antagonists.
Experimental Protocols
The determination of antiemetic efficacy and therapeutic index relies on standardized preclinical models. The ferret and dog are considered gold-standard models due to their well-developed emetic reflexes that are neurochemically similar to humans.
Key Experimental Workflow
The general workflow for assessing the efficacy of a novel antiemetic compound involves selecting an appropriate animal model, inducing emesis with a known agent, administering the test compound, and quantifying the emetic response.
Caption: General workflow for preclinical antiemetic efficacy testing.
Cisplatin-Induced Emesis in Ferrets
This model is considered highly predictive for evaluating drugs against chemotherapy-induced emesis.
-
Animals: Male ferrets (Mustela putorius furo), typically weighing 1-1.5 kg, are used. Animals are fasted overnight prior to the experiment but allowed free access to water.[14]
-
Emetogen Administration: Cisplatin is administered, typically via an intraperitoneal (i.p.) or intravenous (i.v.) injection. A dose of 5-10 mg/kg is commonly used. A 10 mg/kg dose induces a robust acute emetic response within the first few hours, while a 5 mg/kg dose can be used to model both acute (Day 1) and delayed (Days 2-3) emesis.[13][15][16][17]
-
Test Compound Administration: The antiemetic agent (e.g., Ondansetron, Aprepitant) or vehicle is administered at a specified time before the cisplatin challenge. The route of administration (e.g., oral, i.p., i.v.) is chosen based on the compound's properties and intended clinical use.[16][18][19]
-
Observation and Data Collection: Following cisplatin administration, ferrets are observed continuously for a period of 4 to 72 hours.[4][14] Key parameters recorded include:
-
The latency to the first retch or vomit.
-
The total number of individual retches and vomits during the observation period.
-
-
Endpoint Analysis: The efficacy of the antiemetic is determined by the percentage reduction in the number of emetic events in the treated group compared to the vehicle-control group. Dose-response curves are generated to calculate the ED₅₀, the dose required to inhibit emesis by 50%.
Apomorphine-Induced Emesis in Dogs
This model is used to evaluate antiemetics that act on the chemoreceptor trigger zone (CTZ), where dopamine (B1211576) receptors play a significant role.
-
Animals: Adult beagle dogs are commonly used.
-
Emetogen Administration: Apomorphine (B128758), a potent dopamine agonist, is administered to induce vomiting. Effective doses range from 0.03 to 0.1 mg/kg, typically given via subcutaneous (s.c.) or intravenous (i.v.) injection.[20][21] The s.c. route is often preferred for a reliable response.[20]
-
Test Compound Administration: The antiemetic agent or vehicle is administered prior to the apomorphine challenge.
-
Observation and Data Collection: Dogs are observed for the presence or absence of vomiting. The latency to the first emetic event and the number of episodes are recorded.
-
Endpoint Analysis: The primary endpoint is the complete prevention of emesis. The ED₅₀ can be calculated as the dose that protects 50% of the animals from the emetic challenge.
Conclusion
While a definitive, numerically-ranked comparison of the therapeutic index of this compound versus newer antiemetics is precluded by a lack of standardized, comparative preclinical data, the available evidence strongly supports a superior safety and efficacy profile for the 5-HT₃ and NK₁ receptor antagonists. Preclinical studies consistently demonstrate that these newer agents are effective at doses that are orders of magnitude lower than their toxic doses, indicating a very wide therapeutic window.[4][6][7][12] In contrast, while specific preclinical efficacy data for this compound in comparable emesis models is scarce, its known side-effect profile as a first-generation antihistamine, which includes sedation and anticholinergic effects, suggests a narrower therapeutic margin. For drug development professionals, this underscores the success of mechanism-based drug design in identifying targets (5-HT₃ and NK₁ receptors) that allow for high-potency, selective agents with improved therapeutic indices over older, less specific drugs like this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pccarx.com [pccarx.com]
- 4. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. msd.com [msd.com]
- 8. Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 19. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of aprepitant and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. avmajournals.avma.org [avmajournals.avma.org]
Cyclizine in Motion Sickness: A Comparative Analysis in the Suncus murinus Model
For Immediate Release
A detailed review of the experimental validation of cyclizine's efficacy in the Suncus murinus (house musk shrew) model for motion sickness reveals a notable gap in direct preclinical data. While the Suncus murinus is a well-established and sensitive model for motion-induced emesis, literature predominantly focuses on other antiemetics like scopolamine (B1681570) and promethazine. This guide provides a comparative overview of the available data for these alternatives, outlines standard experimental protocols, and discusses the pharmacological basis for this compound's presumed efficacy.
This compound, a first-generation antihistamine with anticholinergic properties, is widely used clinically to prevent and treat nausea and vomiting associated with motion sickness.[1] Its mechanism of action is primarily attributed to the antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors in the vomiting center and the vestibular system.[1] Despite its clinical use, direct experimental validation of its efficacy in the Suncus murinus motion sickness model is not readily found in published scientific literature.
This guide synthesizes the available research on anti-motion sickness drugs tested in Suncus murinus to provide a comparative framework for researchers, scientists, and drug development professionals.
Comparative Efficacy of Antiemetics in Suncus murinus
While direct data for this compound is lacking, studies on other antiemetic agents in the Suncus murinus motion sickness model offer valuable comparative insights. The following table summarizes the quantitative efficacy of commonly tested alternatives to this compound.
| Drug | Class | Dosage | Route of Administration | Efficacy | Reference |
| Scopolamine | Anticholinergic | 100 mg/kg | Subcutaneous | Decreased emetic effect | [2] |
| 10 mg/kg | Intraperitoneal | Significantly antagonized motion-induced emesis | [3] | ||
| Promethazine | Antihistamine / Phenothiazine | 50 mg/kg | Subcutaneous | Decreased emetic effect | [2] |
| 50 mg/kg, i.p. | Intraperitoneal | Completely abolished vomiting episodes (with sedation) | [1] | ||
| Diphenhydramine | Antihistamine | 20 mg/kg | Subcutaneous | Decreased emetic effect | [2] |
| 1-10 mg/kg | Not specified | Did not significantly reduce motion-induced emesis | [4] | ||
| Meclizine | Antihistamine | 20 mg/kg | Subcutaneous | Not effective or very weak | [2] |
| Dimenhydrinate | Antihistamine | 32 mg/kg | Subcutaneous | Not effective or very weak | [2] |
| Mepyramine | Antihistamine (Brain penetrant) | 50 mg/kg, i.p. | Intraperitoneal | Significantly antagonized motion-induced emesis | [3][4] |
| Cetirizine | Antihistamine (Non-brain penetrant) | 10 mg/kg, i.p. | Intraperitoneal | Did not significantly antagonize motion-induced emesis | [3][4] |
Experimental Protocols
The standard experimental protocol for inducing motion sickness in Suncus murinus involves subjecting the animals to motion stimuli.
Motion Sickness Induction in Suncus murinus
A common method to induce motion sickness is through reciprocal shaking.[2]
-
Apparatus : A reciprocating shaker is typically used.[5]
-
Motion Parameters : Mild horizontal shaking with an amplitude of 10-40 mm and a frequency of 0.5-3.0 Hz is sufficient to induce vomiting in most animals within 2 minutes.[2] Another study specifies a horizontal displacement of 4 cm at a frequency of 1 Hz for 10 minutes.[4]
-
Animal Housing during Stimulation : The animals are placed in transparent chambers on the shaker.[5]
-
Observation : The primary endpoint is the number of emetic episodes (vomits and retches) observed during and after the motion stimulus.[5]
Drug Administration
Test compounds are typically administered prior to the motion stimulus. The route of administration can be subcutaneous (s.c.) or intraperitoneal (i.p.), with the drug being dissolved in a suitable vehicle.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: Simplified signaling pathway of motion sickness and the targets of this compound.
Caption: General experimental workflow for evaluating anti-motion sickness drugs.
Conclusion
The Suncus murinus model is a valuable tool for the preclinical assessment of anti-motion sickness drugs. While there is a lack of direct published evidence for this compound's efficacy in this specific model, the data available for other antihistamines and anticholinergics strongly suggest its potential effectiveness. The significant antiemetic effects of brain-penetrant H1 receptor antagonists like mepyramine, in contrast to the non-penetrant cetirizine, underscore the importance of central antihistaminic action in combating motion sickness.[3][4] Further studies are warranted to quantify the dose-dependent efficacy of this compound in Suncus murinus and to provide a direct comparison with other standard-of-care agents. Such research would provide a stronger preclinical foundation for its clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Action of anti-tussive drugs on the emetic reflex of Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of scopolamine and this compound on visual-vestibular interaction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacokinetics of Cyclizine in different laboratory animal species
This guide provides a comparative overview of the pharmacokinetics of cyclizine, a histamine (B1213489) H1 receptor antagonist with antiemetic and anticholinergic properties, across various laboratory animal species. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate animal models and to aid in the interpretation of preclinical data. While comprehensive, directly comparative studies are limited, this document synthesizes the available data to offer insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound in different species.
Quantitative Pharmacokinetic Data
| Parameter | Dog (Greyhound) | Rat | Human |
| Dose | Not Specified | Not Specified | 50 mg (oral) |
| Route of Administration | Not Specified | Oral | Oral |
| Cmax (Peak Plasma Concentration) | Data Not Available | Data Not Available | ~70 ng/mL[1][2] |
| Tmax (Time to Peak Concentration) | Data Not Available | Data Not Available | ~2 hours[1][2] |
| Plasma Elimination Half-life (t½) | Data Not Available | Disappears more rapidly than norchlorthis compound[3][4] | ~20 hours[1][2] |
| Metabolism | Primarily N-demethylation to northis compound[5][6] | N-demethylation to northis compound[3][4] | N-demethylation to northis compound[1][2][7] |
| Primary Route of Excretion | Urine (as this compound and metabolites)[5] | Urine (low recovery of parent drug and northis compound)[3] | Urine (<1% of total dose as unchanged drug)[1][2] |
Note: The available literature lacks specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) for this compound in most standard laboratory animal models, including mice and rabbits. The information on rats is qualitative, indicating a faster disappearance from tissues compared to its chlorinated analog, chlorthis compound.[3][4]
Experimental Protocols
Detailed experimental protocols for a comprehensive comparative pharmacokinetic study of this compound are not available in a single publication. However, the methodology used in a study on the biotransformation of this compound in greyhounds provides a representative example of the techniques employed.
Study of this compound Metabolism in Greyhounds
-
Animal Model: Racing greyhounds were used in the study.[5]
-
Drug Administration: The route and dose of this compound hydrochloride (Marezine) administration were not explicitly detailed in the abstract.[5]
-
Sample Collection: Urine samples were collected post-administration.[5]
-
Sample Preparation: Basic metabolites were isolated from both unhydrolyzed and enzyme-hydrolyzed (to detect conjugated metabolites) urine samples using copolymeric bonded mixed-mode solid-phase extraction cartridges. The isolates were then derivatized as trimethylsilyl (B98337) ethers.[5]
-
Analytical Method: The derivatized samples were analyzed by positive-ion electron ionization gas chromatography-mass spectrometry (EI(+)-GC-MS). Selected samples were also analyzed by positive-ion methane (B114726) chemical ionization (CI(+))-GC-MS to aid in the structural elucidation of the putative metabolites.[5]
-
Quantification: Selected ion monitoring EI(+)-GC-MS was used to quantify this compound and its primary metabolite, northis compound, in unhydrolyzed post-administration urine samples. Chlorthis compound was used as the internal standard.[5]
Visualizing Key Processes
To aid in the understanding of the experimental approach and the metabolic fate of this compound, the following diagrams have been generated.
Caption: Generalized experimental workflow for a comparative pharmacokinetic study.
Caption: Metabolic pathway of this compound.
Discussion and Conclusion
The available data indicates that the primary metabolic pathway for this compound across species, including dogs and likely rats, is N-demethylation to form northis compound.[3][4][5] In dogs, further metabolism involves hydroxylation followed by conjugation with glucuronic acid and/or sulfate.[5] this compound and northis compound are excreted in the urine, with the hydroxylated metabolites being excreted as Phase II conjugates.[5]
In rats, this compound and its metabolite, northis compound, appear to be eliminated from tissues more rapidly than the chlorinated analog, chlorthis compound, and its corresponding metabolite.[3][4] This suggests that chronic dosing of this compound in rats may be less likely to lead to tissue accumulation of its metabolite compared to chlorthis compound.[4]
The significant gaps in the quantitative pharmacokinetic data for this compound in common laboratory animal species present a challenge for direct comparison and selection of the most appropriate animal model for humans. Further studies are warranted to establish a more complete pharmacokinetic profile of this compound in species such as mice, rats, and rabbits to better support its preclinical development and to understand the interspecies differences in its disposition. Researchers should consider the intended application (e.g., motion sickness, postoperative nausea) when selecting an animal model and may need to conduct preliminary pharmacokinetic studies to confirm the suitability of the chosen species.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. medicines.org.uk [medicines.org.uk]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Biotransformation of this compound in greyhounds. 1: Identification and analysis of this compound and some basic metabolites in canine urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Data on Cyclizine and Other Antiemetics
An Objective Review for Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical data comparing the antiemetic properties of cyclizine with other commonly used antiemetics. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.
This compound, a first-generation piperazine (B1678402) H1-antihistamine, is primarily utilized for its anti-nausea and antiemetic effects.[1][2] Its mechanism of action involves the antagonism of histamine (B1213489) H1 receptors and, to a lesser extent, muscarinic acetylcholine (B1216132) receptors, particularly within the brain's vomiting center and vestibular system.[3][4] This dual antagonism is pivotal in mitigating the complex signaling cascades that trigger nausea and vomiting.[4] For comparison, other antiemetics like ondansetron (B39145), a 5-HT3 receptor antagonist, and promethazine, a phenothiazine (B1677639) derivative, act on different receptor systems to achieve their effects.[3]
Comparative Receptor Binding Profiles
| Drug Class | Primary Target(s) | Mechanism of Action | Key Preclinical Models |
| This compound | Histamine H1, Muscarinic M1 Receptors | Blocks histamine and acetylcholine signaling in the vomiting center and vestibular system.[3][4] | Motion sickness in dogs.[4] |
| 5-HT3 Antagonists (e.g., Ondansetron) | Serotonin (B10506) 5-HT3 Receptors | Blocks serotonin on vagal nerve terminals and in the chemoreceptor trigger zone (CTZ).[3][5] | Cisplatin-induced emesis in ferrets.[3][6] |
| Phenothiazines (e.g., Promethazine) | Dopamine D2, Histamine H1, Muscarinic Receptors | Antagonizes multiple receptors in the brain involved in emesis.[3] | Various models of nausea and vomiting. |
| Antimuscarinics (e.g., Scopolamine) | Muscarinic M1 Receptors | Blocks acetylcholine signaling, particularly in the vestibular pathway.[7][8] | Motion sickness models.[7] |
Comparative Efficacy in Preclinical Models
Direct head-to-head preclinical efficacy data is sparse. However, individual studies provide insights into the effectiveness of this compound and its comparators in various animal models of emesis.
| Antiemetic | Animal Model | Emetogen | Efficacy Summary |
| This compound | Dog | Motion Sickness (Coriolis acceleration) | Was effective to some extent in preventing emesis.[4] |
| Ondansetron | Ferret | Cisplatin (B142131), Morphine | Potent antiemetic effect, significantly reducing emetic episodes.[3] |
| Metoclopramide | Ferret | Cisplatin | Provided complete protection from cisplatin-induced emesis.[9][10] |
It is important to note that a direct comparison of potency and efficacy in preclinical models is challenging due to the lack of standardized studies.[4]
Signaling Pathways and Mechanisms of Action
The antiemetic effects of this compound and other agents are mediated by their interaction with specific receptor-signaling cascades.
This compound (H1 and Muscarinic Receptor Antagonism)
This compound exerts its antiemetic effect by blocking H1 and muscarinic receptors.[4] Blockade of the H1 receptor interferes with the action of histamine, reducing the activity of the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways. This also leads to a decrease in calcium ion concentration, which increases mast cell stability and reduces further histamine release. The antimuscarinic action blocks cholinergic signaling from the vestibular nuclei and higher brain centers to the vomiting center.[11][12]
Ondansetron (5-HT3 Receptor Antagonism)
Ondansetron, a selective 5-HT3 receptor antagonist, blocks the action of serotonin.[3] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates vagal afferent nerves via 5-HT3 receptors, initiating the vomiting reflex.[5][13] Ondansetron also acts centrally at the chemoreceptor trigger zone (CTZ).[13] By competitively inhibiting serotonin binding, it prevents the ion channel from opening, thus blocking the rapid, excitatory neurotransmission that leads to emesis.[14]
Experimental Protocols
The following are generalized methodologies for key preclinical experiments cited in the literature for evaluating antiemetic efficacy.
Cisplatin-Induced Emesis in Ferrets
This model is a gold standard for assessing antiemetic drugs against chemotherapy-induced nausea and vomiting.[6]
-
Animal Model: Male ferrets are often used due to their robust vomiting reflex.[3][9]
-
Emetogen Administration: Cisplatin is administered intravenously at a dose selected to produce a consistent emetic response (e.g., 5-10 mg/kg).[3][6]
-
Antiemetic Administration: The test compound (e.g., ondansetron, metoclopramide) or a vehicle is typically administered intravenously or subcutaneously at a specified time before the cisplatin challenge.[3]
-
Observation Period: Animals are observed for a defined period (e.g., 4-24 hours) to record the number of retches and vomits, which are collectively termed emetic episodes.[3]
-
Data Analysis: The efficacy of the antiemetic is determined by comparing the number of emetic episodes in the treated group to the vehicle-treated control group.[3]
Motion-Induced Emesis in Dogs
This model is relevant for assessing drugs intended to treat motion sickness.
-
Animal Model: Dogs are susceptible to motion-induced emesis.
-
Emetogen: Motion is induced via methods like a Coriolis acceleration-based swing.[4]
-
Antiemetic Administration: The test compound (e.g., this compound) or a vehicle is administered prior to motion exposure.[4]
-
Observation: The primary endpoint is the prevention or reduction of vomiting during the motion challenge.[4]
-
Data Analysis: Efficacy is assessed by comparing the incidence of emesis in the treated group versus the control group.
Conclusion
This compound is an effective antiemetic that acts through a dual blockade of H1 and muscarinic receptors.[4] This mechanism makes it particularly relevant for nausea and vomiting associated with vestibular disturbances.[15][16] In contrast, 5-HT3 antagonists like ondansetron are the gold standard for chemotherapy-induced emesis due to their targeted action on the serotonin pathway.[5] The choice of preclinical model is critical for evaluating the potential clinical utility of a novel antiemetic, with ferret models being highly predictive for chemotherapy-induced emesis and dog models for motion sickness.[4][6] Further direct, head-to-head preclinical studies would be beneficial to more precisely delineate the comparative efficacy and potency of these agents.
References
- 1. Decoding this compound hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Antiemetic Drugs | Pharmacology Mentor [pharmacologymentor.com]
- 8. Antiemetic Antimuscarinics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Antiemetic drugs: what to prescribe and when - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Nausea, emesis, and antiemetics - EMCrit Project [emcrit.org]
- 16. derangedphysiology.com [derangedphysiology.com]
Safety Operating Guide
Proper Disposal of Cyclizine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like cyclizine are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to these procedures is a critical component of a robust laboratory safety program. This document provides essential, step-by-step guidance for the proper disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound should occur in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
This compound Waste Classification
According to Safety Data Sheets (SDS), this compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3] It can also be toxic to aquatic life with long-lasting effects.[2] While this compound is not specifically listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), its pharmacological activity and documented hazards warrant a conservative approach to its disposal. Therefore, it should be managed as a chemical waste.
Step-by-Step Disposal Procedures
The primary and most critical step in the disposal of this compound is to treat it as a chemical waste product that requires professional handling. Do not dispose of this compound down the drain or in the regular trash.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect all solid this compound waste, including unused or expired product, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials, in a designated hazardous waste container.[4] This container should be clearly labeled as "Hazardous Waste" and should specify the contents (i.e., "this compound Waste").
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated container for liquid hazardous waste. Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as needles or syringes contaminated with this compound, must be disposed of in a designated sharps container that is also labeled as hazardous waste.[4]
Step 2: Waste Container Management
All waste containers must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure containers are in good condition, free from leaks or structural defects.[5] Hazardous pharmaceutical waste is typically collected in black containers.[6]
Step 3: Coordination with Environmental Health and Safety (EHS)
Contact your institution's EHS department to arrange for the pickup and disposal of the collected this compound waste. They will have established procedures and contracts with licensed hazardous waste management companies. Provide them with an accurate inventory of the waste.
Step 4: Final Disposal
The recommended method for the final disposal of this compound is through a licensed chemical destruction facility, typically via controlled incineration. This process ensures the complete destruction of the active pharmaceutical ingredient, minimizing its potential impact on the environment.
Spill Cleanup Procedures
In the event of a this compound spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill, for instance, by using a fume hood.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if there is a risk of inhaling dust.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Collect the Waste: Place all contaminated materials (absorbent, cleaning materials, and contaminated PPE) into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as ethanol (B145695) or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Contact EHS: Report the spill to your institution's EHS department for further guidance and to arrange for waste pickup.
Quantitative Data Summary
| Waste Type | Collection Container | Labeling |
| Solid this compound Waste | Designated, sealed, and leak-proof container (typically black) | "Hazardous Waste - this compound" |
| Liquid this compound Waste | Designated, sealed, and leak-proof container for liquids | "Hazardous Waste - this compound Solution" |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste - Sharps with this compound" |
| Spill Cleanup Debris | Designated, sealed, and leak-proof container | "Hazardous Waste - this compound Spill Debris" |
This compound Disposal Workflow
Caption: A flowchart illustrating the proper workflow for this compound waste disposal, from identification to final destruction.
References
- 1. wku.edu [wku.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
